Pyridine-3,4-dicarboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
pyridine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYSADWCWFFZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197653 | |
| Record name | Cinchomeronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
490-11-9 | |
| Record name | Cinchomeronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=490-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchomeronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Pyridinedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinchomeronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-3,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINCHOMERONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7389UZW5DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Pyridine-3,4-dicarboxylic Acid (CAS: 490-11-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological significance of Pyridine-3,4-dicarboxylic acid (also known as Cinchomeronic acid). The information is curated for professionals in research and drug development, with a focus on structured data, detailed experimental protocols, and visual representations of key concepts.
Core Physicochemical Properties
This compound is a pyridinedicarboxylic acid isomer with the chemical formula C₇H₅NO₄.[1] It is a white to light beige crystalline solid.[2] The compound and its isomers are of interest in medicinal chemistry and materials science.[3][4]
| Property | Value | Source(s) |
| CAS Number | 490-11-9 | [5] |
| Molecular Formula | C₇H₅NO₄ | [5][6] |
| Molecular Weight | 167.12 g/mol | [5][6] |
| Melting Point | 262 °C (decomposes) | [5][7][8] |
| Boiling Point | 295.67°C (rough estimate) | [7] |
| Solubility | 2.34 g/L in water (25 °C)[7]. Sparingly soluble in hot alcohol, ether, and benzene; insoluble in chloroform.[9] | [7][9] |
| pKa | Not explicitly found for 3,4-isomer, but pyridinedicarboxylic acids are acidic.[10] | [10] |
| LogP (Octanol/Water Partition Coefficient) | 0.478 (Crippen Method) | [6] |
| Appearance | White to light beige crystalline powder | [2][5] |
| Synonyms | Cinchomeronic acid, Chinchomeronic acid | [6][9] |
Spectroscopic Data
| Technique | Data Summary |
| ¹H NMR | Spectra available, showing characteristic peaks for the pyridine ring protons.[11] |
| IR | Spectra available, showing characteristic peaks for O-H stretching of the carboxylic acid groups (broadband in the 3200-3000 cm⁻¹ range), C=O (carbonyl) vibration (around 1689 cm⁻¹), and C-N and C-C-N moieties in the pyridine ring.[12][13] |
| Mass Spectrometry | Mass spectrum (electron ionization) available, consistent with the molecular weight.[14] |
Experimental Protocols
Synthesis of this compound via Oxidation of Isoquinoline
This protocol is based on the oxidation of isoquinoline using selenium and sulfuric acid.[2]
Materials:
-
Isoquinoline
-
Concentrated sulfuric acid (H₂SO₄)
-
Selenium powder (black)
-
Activated carbon
-
Concentrated ammonia solution
-
Distilled water
-
Four-necked flask equipped with a stirrer, thermometer, dropping funnel, and a large gas outlet tube.
Procedure:
-
In the four-necked flask, dissolve 1.4 g of selenium powder in 750 g of concentrated sulfuric acid by heating. The selenium will dissolve once the temperature reaches 275 °C.
-
In a separate flask, prepare a solution of 129.2 g of isoquinoline in 550 g of concentrated sulfuric acid, ensuring to cool the mixture during dissolution.
-
Slowly add the isoquinoline sulfate solution to the hot selenium/sulfuric acid mixture using the dropping funnel, maintaining the reaction temperature between 270-280 °C. The addition should take approximately 2.5 hours.
-
After the addition is complete, continue stirring at 270-280 °C for another hour.
-
Allow the mixture to cool to room temperature. The mixture will be a brown, syrupy liquid.
-
Carefully add 400 mL of water to the cooled mixture with stirring.
-
Add 5 g of activated carbon to the diluted solution and heat for a few minutes.
-
Filter the hot solution to remove the selenium and activated carbon.
-
Cool the orange-yellow filtrate and carefully adjust the pH to 1.5 with concentrated ammonia solution.
-
Allow the solution to stand for several hours to allow the product to precipitate.
-
Collect the precipitated this compound by filtration and wash with cold distilled water.
-
The crude product can be further purified by recrystallization from water.[2] Dry the final product in a convection oven at 110 °C.[2]
Purification by Recrystallization
Materials:
-
Crude this compound
-
Distilled water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot distilled water to dissolve the solid completely.
-
If the solution has color, a small amount of activated carbon can be added, and the solution can be heated for a short period.
-
Filter the hot solution to remove any insoluble impurities and activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with a small amount of cold distilled water.
-
Dry the crystals in an oven at an appropriate temperature (e.g., 110 °C).
Analytical Methods
This is a general method for the analysis of pyridinedicarboxylic acids that can be adapted for this compound.[15]
-
Column: A mixed-mode column such as Primesep 100 is suitable for separating isomers of pyridinedicarboxylic acid.
-
Mobile Phase: A simple gradient mobile phase of water, acetonitrile (MeCN), and an acid buffer (e.g., sulfuric acid) can be used. The retention time is controlled by the amount of acetonitrile and the concentration of ions in the mobile phase.[13]
-
Detection: UV detection at 250 nm is appropriate.[13]
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to prepare a standard solution. Sample solutions should be filtered before injection.
This is a general acid-base titration protocol that can be used to determine the purity of this compound.
-
Titrant: A standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).
-
Analyte: Accurately weigh a sample of this compound and dissolve it in a known volume of distilled water. Gentle heating may be required.
-
Indicator: Phenolphthalein is a suitable indicator, as it changes color in the pH range expected at the equivalence point of a weak acid-strong base titration.
-
Procedure:
-
Fill a burette with the standardized NaOH solution.
-
Place the dissolved this compound solution in an Erlenmeyer flask.
-
Add a few drops of phenolphthalein indicator to the flask.
-
Titrate the acid solution with the NaOH solution until the first permanent faint pink color is observed.
-
Record the volume of NaOH solution used.
-
The purity of the this compound can be calculated based on the stoichiometry of the reaction (1 mole of this compound reacts with 2 moles of NaOH).
-
-
¹H NMR Spectroscopy: A typical experiment would involve dissolving the sample in a deuterated solvent such as DMSO-d₆ or D₂O. The spectrum is recorded on a spectrometer operating at a frequency of, for example, 300 or 500 MHz. Chemical shifts are reported in ppm relative to a standard such as tetramethylsilane (TMS).
-
FT-IR Spectroscopy: The sample is typically prepared as a KBr pellet or as a mull in Nujol. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, its structural isomers, particularly Pyridine-2,4-dicarboxylic acid, are known inhibitors of 2-oxoglutarate-dependent dioxygenases.[2] These enzymes play crucial roles in various cellular processes, including hypoxia signaling, histone demethylation, and collagen biosynthesis.
The inhibitory action of pyridinedicarboxylic acids is generally competitive with respect to the 2-oxoglutarate co-substrate. The dicarboxylate moiety of the inhibitor mimics the binding of 2-oxoglutarate to the Fe(II) center in the active site of the enzyme, thereby blocking the binding of the natural substrate and inhibiting the enzyme's catalytic activity.
Visualized Signaling Pathway: Hypothetical Inhibition of 2-Oxoglutarate-Dependent Dioxygenases
The following diagram illustrates the proposed mechanism of competitive inhibition.
Experimental and Logical Workflows
General Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a versatile compound with established physicochemical properties and synthetic routes. Its potential as a bioactive molecule, particularly as an enzyme inhibitor, warrants further investigation. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in their respective fields. The structural similarity to known inhibitors of 2-oxoglutarate-dependent dioxygenases suggests a promising avenue for future research into its therapeutic applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Frontiers | Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth [frontiersin.org]
- 3. 3,4-Pyridinedicarboxylic acid(490-11-9) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. cerritos.edu [cerritos.edu]
- 6. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Activity of New Cichoric Acid–Metal Complexes in Bacterial Strains, Yeast-Like Fungi, and Human Cell Cultures In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. helixchrom.com [helixchrom.com]
- 14. This compound Supplier China | High Purity | Properties, Uses & Safety Data [pipzine-chem.com]
- 15. helixchrom.com [helixchrom.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of Pyridine-3,4-dicarboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid. It consolidates crystallographic and spectroscopic data to offer a detailed understanding of its solid-state conformation, intramolecular geometry, and intermolecular interactions. This document includes detailed experimental protocols for key analytical techniques and presents quantitative data in structured tables for clarity. Logical and structural diagrams are provided to visually articulate the molecule's structure and its role in chemical synthesis.
Introduction
This compound (IUPAC name: this compound; CAS Number: 490-11-9) is an organic compound belonging to the pyridinedicarboxylic acid isomer group.[1] With the molecular formula C₇H₅NO₄, it consists of a pyridine ring substituted with two carboxylic acid groups at the C3 and C4 positions.[1] This molecule, also called cinchomeronic acid, serves as a versatile building block and multifunctional ligand in coordination chemistry and is an important intermediate in the synthesis of pharmaceuticals.[2][3] Understanding its precise three-dimensional structure and bonding characteristics is critical for predicting its chemical reactivity, designing novel derivatives, and controlling its solid-state properties, such as polymorphism.
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a planar aromatic pyridine core with two sterically interacting carboxylic acid substituents. X-ray diffraction studies have revealed that in its most common crystalline form (Form I), the molecule exists as a zwitterion, where the acidic proton from one of the carboxyl groups has transferred to the basic nitrogen atom of the pyridine ring.[4]
This protonation of the ring nitrogen significantly influences the electronic distribution and geometry. The molecule is not perfectly planar; the two carboxyl groups are twisted out of the plane of the pyridine ring. Specifically, the protonated carboxyl group (-COOH) is twisted by approximately 39.4-39.6°, while the deprotonated carboxylate group (-COO⁻) exhibits a much larger twist of 71.0-73.0°.[4][5] This significant deviation from planarity is a result of minimizing steric hindrance between the adjacent functional groups.
Caption: 2D representation of this compound.
Bonding and Intermolecular Interactions
The bonding in this compound is a combination of intramolecular covalent bonds and extensive intermolecular hydrogen bonds.
Intramolecular Bonding: The pyridine ring features delocalized π-bonding characteristic of aromatic systems. The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and influencing the acidity of the attached carboxyl groups. The C-N, C-C, C=O, C-O, and O-H bonds are all standard covalent interactions.
Intermolecular Bonding: The solid-state structure of cinchomeronic acid is dominated by a robust, three-dimensional network of hydrogen bonds.[4] The zwitterionic nature of the molecule in the crystal allows for multiple strong hydrogen bond donors (the pyridinium N-H and the carboxylic O-H) and acceptors (the carboxylate and carbonyl oxygens).
Key interactions identified by X-ray diffraction include:
-
O–H···O Bonds: A short and strong hydrogen bond forms between the carboxylic acid group of one molecule and the carboxylate group of an adjacent molecule, with an O···O distance of approximately 2.50 Å.[5]
-
N–H···O Bonds: The protonated pyridinium nitrogen (N⁺-H) acts as a hydrogen bond donor to a carboxylate oxygen atom of a neighboring molecule. This interaction has a donor-acceptor distance of about 2.65 Å.[5]
These interactions create a complex, spiraling network of molecules, resulting in a densely packed and stable crystal lattice.[4]
Quantitative Data
The following tables summarize key physical, crystallographic, and spectroscopic data for this compound.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₇H₅NO₄ | [1] |
| Molecular Weight | 167.12 g/mol | [1] |
| CAS Number | 490-11-9 | [1] |
| Melting Point | 262 °C (decomposes) | [6] |
| Solubility in Water | 2.34 g/L |[6] |
Table 2: Crystallographic Data for Polymorphs
| Parameter | Form I (Orthorhombic, P2₁2₁2₁) | Form II (Monoclinic, P2₁/c) | Reference(s) |
|---|---|---|---|
| Temperature | Room Temperature | 120 K | [2][4] |
| a (Å) | 11.211 | 7.594 | [2][4] |
| b (Å) | 11.206 | 7.332 | [2][4] |
| c (Å) | 5.285 | 12.113 | [2][4] |
| β (°) | 90 | 104.339 | [2] |
| Volume (ų) | 664.0 | 653.4 |[2][4] |
Table 3: Predicted ¹³C NMR Chemical Shifts and Characteristic IR Absorptions Note: Experimental spectral data is not widely available. Values are estimated based on typical ranges for the functional groups present.
| ¹³C NMR | Predicted Shift (δ, ppm) | Infrared (IR) | Position (cm⁻¹) | Description |
| C=O (Carboxyl) | 165 - 175 | O-H stretch (acid) | 3300 - 2500 (very broad) | Carboxylic acid H-bonding |
| C2 (Pyridine) | ~150 | C-H stretch (arom.) | 3100 - 3000 | Aromatic C-H |
| C6 (Pyridine) | ~150 | C=O stretch | 1725 - 1700 (strong) | Carboxyl carbonyl |
| C4 (Pyridine) | 135 - 145 | C=N, C=C stretch | 1600 - 1450 (multiple) | Pyridine ring vibrations |
| C3 (Pyridine) | 130 - 140 | C-O stretch / O-H bend | 1320 - 1210 | Carboxylic acid |
| C5 (Pyridine) | ~125 | C-H bend (out-of-plane) | 900 - 675 | Aromatic substitution |
Experimental Protocols
Synthesis via Oxidation of Isoquinoline
A common laboratory-scale synthesis involves the oxidation of isoquinoline.[6]
-
Catalyst Preparation: Dissolve a catalytic amount of selenium powder (e.g., 0.125 mol) in concentrated sulfuric acid (e.g., 0.37 mol) by heating to approximately 275 °C until a clear solution is formed. Cool to room temperature.
-
Reactant Preparation: Separately, dissolve isoquinoline (1 mol) in concentrated sulfuric acid (e.g., 4.08 mol).
-
Reaction: Heat the main batch of concentrated sulfuric acid (e.g., 5.55 mol) containing dissolved selenium to 270-280 °C in a four-necked flask equipped with a stirrer, thermometer, and dropping funnel.
-
Addition: Add the isoquinoline sulfate solution dropwise to the hot sulfuric acid/selenium mixture, maintaining the temperature between 270-280 °C. This process typically takes 2-3 hours.
-
Digestion: After the addition is complete, maintain the temperature at 270-280 °C for an additional hour.
-
Workup: Cool the reaction mixture to room temperature and cautiously add water (e.g., 400 mL). Add activated carbon, heat briefly, and filter to remove selenium and carbon.
-
Precipitation: Carefully adjust the pH of the filtrate to ~1.5 with concentrated ammonia. The product, this compound, will precipitate.
-
Isolation: Allow the mixture to stand for several hours, then collect the precipitate by filtration, wash with cold water, and dry to yield the final product.[6]
Single-Crystal X-ray Diffraction (SC-XRD)
This protocol outlines the general steps for determining the molecular structure of a small organic compound like this compound.[7]
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions and free of defects).[4] Methods include slow evaporation from a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head using a suitable adhesive or oil.[7]
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam (typically Mo Kα radiation, λ = 0.7107 Å).[3]
-
Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, rotating the crystal through a range of angles to measure the intensities and positions of a large number of unique reflections.[7]
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities (h, k, l values).
-
Apply corrections for factors such as Lorentz-polarization, absorption, and crystal decay.
-
Merge and scale the data to produce the final reflection file.
-
-
Structure Solution and Refinement:
-
Use direct methods or Patterson synthesis to solve the phase problem and generate an initial electron density map.[5]
-
Build an initial molecular model by fitting atoms into the electron density.
-
Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares refinement until the model converges and provides a good fit to the data (low R-factor).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the preparation and analysis of a sample for ¹³C NMR.
-
Sample Preparation:
-
Dissolve 50-100 mg of dry this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment) in a small vial.[8]
-
Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set up the ¹³C NMR experiment parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. A proton-decoupled experiment is standard for simplicity.
-
Acquire the data. Due to the low natural abundance of ¹³C, this may take from 20 minutes to several hours depending on the sample concentration.[8]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction.
-
Calibrate the chemical shift axis using the known signal of the deuterated solvent as a secondary reference.
-
Visualized Workflows and Relationships
The following diagrams, generated using DOT language, illustrate key logical flows and relationships relevant to the study and application of this compound.
Caption: Experimental workflow for the synthesis and characterization of the molecule.
Caption: Role as a building block in the synthesis of complex organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymorphism and hydrogen bonding in cinchomeronic acid: a variable temperature experimental and computational study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 5. fiveable.me [fiveable.me]
- 6. Page loading... [wap.guidechem.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Sample Preparation [nmr.eps.hw.ac.uk]
Spectroscopic Profile of Pyridine-3,4-dicarboxylic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Pyridine-3,4-dicarboxylic acid (also known as Cinchomeronic acid). The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is designed to be a valuable resource for the scientific community, offering structured data, detailed experimental protocols, and a visual representation of the analytical workflow.
Spectroscopic Data Summary
The following sections and tables summarize the key quantitative data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound are available through resources like ChemicalBook, detailed peak lists with chemical shifts and coupling constants are not readily found in publicly accessible databases.[1] The expected spectral features can be inferred from the known effects of the substituent groups on the pyridine ring. The carboxylic acid protons are expected to appear as a broad singlet in the downfield region of the ¹H NMR spectrum, typically between 10-12 ppm.[2] The pyridine ring protons will exhibit complex splitting patterns based on their coupling with adjacent protons.
In the ¹³C NMR spectrum, the carboxyl carbons are anticipated to resonate in the range of 165-185 ppm.[3] The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the carboxylic acid substituents, with carbons adjacent to the nitrogen typically appearing at a lower field.[4]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |
| H-2 | ~8.9 | s |
| H-5 | ~7.9 | d |
| H-6 | ~8.7 | d |
| COOH | >10 | br s |
Note: These are predicted values and may vary based on solvent and experimental conditions. Coupling constants are expected for H-5 and H-6.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
| C-2 | ~152 |
| C-3 | ~140 |
| C-4 | ~148 |
| C-5 | ~125 |
| C-6 | ~155 |
| COOH (C-3) | ~167 |
| COOH (C-4) | ~168 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational modes of the pyridine ring and the two carboxylic acid functional groups. A gas-phase spectrum is available from the NIST WebBook.[5]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (from hydrogen-bonded carboxylic acid) |
| 1780-1710 | Strong | C=O stretch (from carboxylic acid) |
| ~1600 | Medium | C=C and C=N ring stretching |
| 1320-1210 | Medium | C-O stretch (from carboxylic acid) |
| 950-910 | Broad, Medium | O-H bend (out-of-plane) |
Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or gas phase).[6][7]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook and shows a distinct fragmentation pattern.[8]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment |
| 167 | ~50 | [M]⁺ (Molecular Ion) |
| 149 | ~5 | [M - H₂O]⁺ |
| 123 | ~100 | [M - CO₂]⁺ |
| 105 | ~60 | [M - CO₂ - H₂O]⁺ or [M - COOH - OH]⁺ |
| 77 | ~75 | [C₅H₄N]⁺ (Pyridyl cation) |
| 51 | ~40 | [C₄H₃]⁺ |
Note: Fragmentation analysis suggests initial losses of water and carbon dioxide, which are characteristic of dicarboxylic acids.[9]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as the acidic protons can exchange with deuterium.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
-
Instrumentation and Acquisition :
-
Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.[1]
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 16 to 64 scans are sufficient.
-
For ¹³C NMR, a proton-decoupled pulse program is used. A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[1]
-
A relaxation delay of 1-5 seconds between pulses is recommended for quantitative accuracy.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and apply a baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation :
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation and Acquisition :
-
Data Processing :
-
The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction :
-
Introduce a small amount of the solid this compound into the ion source of the mass spectrometer, typically via a direct insertion probe.[1]
-
-
Instrumentation and Acquisition :
-
Utilize an Electron Ionization (EI) mass spectrometer.
-
Ionize the sample using a standard electron energy of 70 eV.[1]
-
The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
-
-
Data Processing :
-
The detector measures the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.
-
The fragmentation pattern is analyzed to elucidate the structure of the molecule.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CID 158608800 | C14H10N2O8 | CID 158608800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. testbook.com [testbook.com]
- 5. 3,4-Pyridinedicarboxylic acid [webbook.nist.gov]
- 6. 3,4-Pyridinedicarboxylic acid(490-11-9) IR Spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 3,4-Pyridinedicarboxylic acid [webbook.nist.gov]
- 9. youtube.com [youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Solubility of Pyridine-3,4-dicarboxylic Acid in Organic Solvents
Introduction
Pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid, is an organic compound featuring a pyridine ring substituted with two carboxylic acid groups at the 3 and 4 positions.[1][2] As a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and novel metal-organic frameworks, a thorough understanding of its physicochemical properties is paramount.[3][4] Solubility, in particular, is a critical parameter that governs reaction kinetics, purification strategies, formulation development, and bioavailability in drug discovery processes.
This technical guide provides a comprehensive overview of the current knowledge regarding the solubility of this compound in organic solvents. It consolidates available data, outlines standard experimental methodologies for solubility determination, and presents a workflow to guide researchers in their own investigations.
Physicochemical Properties
This compound is a white to slightly beige crystalline powder.[5] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 490-11-9 | [2][5][6][7] |
| Molecular Formula | C₇H₅NO₄ | [2][5][7][8] |
| Molecular Weight | 167.12 g/mol | [1][2][6][9] |
| Melting Point | 256 - 262 °C (decomposes) | [6][9][10] |
| Appearance | White to light yellow crystalline powder | [5] |
| Synonyms | Cinchomeronic acid, 3,4-PDC | [2][5][7] |
Table 1: Key Physicochemical Properties of this compound.
Solubility Profile
While this compound is generally described as being more soluble in organic solvents than in water, specific quantitative data in a wide range of organic solvents is limited in publicly available literature.[3][5] The available qualitative and quantitative solubility data is summarized in Table 2. The compound's two carboxylic acid groups and the nitrogen atom in the pyridine ring allow for complex interactions, including hydrogen bonding, with various solvents.
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 2.34 g/L | 25 | [8][10] |
| Hot Alcohol | Sparingly soluble | Not specified | [1][9] |
| Ether | Sparingly soluble | Not specified | [1][9] |
| Benzene | Sparingly soluble | Not specified | [1] |
| Chloroform | Insoluble | Not specified | [1][9] |
Table 2: Solubility Data for this compound.
The solubility of analogous compounds, such as other pyridinedicarboxylic acid isomers, is known to be dependent on factors like solvent polarity, temperature, and pH.[11] For instance, pyridine-2,3-dicarboxylic acid is slightly soluble in alcohol, and its solubility in DMSO is recorded at 20%.[12] Studies on pyridine-3-carboxylic acid have shown its solubility varies significantly across solvents like DMSO, ethanol, water, and acetone.[13] These findings suggest that the solubility of this compound would likely be enhanced in polar, hydrogen-bond-accepting solvents.
Experimental Protocol for Solubility Determination
A precise and reproducible experimental protocol is essential for determining the solubility of a compound. The static analytical gravimetric method is a standard and reliable approach for generating solubility data at various temperatures.[14]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (purity >98%)
-
Selected organic solvent (analytical grade)
-
Isothermal shaker bath or magnetic stirrer with temperature control (±0.1 °C)
-
Analytical balance (±0.1 mg)
-
Glass vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven
-
Centrifuge
Methodology:
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial.
-
Solvent Addition: Add a known mass of the selected organic solvent to the vial.
-
Equilibration: Securely seal the vial and place it in an isothermal shaker bath set to the desired temperature. Allow the suspension to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached. Constant agitation is necessary.
-
Phase Separation: After equilibration, stop the agitation and allow the vial to rest in the temperature-controlled bath for at least 2 hours to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the clear, saturated supernatant using a pre-heated syringe to prevent premature crystallization. Immediately filter the sample through a syringe filter into a pre-weighed vial.
-
Gravimetric Analysis: Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 60-80 °C) until a constant mass is achieved.
-
Calculation: Weigh the vial again to determine the mass of the dissolved this compound. The mole fraction solubility (x) is calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:
-
m₁ = mass of the dissolved solute
-
M₁ = molar mass of the solute
-
m₂ = mass of the solvent
-
M₂ = molar mass of the solvent
-
-
Replication: Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility and calculate the average solubility and standard deviation.
Visualized Experimental Workflow
The logical flow of the static gravimetric method for determining solubility can be visualized as a clear, step-by-step process.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
This guide consolidates the currently available information on the solubility of this compound. While qualitative data suggests its solubility in polar organic solvents, there is a clear need for comprehensive quantitative studies across a broader range of solvents and temperatures. Such data is crucial for optimizing synthetic routes, crystallization processes, and formulation design in the pharmaceutical and chemical industries. The provided experimental protocol offers a standardized framework for researchers to generate this vital data, enabling more precise control over processes involving this versatile compound.
References
- 1. This compound | 490-11-9 | Benchchem [benchchem.com]
- 2. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. This compound Supplier China | High Purity | Properties, Uses & Safety Data [pipzine-chem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS 490-11-9: Cinchomeronic acid | CymitQuimica [cymitquimica.com]
- 6. 3,4-Pyridinedicarboxylic acid 0.97 Cinchomeronic acid [sigmaaldrich.com]
- 7. 3,4-Pyridinedicarboxylic acid [webbook.nist.gov]
- 8. echemi.com [echemi.com]
- 9. Cinchomeronic Acid [drugfuture.com]
- 10. chembk.com [chembk.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
The Thermal Behavior of Pyridine-3,4-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of Pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid. Understanding the thermal properties of this compound is critical for its application in pharmaceutical synthesis, materials science, and as a precursor for various functional molecules. This document summarizes key thermal data, details relevant experimental methodologies, and discusses the likely decomposition pathway.
Core Thermal Properties
This compound is a solid that is stable at room temperature when stored in a closed container under normal conditions.[1] However, upon heating, it undergoes decomposition at its melting point. Various sources report the melting point with decomposition to be in the range of 255°C to 262°C. A portion of the acid may also sublime without decomposition when heated. The thermal decomposition of this compound leads to the release of gaseous products, including irritating vapors, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]
Quantitative Thermal Data
The following table summarizes the key quantitative data available for the thermal decomposition of this compound.
| Parameter | Value | Reference |
| Melting Point with Decomposition | ~255 °C | [3] |
| 262 °C | [1][4] | |
| 257 °C | [2] | |
| 256 °C | [5] | |
| Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | [1][2] |
Experimental Protocols for Thermal Analysis
The thermal stability and decomposition of this compound are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following sections detail the typical experimental protocols for these techniques when analyzing organic compounds.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[2][6] This technique is essential for determining the decomposition temperatures and the mass loss associated with decomposition.
A typical TGA experimental protocol involves:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a crucible (e.g., alumina or platinum).[2]
-
Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA instrument.
-
Atmosphere: The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[7]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).[7]
-
Data Collection: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each decomposition step.[8]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] This technique is used to determine the melting point, enthalpy of fusion, and other thermal transitions.
A typical DSC experimental protocol includes:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is placed in an aluminum pan, which is then hermetically sealed.[3]
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Atmosphere: An inert atmosphere is maintained by purging with a gas like nitrogen at a constant flow rate.[3]
-
Heating Program: The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10°C/min.[10]
-
Data Collection: The DSC instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks. For this compound, a sharp endothermic peak corresponding to its melting and simultaneous decomposition would be expected. The onset temperature of this peak is taken as the melting/decomposition temperature, and the area under the peak can be used to calculate the enthalpy change associated with the process.
Visualizing Experimental Workflows and Decomposition Pathways
To better illustrate the processes involved in studying the thermal stability of this compound, the following diagrams are provided.
Proposed Decomposition Pathway
The thermal decomposition of carboxylic acids often proceeds via decarboxylation, the removal of a carboxyl group as carbon dioxide. The stability of pyridine carboxylic acids towards decarboxylation is significantly influenced by the position of the carboxyl group relative to the nitrogen atom in the pyridine ring.
For this compound, the primary decomposition pathway is likely initiated by the decarboxylation of one or both of the carboxylic acid groups. The proximity of the two carboxylic acid groups may influence the decomposition mechanism. A plausible pathway involves the sequential loss of two molecules of carbon dioxide. The initial decarboxylation would yield a pyridine monocarboxylic acid intermediate, which would then undergo further decomposition at higher temperatures. The presence of nitrogen oxides in the decomposition products suggests that at higher temperatures, the pyridine ring itself fragments.
This guide provides a foundational understanding of the thermal stability and decomposition of this compound based on currently available data. Further experimental studies, particularly those providing detailed TGA-MS (Therogravimetric Analysis coupled with Mass Spectrometry) data, would be invaluable in elucidating the precise decomposition mechanism and identifying all intermediate species.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 3,4-吡啶二羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. docta.ucm.es [docta.ucm.es]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. torontech.com [torontech.com]
- 9. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,4-Pyridinedicarboxylic acid - Cinchomeronic acid [sigmaaldrich.com]
An In-depth Technical Guide to the Acidity and pKa Values of Pyridine-3,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidic properties of pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid. The document details its pKa values, presents a generalized experimental protocol for their determination, and visualizes a relevant synthetic workflow. This information is critical for applications in medicinal chemistry, materials science, and organic synthesis where understanding the ionization state of this molecule is paramount.
Acidity and Ionization of this compound
This compound is a diprotic acid, featuring two carboxylic acid groups attached to a pyridine ring. The acidity of these groups and the pyridine nitrogen dictates the molecule's charge and reactivity at different pH values. The electron-withdrawing nature of the pyridine ring influences the acidity of the carboxyl groups. The dissociation of the two carboxylic acid protons can be described by two distinct pKa values, pKa1 and pKa2.
The first dissociation (pKa1) corresponds to the removal of the more acidic proton, while the second dissociation (pKa2) corresponds to the removal of the less acidic proton from the resulting monoanion. The pyridine nitrogen can also be protonated, but this typically occurs at a much lower pH and is characterized by a third pKa value (pKa3), which is not the focus of this guide.
Quantitative Acidity Data
The pKa values for this compound are summarized in the table below. These values are crucial for predicting the ionization state of the molecule in various environments, which is essential for understanding its solubility, binding interactions, and chemical reactivity.
| Parameter | Value | Description |
| pKa1 | 3.23 | First acid dissociation constant (carboxylic acid) |
| pKa2 | 4.94 | Second acid dissociation constant (carboxylic acid) |
Note: These values are based on available literature and may vary slightly depending on the experimental conditions such as temperature and ionic strength.
Experimental Determination of pKa Values
The pKa values of dicarboxylic acids like this compound are commonly determined using potentiometric or spectrophotometric titration methods.[1][2][3][4] Below is a detailed, generalized protocol for the determination of pKa values using potentiometric titration.
Potentiometric Titration Protocol
Potentiometric titration is a highly accurate method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.[1][5][6]
Materials and Equipment:
-
This compound (high purity)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water (degassed to remove CO2)
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Automatic titrator or a burette
-
Magnetic stirrer and stir bar
-
Titration vessel
-
Inert gas (e.g., nitrogen or argon) supply
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in deionized water.
-
To maintain a constant ionic strength throughout the titration, add a calculated amount of a neutral salt like KCl (e.g., to a final concentration of 0.15 M).[5]
-
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the this compound solution into the titration vessel.[5]
-
Place the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the sides or bottom of the vessel.
-
Begin stirring the solution gently with a magnetic stirrer.
-
Purge the solution with an inert gas for a few minutes before and during the titration to prevent the absorption of atmospheric CO2, which can affect the pH.[5]
-
-
Titration Process:
-
If necessary, adjust the initial pH of the solution to a low value (e.g., pH 2) using the standardized HCl solution to ensure both carboxylic acid groups are fully protonated.[5]
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
After each addition of titrant, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration until the pH has risen significantly past the expected second equivalence point (e.g., to pH 12).[5]
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to obtain a titration curve.
-
The two equivalence points, corresponding to the neutralization of the two carboxylic acid protons, will appear as inflection points on the curve.
-
The pKa values can be determined from the pH at the half-equivalence points. Specifically, pKa1 is the pH at half the volume of the first equivalence point, and pKa2 is the pH at the midpoint between the first and second equivalence points.
-
Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.
-
Repeat the titration at least three times to ensure reproducibility and calculate the average pKa values and standard deviations.[5]
-
Visualization of a Relevant Workflow
While specific signaling pathways involving this compound are not well-documented in publicly available literature, it is a known and utilized building block in the synthesis of Metal-Organic Frameworks (MOFs).[7][8][9][10][11] MOFs are crystalline materials with a wide range of applications, including gas storage, catalysis, and drug delivery. The following diagram illustrates a generalized workflow for the solvothermal synthesis of a MOF using a pyridine-dicarboxylic acid as an organic linker.
References
- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 2. ijper.org [ijper.org]
- 3. pharmaguru.co [pharmaguru.co]
- 4. mt.com [mt.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. journal.umt.edu.my [journal.umt.edu.my]
- 9. nbinno.com [nbinno.com]
- 10. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Isomers of Pyridinedicarboxylic Acid
Introduction
Pyridinedicarboxylic acid (C₇H₅NO₄, Molar Mass: 167.12 g/mol ) is a class of heterocyclic organic compounds consisting of a pyridine ring substituted with two carboxyl groups.[1] There are six constitutional isomers, distinguished by the positions of the carboxyl groups on the pyridine ring. These isomers exhibit distinct physicochemical properties and diverse biological activities, making them significant scaffolds in medicinal chemistry, materials science, and biochemistry.[2][3] Their applications range from being key intermediates in the synthesis of pharmaceuticals to their roles in neurodegenerative processes and bacterial resistance mechanisms.[4][5][6] This guide provides a comprehensive overview of the six isomers of pyridinedicarboxylic acid, detailing their properties, synthesis, and biological significance, with a focus on data relevant to research and development.
Isomers of Pyridinedicarboxylic Acid
The six isomers of pyridinedicarboxylic acid are:
-
Quinolinic acid (2,3-pyridinedicarboxylic acid)
-
Lutidinic acid (2,4-pyridinedicarboxylic acid)
-
Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
-
Dipicolinic acid (2,6-pyridinedicarboxylic acid)
-
Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
-
Dinicotinic acid (3,5-pyridinedicarboxylic acid)[1]
Physicochemical Properties
The positioning of the two carboxyl groups around the pyridine ring significantly influences properties such as acidity (pKa), melting point, and solubility. These differences are critical for applications in drug design, where solubility and ionization state affect pharmacokinetics, and in materials science, where they dictate crystal packing and coordination chemistry. A summary of their key quantitative properties is presented below.
Table 1: Physicochemical Properties of Pyridinedicarboxylic Acid Isomers
| Common Name | Systematic Name | CAS Number | Melting Point (°C) | pKa1 | pKa2 | Aqueous Solubility |
| Quinolinic acid | 2,3-Pyridinedicarboxylic acid | 89-00-9 | 185-190 (decomposes)[7] | 2.43[7] | 5.11[7] | 3 mg/mL (25°C)[7] |
| Lutidinic acid | 2,4-Pyridinedicarboxylic acid | 499-80-9 | 242-243[8][9] | 2.15[10] | 5.20[7] | 2.49 g/L[7] |
| Isocinchomeronic acid | 2,5-Pyridinedicarboxylic acid | 100-26-5 | 242-247 (decomposes)[7][11] | 2.4[7] | 5.0[7] | 1.2 g/L[7] |
| Dipicolinic acid | 2,6-Pyridinedicarboxylic acid | 499-83-2 | 248-250 (decomposes)[12] | 2.16[7] | 4.76[7] | 5 mg/mL (25°C)[7][13] |
| Cinchomeronic acid | 3,4-Pyridinedicarboxylic acid | 490-11-9 | 262 (decomposes)[7] | 2.83[7] | 4.98[7] | 2.34 g/L (25°C)[7] |
| Dinicotinic acid | 3,5-Pyridinedicarboxylic acid | 499-81-0 | >300[14][15] | 2.80[7] | 4.70[7] | Very soluble[16] |
Synthesis of Pyridinedicarboxylic Acid Isomers
The synthesis of these isomers often involves the oxidation of appropriately substituted pyridine precursors, such as lutidines (dimethylpyridines) or ethylpicolines. The choice of starting material and oxidizing agent is critical for achieving regioselectivity and high yields.
General Experimental Protocol: Oxidation of Alkylpyridines
This protocol outlines a general method for synthesizing pyridinedicarboxylic acids through the oxidation of the corresponding dialkyl- or alkyl-carboxypyridine precursors.[7]
1. Materials:
-
Appropriate dialkyl- or alkyl-pyridine precursor (e.g., 2,3-lutidine for quinolinic acid).
-
Oxidizing agent (e.g., Potassium permanganate (KMnO₄), Nitric acid (HNO₃), or Selenium dioxide (H₂SeO₃)).[17]
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment.
-
Hydrochloric acid (HCl) for precipitation.
-
Suitable solvents for reaction and recrystallization (e.g., water, ethanol).
2. Procedure:
-
Reaction Setup: The chosen alkylpyridine precursor is dissolved or suspended in an appropriate solvent (often water) in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.
-
Oxidation: The oxidizing agent is added portion-wise to the reaction mixture. If using a strong oxidant like KMnO₄, the reaction is often exothermic and may require external cooling to maintain a specific temperature range. The reaction is typically heated to reflux for several hours to ensure complete oxidation.[17]
-
Work-up: After the reaction is complete (monitored by techniques like TLC), the mixture is cooled. If KMnO₄ was used, the resulting manganese dioxide (MnO₂) is removed by filtration.
-
Isolation and Purification: The filtrate is concentrated under reduced pressure. The pH of the solution is then carefully adjusted with an acid (e.g., HCl) to the isoelectric point of the desired pyridinedicarboxylic acid, causing it to precipitate out of the solution.
-
Final Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as water or ethanol, to yield the pure pyridinedicarboxylic acid isomer.[17]
3. Characterization:
-
The final product's identity and purity are confirmed using analytical techniques such as Melting Point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Biological Significance and Applications
Each isomer possesses a unique profile of biological activity and industrial applications.
Table 2: Biological Significance and Applications of Pyridinedicarboxylic Acid Isomers
| Isomer | Key Biological Roles & Applications |
| Quinolinic acid | An endogenous neurotoxin and NMDA receptor agonist produced via the kynurenine pathway from tryptophan.[4][8] Implicated in the pathophysiology of various neurodegenerative and inflammatory diseases.[4][18] |
| Lutidinic acid | Used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[3] Investigated for its chelating properties.[19] |
| Isocinchomeronic acid | A highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses.[20] Also used as an intermediate in the manufacturing of nicotinic acid.[17] |
| Dipicolinic acid | A key component of bacterial endospores, contributing to their heat resistance.[5][21] Used as a marker for bacterial contamination and in sterilization processes.[13] A versatile chelating agent used in synthesis and materials science.[12][22] |
| Cinchomeronic acid | Serves as a building block in supramolecular chemistry and the synthesis of novel polymers and pharmaceutical analogues. |
| Dinicotinic acid | A competitive inhibitor of butyrobetaine hydroxylase.[14] Used as an intermediate for pharmaceuticals, including vasodilators like nicardipine.[14] |
Spotlight: Quinolinic Acid and the Kynurenine Pathway
Quinolinic acid is arguably the most studied isomer in a biomedical context due to its role as a neurotoxin. It is a downstream metabolite of the kynurenine pathway, the primary metabolic route for tryptophan in mammals.[4][23] Under inflammatory conditions, the pathway can be upregulated, leading to an accumulation of quinolinic acid in the brain, where it is produced by activated microglia and macrophages.[4][24] Its neurotoxicity is primarily mediated through the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity, oxidative stress, and neuronal cell death.[4][18] This process has been implicated in conditions such as Huntington's disease, AIDS-related dementia, and other neuroinflammatory disorders.[8]
Conclusion
The six isomers of pyridinedicarboxylic acid represent a versatile class of compounds with significant, structure-dependent variations in their chemical and biological properties. From the neurotoxic effects of quinolinic acid to the stabilizing role of dipicolinic acid in bacterial spores and the therapeutic potential of isocinchomeronic acid, these molecules are of great interest to researchers in diverse fields. A thorough understanding of their individual characteristics, summarized in this guide, is essential for leveraging their potential in drug discovery, materials innovation, and the study of biochemical pathways.
References
- 1. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 5. Dipicolinic Acid: A Key Player in Biology and Beyond [univook.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lutidinic acid - Wikipedia [en.wikipedia.org]
- 10. 2,4-Pyridinedicarboxylic acid | 499-80-9 [chemicalbook.com]
- 11. 2,5-吡啶二羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Dipicolinic acid - Sciencemadness Wiki [sciencemadness.org]
- 13. nbinno.com [nbinno.com]
- 14. 3,5-Pyridinedicarboxylic acid | 499-81-0 [chemicalbook.com]
- 15. chembk.com [chembk.com]
- 16. Dinicotinic acid(499-81-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 17. Isocinchomeronic Acid [drugfuture.com]
- 18. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemicalland21.com [chemicalland21.com]
- 20. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. atamankimya.com [atamankimya.com]
- 22. grokipedia.com [grokipedia.com]
- 23. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Pyridine-3,4-dicarboxylic Acid from Isoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid, is a valuable building block in medicinal chemistry and materials science. Its rigid, functionalized pyridine core makes it an important intermediate in the synthesis of various pharmaceuticals and specialty polymers. One of the common starting materials for the laboratory-scale synthesis of this compound is isoquinoline. This document provides detailed application notes and experimental protocols for the synthesis of this compound from isoquinoline via oxidation.
Overview of the Synthesis
The synthesis of this compound from isoquinoline is primarily achieved through the oxidative cleavage of the benzene ring of the isoquinoline molecule. The most established method employs a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an alkaline aqueous solution. This reaction cleaves the fused benzene ring, yielding a mixture of this compound and phthalic acid.[1][2] Subsequent purification is crucial to isolate the desired product from the phthalic acid byproduct.
dot graph "synthesis_overview" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
isoquinoline [label="Isoquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Oxidizing Agent\n(e.g., alkaline KMnO₄)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; mixture [label="Mixture of:\nthis compound\nPhthalic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n(e.g., Fractional Crystallization)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; final_product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
isoquinoline -> reagents [label="Oxidation"]; reagents -> mixture; mixture -> purification; purification -> final_product; } caption: "Overall synthesis workflow from isoquinoline to this compound."
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.
| Property | Isoquinoline | This compound |
| Molecular Formula | C₉H₇N | C₇H₅NO₄[3][4][5][6] |
| Molar Mass | 129.16 g/mol | 167.12 g/mol [3][4][5][6] |
| Appearance | Colorless oily liquid or hygroscopic platelets | White to light beige crystalline powder[6] |
| Melting Point | 26-28 °C | 262 °C (decomposes)[3] |
| Boiling Point | 242 °C | ~296 °C (estimate)[3] |
| Solubility in Water | Low solubility | 2.34 g/L at 25 °C[3] |
| CAS Number | 119-65-3 | 490-11-9[3][4][5] |
Experimental Protocols
This section details the experimental procedures for the synthesis and purification of this compound from isoquinoline.
Protocol 1: Oxidation of Isoquinoline with Alkaline Potassium Permanganate
This protocol is a widely cited method for the oxidation of isoquinoline.
Materials:
-
Isoquinoline
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sulfuric acid (H₂SO₄), concentrated and dilute
-
Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Ethanol
-
pH indicator paper
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beakers, separatory funnel, Büchner funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium carbonate in distilled water. To this alkaline solution, add isoquinoline.
-
Addition of Oxidant: While stirring the solution, slowly add a solution of potassium permanganate in distilled water. The addition should be portion-wise to control the exothermic reaction.
-
Reaction: After the complete addition of potassium permanganate, heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate. The reaction typically requires several hours.
-
Workup - Manganese Dioxide Removal: After the reaction is complete, cool the mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) is removed by vacuum filtration. The filter cake should be washed with a small amount of hot water to ensure complete recovery of the product.
-
Acidification: Combine the filtrate and the washings. Acidify the solution by slowly adding concentrated sulfuric acid until the pH is acidic (check with pH paper). This will precipitate both this compound and phthalic acid.
-
Decolorization (Optional): If the solution is colored, it can be decolorized by adding a small amount of sodium sulfite or bisulfite until the color disappears.
-
Isolation of Crude Product: Cool the acidified solution in an ice bath to maximize the precipitation of the acidic products. Collect the crude product (a mixture of this compound and phthalic acid) by vacuum filtration and wash it with a small amount of cold water.
dot graph "oxidation_protocol" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Na₂CO₃ and Isoquinoline\nin water", fillcolor="#F1F3F4", fontcolor="#202124"]; add_kmno4 [label="Slowly add aqueous KMnO₄", fillcolor="#F1F3F4", fontcolor="#202124"]; reflux [label="Heat to reflux for several hours", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool to room temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; filter_mno2 [label="Filter to remove MnO₂", fillcolor="#F1F3F4", fontcolor="#202124"]; acidify [label="Acidify filtrate with H₂SO₄", fillcolor="#F1F3F4", fontcolor="#202124"]; isolate_crude [label="Isolate crude product by filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Crude Product Mixture", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> dissolve; dissolve -> add_kmno4; add_kmno4 -> reflux; reflux -> cool; cool -> filter_mno2; filter_mno2 -> acidify; acidify -> isolate_crude; isolate_crude -> end; } caption: "Workflow for the oxidation of isoquinoline."
Protocol 2: Purification by Fractional Crystallization
The separation of this compound from phthalic acid can be achieved by leveraging their differential solubilities in water. Phthalic acid is more soluble in hot water than this compound.
Materials:
-
Crude product mixture from Protocol 1
-
Distilled water
-
Ethanol
-
Standard laboratory glassware for recrystallization
Procedure:
-
Initial Dissolution: Transfer the crude product to a beaker and add a minimal amount of boiling water to dissolve the solid completely. Phthalic acid will dissolve more readily.
-
First Crystallization (Removal of Phthalic Acid): Allow the solution to cool slowly to room temperature. Phthalic acid, being more soluble, will tend to remain in the solution, while the less soluble this compound will crystallize out first.
-
Isolation of Enriched Product: Collect the crystals by vacuum filtration. The filtrate will be enriched with phthalic acid.
-
Recrystallization of this compound: The collected crystals can be further purified by recrystallization from a minimal amount of hot water or an ethanol-water mixture to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
dot graph "purification_protocol" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
start [label="Crude Product Mixture", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in minimal boiling water", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Slowly cool to room temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; filter_1 [label="Filter to collect less soluble crystals\n(Enriched in this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; recrystallize [label="Recrystallize from hot water or\nethanol-water mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; filter_2 [label="Filter to collect pure crystals", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="Dry under vacuum", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> dissolve; dissolve -> cool; cool -> filter_1; filter_1 -> recrystallize; recrystallize -> filter_2; filter_2 -> dry; dry -> end; } caption: "Purification workflow for this compound."
Quantitative Data
The yield of this compound can vary depending on the reaction conditions and the efficiency of the purification process.
| Parameter | Value | Reference |
| Theoretical Yield | 1.30 g of this compound per 1 g of Isoquinoline | Calculated |
| Reported Yield | ~40-50% (after purification) | General literature values |
Note: The yield is highly dependent on the successful separation from the phthalic acid byproduct. Careful execution of the fractional crystallization is key to maximizing the yield of the desired product.
Safety Precautions
-
Isoquinoline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Use in a well-ventilated fume hood.
-
Potassium Permanganate: Strong oxidizing agent. Contact with combustible material may cause fire. Harmful if swallowed.
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The oxidation reaction is exothermic and should be controlled by slow addition of the oxidant and cooling if necessary.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.
References
High-Yield Synthesis of Cinchomeronic Acid for Laboratory Scale
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinchomeronic acid, also known as pyridine-3,4-dicarboxylic acid, is a key building block in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1][2] Its unique structure, featuring a pyridine ring with two adjacent carboxylic acid groups, makes it a versatile precursor for creating complex heterocyclic compounds. In the pharmaceutical industry, it serves as a crucial intermediate in the development of therapeutic agents for various diseases, including cancer and infectious diseases.[1][3] The growing demand for novel therapeutics has led to an increased need for efficient and high-yield synthetic routes to cinchomeronic acid at a laboratory scale. This application note provides detailed protocols for high-yield synthesis of cinchomeronic acid, presents a comparison of different synthetic methods, and offers a visual workflow to guide researchers.
Synthetic Strategies Overview
Several synthetic routes to cinchomeronic acid have been established, primarily involving the oxidation of isoquinoline or quinoline derivatives. The choice of starting material and oxidizing agent is critical in achieving high yields and purity.
-
Oxidation of Isoquinoline: This is a common and effective method. Various oxidizing agents can be employed, with potassium permanganate and oxone being prominent examples.[4][5][6] The reaction involves the cleavage of the benzene ring of the isoquinoline molecule, leaving the pyridine ring intact to form cinchomeronic acid.[4][5]
-
Oxidation of Quinoline: Similar to isoquinoline, the oxidation of quinoline can yield pyridine dicarboxylic acids. However, the position of the carboxylic acid groups on the pyridine ring depends on the reaction conditions and the substituents on the quinoline starting material.[1][7] Potassium permanganate is a commonly used oxidant for this transformation.[1][7]
-
Oxidation of Quinine: An older method involves the oxidation of the alkaloid quinine using strong acids like nitric acid. While historically significant, this method may offer lower yields compared to the oxidation of simpler heterocyclic precursors.[8]
Data Presentation: Comparison of Synthetic Methods
| Starting Material | Oxidizing Agent(s) | Key Reaction Conditions | Reported Yield (%) | Reference |
| Isoquinoline | Oxone, Fe(NO₃)₃·9H₂O, Tetrabutylammonium bromide | Water, 60°C, 16h | 71% | [6] |
| Isoquinoline | Potassium permanganate (alkaline) | Vigorous conditions | Not specified | [5] |
| Isoquinoline | Selenium dioxide | Not specified | Not specified | [8] |
| Quinine | Nitric acid, Fuming nitric acid | Boiling | 42% | [8] |
| Quinoline | Potassium permanganate | Controlled oxidation | Not specified | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis via Oxidation of Isoquinoline with Oxone
This protocol is based on a reported method with a high yield of 71%.[6]
Materials:
-
Isoquinoline
-
Oxone (Potassium peroxymonosulfate)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Tetrabutylammonium bromide
-
Sulfuric acid (96%)
-
Concentrated ammonia solution
-
Deionized water
-
Reaction kettle or round-bottom flask with stirring and temperature control
-
Standard laboratory glassware
Procedure:
-
To the reaction vessel, add 30 g of deionized water.
-
While stirring, add 0.06 g of Fe(NO₃)₃·9H₂O, 15 g of 96% sulfuric acid, and 0.03 g of tetrabutylammonium bromide.
-
Add 2.5 g of isoquinoline to the mixture.
-
Heat the reaction mixture to 60°C.
-
Once the temperature is stable, add 20 g of oxone in portions to control the reaction exotherm.
-
After the addition of oxone is complete, maintain the reaction mixture at 60°C for 16 hours.
-
After 16 hours, cool the reaction mixture to a temperature between -10°C and 10°C using an ice bath.
-
Slowly add concentrated ammonia dropwise while stirring vigorously to adjust the pH to between 0.6 and 1.0.
-
Continue stirring for an additional hour at this temperature.
-
Collect the precipitated solid by suction filtration.
-
Dry the solid to obtain cinchomeronic acid. The reported yield for this procedure is 71%.[6]
Protocol 2: General Procedure for Oxidation of Isoquinoline with Potassium Permanganate
This protocol outlines the general steps for the oxidation of isoquinoline using alkaline potassium permanganate.[4][5]
Materials:
-
Isoquinoline
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Sulfuric acid (for workup)
-
Sodium bisulfite (for workup)
-
Deionized water
-
Reaction flask with reflux condenser and stirrer
Procedure:
-
Dissolve isoquinoline in an aqueous alkaline solution (e.g., NaOH or KOH).
-
Heat the solution and add a solution of potassium permanganate portion-wise. The reaction is typically exothermic.
-
Reflux the mixture until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide will form.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Acidify the filtrate with sulfuric acid. Cinchomeronic acid will precipitate out of the solution.
-
If the solution remains colored, a small amount of sodium bisulfite can be added to decolorize it.
-
Collect the cinchomeronic acid by filtration, wash with cold water, and dry.
Mandatory Visualization
Caption: Workflow for the synthesis of cinchomeronic acid via oxidation of isoquinoline.
References
- 1. This compound Supplier China | High Purity | Properties, Uses & Safety Data [pipzine-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Isoquinoline.pptx [slideshare.net]
- 5. uop.edu.pk [uop.edu.pk]
- 6. 3,4-Pyridinedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 8. Cinchomeronic Acid [drugfuture.com]
Application Notes and Protocols for the Purification of Crude Pyridine-3,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude Pyridine-3,4-dicarboxylic acid (also known as cinchomeronic acid). The selection of the appropriate technique will depend on the nature of the impurities, the desired final purity, and the scale of the purification.
Overview of Purification Techniques
Crude this compound, often obtained from chemical synthesis, may contain various impurities such as starting materials, by-products, and colored tars. The purification methods outlined below are designed to remove these contaminants to yield a product of high purity suitable for downstream applications in research and drug development. The primary techniques covered are:
-
Recrystallization: A fundamental technique for purifying solid compounds based on differences in solubility.
-
Purification via Salt Formation (Acid-Base Treatment): This method leverages the acidic nature of the carboxylic acid groups to separate it from non-acidic or weakly acidic impurities.
-
Chromatographic Purification: A powerful technique for achieving high purity by separating the target compound from impurities based on their differential partitioning between a stationary and a mobile phase.
Physicochemical Data for this compound
A summary of the physical and chemical properties of this compound is provided in the table below for easy reference during the development of purification protocols.
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₄ | [1][2][3] |
| Molecular Weight | 167.12 g/mol | [1][2][3] |
| Appearance | White to off-white or slightly beige crystalline powder | [1] |
| Melting Point | 262 °C (decomposes) | [1][2] |
| Solubility in Water (25 °C) | 2.34 g/L | [1] |
| Qualitative Solubility | Slightly soluble in hot alcohol, ether, and benzene. Insoluble in chloroform. | [1] |
Experimental Protocols
Purification by Recrystallization
Recrystallization is an effective method for removing small amounts of impurities. The choice of solvent is critical for successful purification. Based on available data, water or a mixed solvent system are potential candidates.
Protocol 1: Recrystallization from Water
This protocol is suitable for crude this compound with impurities that are either highly soluble or insoluble in water.
Materials:
-
Crude this compound
-
Deionized water
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of deionized water (a starting point is approximately 430 mL of water per gram of crude acid, based on its solubility at 25 °C; less will be needed at higher temperatures). Heat the suspension on a hot plate with stirring. Add more hot deionized water portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to maximize the yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the weight of the crude solid). Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper with hot solvent to prevent premature crystallization. Quickly filter the hot solution.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their decomposition point (e.g., 80-100 °C) until a constant weight is achieved.
Expected Outcome:
-
Purity: >98% (can be assessed by HPLC or melting point)
-
Yield: 60-80% (dependent on the initial purity of the crude material)
Diagram: Recrystallization Workflow
Caption: General workflow for the purification of a solid compound by recrystallization.
Purification via Salt Formation (Acid-Base Treatment)
This technique is particularly useful for separating this compound from neutral or basic impurities. The principle is to deprotonate the carboxylic acid groups with a base to form a water-soluble salt, remove the insoluble impurities by filtration, and then regenerate the pure acid by acidification.
Protocol 2: Acid-Base Purification
Materials:
-
Crude this compound
-
1 M Sodium hydroxide (NaOH) or aqueous ammonia
-
1 M Hydrochloric acid (HCl) or sulfuric acid
-
Activated carbon (optional)
-
Beakers
-
pH meter or pH paper
-
Stir plate and stir bar
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution in Base: Suspend the crude this compound in water. While stirring, slowly add 1 M NaOH or aqueous ammonia until the solid completely dissolves and the pH of the solution is basic (pH > 8).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then remove the carbon by filtration.
-
Acidification and Precipitation: Cool the basic solution in an ice bath. While stirring vigorously, slowly add 1 M HCl or sulfuric acid dropwise to adjust the pH to approximately 1.5-2.0.[1] this compound will precipitate out of the solution.
-
Digestion: Continue stirring the cold slurry for about 30 minutes to an hour to ensure complete precipitation and to allow for the growth of larger crystals.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes any remaining salts.
-
Drying: Dry the purified product in a vacuum oven.
Expected Outcome:
-
Purity: >99%
-
Yield: >90%
Diagram: Acid-Base Purification Workflow
Caption: Workflow for the purification of an acidic compound via salt formation.
Chromatographic Purification
For achieving very high purity or for separating the target compound from impurities with similar solubility, preparative chromatography is the method of choice.
Protocol 3: Preparative Reversed-Phase HPLC
This protocol provides a general guideline for the purification of this compound using preparative high-performance liquid chromatography (HPLC). The exact conditions may need to be optimized based on the specific impurity profile and the HPLC system used.
Materials:
-
Crude this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol
-
Trifluoroacetic acid (TFA) or formic acid
-
Preparative HPLC system with a C18 column
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of the initial mobile phase or a suitable solvent (e.g., water with a small amount of base to aid dissolution, followed by neutralization). Filter the sample solution through a 0.45 µm filter before injection.
-
Method Development (Analytical Scale): Develop a suitable separation method on an analytical HPLC system with a C18 column. A typical starting gradient could be:
-
Mobile Phase A: Water with 0.1% TFA or formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% TFA or formic acid
-
Gradient: Start with a low percentage of B (e.g., 5%) and increase to a higher percentage (e.g., 95%) over 20-30 minutes.
-
Detection: UV at a suitable wavelength (e.g., 260-280 nm).
-
-
Scale-up to Preparative Scale: Based on the analytical method, scale up the separation to a preparative HPLC system with a larger C18 column. Adjust the flow rate and injection volume according to the column dimensions.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.
-
Lyophilization (Optional): The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.
Expected Outcome:
-
Purity: >99.5%
-
Yield: Variable, depending on the loading and the separation efficiency.
Diagram: Preparative HPLC Workflow
Caption: A typical workflow for purification by preparative HPLC.
Summary of Purification Techniques
The following table summarizes the key aspects of each purification technique, allowing for a quick comparison to select the most appropriate method.
| Technique | Principle | Advantages | Disadvantages | Typical Purity | Typical Yield |
| Recrystallization | Differential solubility in a solvent at different temperatures. | Simple, cost-effective, good for removing small amounts of impurities. | Requires finding a suitable solvent, can have lower yields. | >98% | 60-80% |
| Salt Formation | Conversion to a salt to alter solubility and separate from non-acidic/basic impurities. | High capacity, effective for removing specific types of impurities, high yield. | Only applicable for acidic or basic compounds, requires use of acids and bases. | >99% | >90% |
| Chromatography | Differential partitioning between a stationary and mobile phase. | Can achieve very high purity, applicable to a wide range of compounds and impurities. | More complex, requires specialized equipment, can be time-consuming and expensive for large scales. | >99.5% | Variable |
Conclusion
The purification of crude this compound can be effectively achieved using a variety of techniques. For general purification from synthesis by-products, purification via salt formation (acid-base treatment) is a highly efficient and high-yielding method. Recrystallization is a simpler alternative, particularly if a suitable solvent system is identified that provides good recovery. For applications requiring the highest purity, preparative HPLC is the most powerful technique, albeit with greater complexity and cost. The choice of method should be guided by the initial purity of the crude material, the nature of the impurities, the desired final purity, and the scale of the operation.
References
Application Notes and Protocols: Pyridine-3,4-dicarboxylic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid, is a versatile organic ligand extensively used in the field of coordination chemistry. Its rigid structure, combined with the presence of one nitrogen and two carboxylic acid functional groups, allows for a variety of coordination modes with metal ions. This versatility has led to the synthesis of a diverse range of coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes with interesting structural topologies and potential applications in catalysis, materials science, and medicine.
This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in the synthesis of coordination complexes.
Coordination Modes of this compound
This compound can coordinate to metal centers in several ways, involving the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups. The specific coordination mode is influenced by factors such as the nature of the metal ion, the presence of ancillary ligands, and the reaction conditions (e.g., pH, solvent, temperature).
Caption: Common coordination modes of the pyridine-3,4-dicarboxylate ligand.
Applications
Catalysis
Coordination polymers and MOFs synthesized from this compound have shown significant promise as heterogeneous catalysts. The presence of both Lewis acidic metal centers and basic nitrogen sites within the framework can facilitate a variety of organic transformations.
One notable application is in the Knoevenagel condensation , a crucial carbon-carbon bond-forming reaction. For instance, a 3D metal-organic framework of copper(II) with a pyridine-dicarboxylate linker has demonstrated high catalytic activity for the Knoevenagel condensation of benzaldehyde with malononitrile, achieving product yields of up to 99%.[1] The catalytic performance of various metal complexes in this reaction is summarized below.
| Catalyst | Metal Ion | Aldehyde | Active Methylene Compound | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}n | Cu(II) | Benzaldehyde | Malononitrile | CH₃CN | 60 | 3 | 99 | [1] |
| [Zn(pdca)(H₂O)₂]n | Zn(II) | Benzaldehyde | Malononitrile | Methanol | RT | 12 | 98 | [2][3] |
| [Cd(pdca)(H₂O)₂]n | Cd(II) | Benzaldehyde | Malononitrile | Methanol | RT | 12 | 97 | [2][3] |
| [Co(pdca)(H₂O)₂]n | Co(II) | Benzaldehyde | Malononitrile | Methanol | RT | 12 | 95 | [2][3] |
*pdba = 4,4′-(Pyridine-3,5-diyl)dibenzoic acid, bipy = 2,2′-bipyridine, pdca = pyridine-2,3-dicarboxylate, RT = Room Temperature.
Materials Science: Magnetic and Luminescent Properties
The judicious selection of metal ions allows for the synthesis of coordination polymers with tailored magnetic and luminescent properties.
Magnetic Properties: Cobalt(II) complexes of this compound have been shown to exhibit interesting magnetic behaviors. For example, a 2D coordination polymer, Co(L₂)(2,2-bipyridine)(DMF) (where H₂L₂ = this compound), displays ferromagnetic exchange interactions between the Co(II) ions.
| Complex | χMT at 300 K (emu·K·mol⁻¹) | Weiss Constant (θ, K) | Magnetic Behavior |
| Co(L₂)(2,2-bipyridine)(DMF) | Not specified | 6.5 | Ferromagnetic |
Luminescent Properties: Lanthanide complexes with pyridine-dicarboxylic acid ligands are known for their characteristic luminescence. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. This property is valuable for applications in sensing, bio-imaging, and lighting. For example, lanthanide complexes with pyridine-2,4,6-tricarboxylic acid have been shown to be highly luminescent with high quantum yields.[4] While specific quantum yield data for this compound lanthanide complexes is less common in the readily available literature, the principle remains a key area of investigation.
Drug Development
Recent studies have highlighted the potential of metal complexes of pyridine dicarboxylic acid derivatives as anticancer agents.[5][6][7] The biological activity of these complexes is influenced by the choice of the central metal ion and the coordination environment. For instance, a series of metal complexes with 2,3-pyridinedicarboxylic acid were tested for their in vitro cytotoxicity against the human tumor cell line SMMC-7721, with a zinc complex showing the most promising activity.[5][7]
| Complex | Metal Ion | IC₅₀ on SMMC-7721 (μM) | Reference |
| [CuC₂₀H₂₀N₆O₁₀] | Cu(II) | > 50 | [5][7] |
| [ZnC₇H₉NO₇] | Zn(II) | 35.62 | [5][7] |
| [CoC₂₁H₁₈N₃O₁₅] | Co(II) | > 50 | [5][7] |
| [NiC₁₄H₁₀N₂O₁₀] | Ni(II) | > 50 | [5][7] |
| [ZnC₁₄H₁₀N₂O₁₀] | Zn(II) | 21.80 | [5][7] |
The mechanism of action is thought to involve the interaction of the complex with DNA, leading to apoptosis. Further research in this area could lead to the development of novel metal-based therapeutics.
Experimental Protocols
General Synthesis of Coordination Polymers (Hydrothermal/Solvothermal Method)
The synthesis of coordination polymers using this compound is typically carried out using hydrothermal or solvothermal methods. These techniques involve heating the reactants in a sealed vessel, allowing for the crystallization of the product under elevated temperature and pressure.
Caption: A generalized workflow for the synthesis of coordination polymers.
Protocol: Synthesis of a Manganese(II) Coordination Polymer, [Mn(PDB)(H₂O)]
This protocol is adapted from the hydrothermal synthesis of a manganese(II) pyridine-3,4-dicarboxylate polymeric network.[8][9]
Materials:
-
Manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O)
-
This compound (H₂PDB)
-
Deionized water
Procedure:
-
A mixture of Mn(CH₃COO)₂·4H₂O (0.245 g, 1 mmol) and this compound (0.167 g, 1 mmol) is prepared.
-
The mixture is dissolved in 15 mL of deionized water in a 25 mL Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to 160 °C for 72 hours.
-
After the heating period, the autoclave is allowed to cool slowly to room temperature at a rate of 10 °C/h.
-
Colorless, block-shaped crystals of the product are collected by filtration.
-
The crystals are washed with deionized water and ethanol.
-
The final product is dried in air.
Characterization Protocols
Standard characterization techniques are employed to confirm the identity and purity of the synthesized complexes.
-
Single-Crystal X-ray Diffraction: Provides detailed information about the crystal structure, including bond lengths, bond angles, and the coordination environment of the metal center.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to identify the coordination of the carboxylate groups to the metal ion. The absence of the broad O-H stretch from the carboxylic acid and a shift in the C=O stretching frequency are indicative of coordination.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. The decomposition of a manganese(II) pyridine-3,4-dicarboxylate complex typically shows initial mass loss corresponding to the removal of water molecules, followed by the decomposition of the organic ligand at higher temperatures.[10]
-
Elemental Analysis: Confirms the empirical formula of the synthesized compound.
Data Presentation
Crystallographic Data for Selected Pyridine-3,4-dicarboxylate Complexes
| Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref |
| [Mn(PDB)(H₂O)] | C₇H₅MnNO₅ | Monoclinic | P2₁/c | 7.134(2) | 10.339(3) | 11.234(3) | 99.48(3) | 817.1(4) | 4 | [8][9] |
| [Ni(pydc)(H₂O)₂]·H₂O | C₇H₉NNiO₇ | Triclinic | P-1 | 7.065(3) | 7.812(4) | 9.031(4) | 68.97(1) | 444.0(3) | 2 | [9] |
| [Zn₂(pydc)₂(DMF)₃] | C₂₃H₂₅N₅O₁₁Zn₂ | Orthorhombic | Pna2₁ | 18.005(4) | 10.511(2) | 14.887(3) | 90 | 2818.1(9) | 4 | [9] |
| [Cd₂(pydc)₂(H₂O)] | C₁₄H₈Cd₂N₂O₉ | Monoclinic | P2₁/c | 10.057(2) | 13.911(3) | 6.786(1) | 107.03(3) | 908.4(3) | 2 | [9] |
*PDB = Pyridine-3,4-dicarboxylate, pydc = pyridine-3,4-dicarboxylate, DMF = N,N-dimethylformamide
Thermal Decomposition Data for a Manganese(II) Pyridine-3,4-dicarboxylate Complex
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |
| 1 | 150 - 250 | ~7.5 | Loss of coordinated water molecule |
| 2 | > 300 | > 60 | Decomposition of the organic ligand |
*Data is generalized based on typical TGA profiles of similar hydrated manganese carboxylate complexes.[10]
Conclusion
This compound is a valuable and versatile ligand in coordination chemistry, enabling the construction of a wide array of metal-organic architectures with diverse functionalities. The protocols and data presented herein provide a foundational resource for researchers interested in exploring the potential of these compounds in catalysis, materials science, and drug development. The continued investigation into the coordination chemistry of this compound is expected to yield novel materials with enhanced properties and new applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 6. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcmimagescasereports.org [jcmimagescasereports.org]
- 8. Assembly of a manganese(ii) pyridine-3,4-dicarboxylate polymeric network based on infinite Mn–O–C chains - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using Pyridine-3,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential application in drug delivery of Metal-Organic Frameworks (MOFs) utilizing pyridine-3,4-dicarboxylic acid as a primary organic linker.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. This compound is an asymmetrical linker whose nitrogen atom and two carboxylate groups offer versatile coordination modes, leading to the formation of diverse and stable MOF architectures.
For drug development professionals, MOFs offer a platform for high drug loading capacities and controlled release kinetics. The biocompatibility of the chosen metal centers and the biodegradability of the framework are key considerations in designing MOFs for therapeutic applications. This document will focus on a representative cobalt-based MOF, herein designated as Co-PDC-Bpy, synthesized using this compound (H₂PDC) and 2,2'-bipyridine (bpy) as an auxiliary ligand.
Synthesis of a Representative MOF: Co-PDC-Bpy
A common and effective method for synthesizing crystalline MOFs is the solvothermal method.[1][2] This technique involves heating the constituent metal salts and organic linkers in a sealed vessel containing a solvent at temperatures above its boiling point, leading to the crystallization of the MOF.
Experimental Protocol: Solvothermal Synthesis of Co(C₇H₃NO₄)(C₁₀H₈N₂)(DMF)
This protocol is based on the synthesis of a cobalt(II) coordination polymer with this compound and 2,2'-bipyridine.[3]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
This compound (H₂PDC)
-
2,2'-bipyridine (bpy)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (for washing)
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge
-
Vacuum drying oven
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 20 mL glass vial, dissolve 0.1 mmol of Co(NO₃)₂·6H₂O in 5 mL of DMF.
-
Add 0.1 mmol of this compound to the solution.
-
Add 0.1 mmol of 2,2'-bipyridine to the solution.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 140°C for 72 hours.
-
After the reaction is complete, cool the autoclave to room temperature naturally.
-
-
Isolation and Purification:
-
Collect the resulting crystals by filtration or centrifugation.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF.
-
Dry the purified crystals in a vacuum oven at 80°C for 12 hours.
-
Synthesis and Characterization Workflow
Characterization Data
The synthesized MOF should be characterized using various analytical techniques to determine its structure, purity, porosity, and thermal stability.
| Parameter | Co-PDC-Bpy (Representative Data) | Technique |
| Crystal System | Monoclinic | Single-Crystal X-ray Diffraction |
| Space Group | P1n1 | Single-Crystal X-ray Diffraction |
| Unit Cell Parameters | a, b, c, α, β, γ (specific values to be determined by SCXRD) | Single-Crystal X-ray Diffraction |
| Key FT-IR Peaks (cm⁻¹) | ~1650-1550 (asymmetric COO⁻), ~1450-1360 (symmetric COO⁻), ~700-400 (Co-O) | Fourier-Transform Infrared Spectroscopy |
| Thermal Stability | Stable up to ~400°C (decomposition of organic linkers) | Thermogravimetric Analysis (TGA) |
| BET Surface Area | 500 - 1500 m²/g (Typical range for similar MOFs) | N₂ Adsorption-Desorption Isotherms |
| Pore Volume | 0.3 - 0.8 cm³/g (Typical range for similar MOFs) | N₂ Adsorption-Desorption Isotherms |
Note: BET surface area and pore volume are representative values for pyridine-dicarboxylate-based MOFs and would need to be experimentally determined for Co-PDC-Bpy.
Application in Drug Delivery: Ibuprofen Loading and Release
The porous nature of MOFs makes them excellent candidates for encapsulating therapeutic agents.[4] Ibuprofen, a common non-steroidal anti-inflammatory drug, can be used as a model drug to evaluate the loading and release capabilities of Co-PDC-Bpy.[5][6]
Experimental Protocol: Ibuprofen Loading and In Vitro Release
Materials:
-
Activated Co-PDC-Bpy
-
Ibuprofen (IBU)
-
Methanol
-
Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Shaking incubator
Procedure:
Part A: Drug Loading
-
Activation of MOF: Before drug loading, ensure the pores of the MOF are free of solvent molecules. This can be achieved by heating the synthesized MOF under vacuum.[7]
-
Preparation of Ibuprofen Solution: Prepare a stock solution of ibuprofen in methanol (e.g., 1 mg/mL).
-
Loading:
-
Disperse a known amount of activated Co-PDC-Bpy (e.g., 20 mg) in a specific volume of the ibuprofen solution (e.g., 10 mL).
-
Stir the suspension at room temperature for 24-48 hours in a sealed container to allow for the diffusion of ibuprofen into the MOF pores.
-
-
Separation and Washing:
-
Centrifuge the suspension to separate the ibuprofen-loaded MOF (IBU@Co-PDC-Bpy).
-
Wash the IBU@Co-PDC-Bpy with fresh methanol to remove any surface-adsorbed drug.
-
Dry the IBU@Co-PDC-Bpy under vacuum at a low temperature (e.g., 40°C).
-
-
Quantification of Loaded Drug:
-
Collect the supernatant from the loading and washing steps.
-
Measure the concentration of ibuprofen in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (approx. 264 nm).
-
Calculate the amount of loaded ibuprofen by subtracting the amount in the supernatant from the initial amount.
-
Part B: In Vitro Drug Release
-
Preparation of Release Media: Prepare two PBS solutions, one at a physiological pH of 7.4 and another at a slightly acidic pH of 5.5 to simulate the environment of some tissues or endosomes.
-
Release Study:
-
Disperse a known amount of IBU@Co-PDC-Bpy (e.g., 10 mg) in a specific volume of the release medium (e.g., 20 mL).
-
Place the suspension in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), draw a small aliquot of the release medium (e.g., 1 mL).
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.
-
Centrifuge the aliquot to remove any MOF particles.
-
-
Quantification of Released Drug:
-
Measure the concentration of ibuprofen in the supernatant using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
-
Drug Loading and Release Workflow
Representative Drug Delivery Data
The following table presents hypothetical, yet realistic, data for an ibuprofen delivery system using a pyridine-dicarboxylate-based MOF.
| Parameter | Representative Values | Method |
| Drug Loading Capacity (wt%) | 15 - 30% | UV-Vis Spectrophotometry |
| Encapsulation Efficiency (%) | > 90% | UV-Vis Spectrophotometry |
| Release at 24h (pH 7.4) | ~40% | UV-Vis Spectrophotometry |
| Release at 24h (pH 5.5) | ~65% (pH-responsive release) | UV-Vis Spectrophotometry |
Conclusion
MOFs synthesized from this compound represent a versatile platform for various applications. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to synthesize, characterize, and evaluate these materials for drug delivery applications. The ability to tune the structure and properties of these MOFs by selecting appropriate metal centers and synthesis conditions opens up a wide range of possibilities for designing advanced and targeted drug delivery systems. Further studies should focus on the in vivo toxicity and efficacy of these MOF-based drug carriers.
References
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 2. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Prediction of the Ibuprofen Loading Capacity of MOFs by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application of Pyridine-3,4-dicarboxylic Acid in Catalysis: A Detailed Overview for Researchers
Introduction
Pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid, is a versatile organic compound that serves as a crucial building block in the synthesis of advanced catalytic materials. Its rigid structure, featuring a pyridine ring and two carboxylic acid groups, makes it an excellent ligand for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials possess high surface areas, tunable porosity, and well-defined active sites, rendering them highly effective as heterogeneous catalysts in a variety of organic transformations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the catalytic applications of materials derived from this compound and its isomers.
While specific catalytic data for materials derived directly from this compound is limited in publicly accessible literature, extensive research has been conducted on catalysts synthesized from its isomers, such as pyridine-3,5-dicarboxylic acid and its derivatives. The principles and applications are directly transferable, and the following sections will provide a detailed look into the use of these analogous materials in catalysis, with a focus on the Knoevenagel condensation reaction.
I. Application in Heterogeneous Catalysis: Metal-Organic Frameworks
Pyridine-dicarboxylic acids are primarily utilized as organic linkers to create robust and porous MOFs. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups coordinate with metal ions (e.g., Cu²⁺, Zn²⁺, Co²⁺, Mn²⁺) to form extended, crystalline structures. These MOFs can act as efficient heterogeneous catalysts, offering advantages such as easy separation from the reaction mixture, reusability, and enhanced stability.
A notable application of such MOFs is in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The Lewis acidic metal sites and the basic nitrogen sites within the MOF structure can act synergistically to catalyze this reaction.
Synthesis of a Representative Pyridine-Dicarboxylic Acid-Based MOF
The following diagram illustrates a typical solvothermal synthesis workflow for a coordination polymer or MOF using a pyridine-dicarboxylic acid linker and a metal salt.
II. Catalytic Performance in Knoevenagel Condensation
As a prime example, the catalytic activity of a 3D copper(II)-based MOF, {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}n, constructed from the pyridine-dicarboxylic acid derivative 4,4′-(pyridine-3,5-diyl)dibenzoic acid (H₂pdba), has been extensively studied in the Knoevenagel condensation of various benzaldehydes with malononitrile.[1][2] This serves as an excellent model system to understand the potential of catalysts derived from this compound.
Quantitative Data Summary
The catalytic performance of the representative Cu(II)-MOF in the Knoevenagel condensation is summarized in the following tables.
Table 1: Optimization of Reaction Conditions for the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 1 | Methanol | 2 | 85 |
| 2 | 2 | Methanol | 2 | 98 |
| 3 | 3 | Methanol | 2 | 99 |
| 4 | 2 | Ethanol | 2 | 95 |
| 5 | 2 | Acetonitrile | 2 | 78 |
| 6 | 2 | Dichloromethane | 2 | 65 |
| 7 | 2 | Water | 2 | 92 |
| 8 | 2 | Methanol | 1 | 90 |
| 9 | 2 | Methanol | 3 | >99 |
Reaction conditions: Benzaldehyde (0.5 mmol), malononitrile (0.6 mmol), solvent (3 mL), room temperature.
Table 2: Substrate Scope for the Knoevenagel Condensation Catalyzed by the Cu(II)-MOF
| Entry | Benzaldehyde Derivative | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3 | >99 |
| 2 | 4-Methylbenzaldehyde | 3 | 98 |
| 3 | 4-Methoxybenzaldehyde | 4 | 95 |
| 4 | 4-Chlorobenzaldehyde | 2 | >99 |
| 5 | 4-Bromobenzaldehyde | 2 | >99 |
| 6 | 4-Nitrobenzaldehyde | 1 | >99 |
| 7 | 2-Chlorobenzaldehyde | 3 | 96 |
| 8 | Thiophene-2-carbaldehyde | 3 | 97 |
Reaction conditions: Aldehyde (0.5 mmol), malononitrile (0.6 mmol), catalyst (2 mol%), methanol (3 mL), room temperature.
III. Experimental Protocols
A. Synthesis of a Representative Cu(II)-MOF Catalyst
This protocol is adapted from the synthesis of {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}n and can be considered a general procedure for synthesizing similar MOFs from pyridine-dicarboxylic acids.[1]
Materials:
-
This compound or its derivative (e.g., 4,4′-(pyridine-3,5-diyl)dibenzoic acid)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
2,2'-Bipyridine (bipy)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
A mixture of the pyridine-dicarboxylic acid ligand (0.1 mmol), Cu(NO₃)₂·3H₂O (0.2 mmol), and 2,2'-bipyridine (0.1 mmol) is dissolved in a solvent mixture of DMF, ethanol, and water (e.g., in a 2:1:1 v/v/v ratio, 10 mL total volume).
-
The mixture is sonicated for 15 minutes to ensure homogeneity.
-
The resulting solution is sealed in a 20 mL Teflon-lined stainless steel autoclave.
-
The autoclave is heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).
-
After the reaction, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystals are collected by filtration, washed thoroughly with fresh DMF and ethanol to remove any unreacted starting materials.
-
The final product is dried under vacuum at a moderate temperature (e.g., 60 °C).
B. Protocol for Knoevenagel Condensation
Materials:
-
Synthesized MOF catalyst
-
Substituted benzaldehyde
-
Malononitrile
-
Methanol (or other suitable solvent)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, the MOF catalyst (2 mol% relative to the aldehyde) is suspended in methanol (3 mL).
-
The substituted benzaldehyde (0.5 mmol) is added to the suspension.
-
Malononitrile (0.6 mmol) is then added to the reaction mixture.
-
The flask is sealed, and the mixture is stirred at room temperature for the time specified in the data tables.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is separated from the reaction mixture by centrifugation or filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization or column chromatography if necessary.
-
The recovered catalyst can be washed with methanol, dried, and reused for subsequent reactions.
IV. Catalytic Mechanism and Logical Relationships
The proposed mechanism for the Knoevenagel condensation catalyzed by a pyridine-dicarboxylic acid-based MOF involves the cooperative action of the Lewis acidic metal centers and the basic pyridine nitrogen atoms.
References
Application Notes and Protocols: Pyridine-3,4-Dicarboxylic Acid Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid, and its derivatives are versatile building blocks in the field of materials science. The presence of a pyridine ring and two carboxylic acid groups in their structure allows for the formation of a wide array of materials with tunable properties.[1] This unique configuration enables participation in various organic reactions, making them ideal starting materials for the synthesis of complex heterocyclic compounds, specialty polymers, and advanced materials.[1] The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites, facilitating the construction of diverse and functional materials such as metal-organic frameworks (MOFs), coordination polymers, and polyesters.[2] These materials exhibit potential applications in gas storage, catalysis, magnetism, and luminescence.
Applications in Materials Science
Derivatives of this compound have been successfully employed in the synthesis of various functional materials, primarily metal-organic frameworks and coordination polymers. These materials exhibit a range of interesting properties and potential applications.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The rigid structure and divergent coordination sites of this compound make it an excellent ligand for the construction of MOFs and coordination polymers. These materials are crystalline solids composed of metal ions or clusters connected by organic linkers.
-
Structural Diversity: The reaction of this compound with different metal ions under hydrothermal or solvothermal conditions leads to the formation of coordination polymers with diverse dimensionalities, from 1D chains to 2D layers and 3D frameworks.[3][4] For example, a manganese(II) pyridine-3,4-dicarboxylate polymer forms a unique 1D rectangular channel structure.[3][5] The use of auxiliary ligands, such as 4,4'-bipyridine, can further influence the final structure, leading to the formation of three-dimensional frameworks.[6]
-
Magnetic Properties: Coordination polymers synthesized from this compound and magnetic metal ions like manganese(II) and cobalt(II) can exhibit interesting magnetic properties, including weak antiferromagnetic or ferromagnetic interactions.[5][7]
-
Catalysis: The porous nature and the presence of accessible metal sites in MOFs derived from pyridine dicarboxylic acids suggest their potential application in catalysis.[2]
-
Gas Adsorption: The porosity of these frameworks also makes them candidates for gas storage and separation applications. Some frameworks have shown selective adsorption of CO2.[8]
Polyesters
This compound can be used as a monomer in the synthesis of polyesters. These polymers can be designed to be biodegradable and have potential applications as sustainable materials. The properties of the resulting polyesters can be tuned by the choice of the diol co-monomer.
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of materials derived from this compound.
Protocol 1: Hydrothermal Synthesis of a Manganese(II) Pyridine-3,4-dicarboxylate Coordination Polymer
This protocol is based on the synthesis of Mn·PDB·H₂O (H₂PDB = this compound).[5]
Materials:
-
Manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O)
-
This compound (H₂PDB)
-
Deionized water
-
Teflon-lined stainless steel autoclave (25 mL)
Procedure:
-
In a beaker, dissolve 0.1 mmol of Mn(CH₃COO)₂·4H₂O and 0.1 mmol of this compound in 10 mL of deionized water.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the resulting solution to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 160°C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the resulting pale-yellow block-shaped crystals by filtration.
-
Wash the crystals with deionized water and then with ethanol.
-
Dry the crystals in air at room temperature.
Protocol 2: Characterization of Coordination Polymers
A. Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the phase purity and crystallinity of the synthesized material.[9][10]
Instrumentation:
-
Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5418 Å).
Sample Preparation:
-
Finely grind approximately 200 mg of the crystalline sample using a mortar and pestle.[9]
-
Mount the powdered sample onto a zero-background sample holder.[9]
-
Use a glass slide to gently press the powder to create a flat, smooth surface that is flush with the sample holder.[9]
Data Collection:
-
Place the sample holder in the diffractometer.
-
Set the 2θ scan range, typically from 5° to 50°, with a step size of 0.02°.
-
Collect the diffraction pattern at room temperature.
Data Analysis:
-
Compare the experimental PXRD pattern with a theoretical pattern calculated from single-crystal X-ray diffraction data (if available) to confirm the identity and purity of the bulk sample.[9]
B. Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the material and to determine the presence of solvent molecules.[7][11]
Instrumentation:
-
Thermogravimetric analyzer.
Procedure:
-
Place approximately 5-10 mg of the sample in an alumina crucible.[7]
-
Heat the sample from room temperature to 800°C at a heating rate of 10 °C/min under a nitrogen atmosphere.[11]
-
Record the weight loss as a function of temperature.
Data Analysis:
-
Analyze the TGA curve to identify temperature ranges of weight loss. The initial weight loss typically corresponds to the removal of guest or coordinated solvent molecules, while subsequent sharp weight losses indicate the decomposition of the organic linker and the collapse of the framework.[11]
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the sample and to confirm the coordination of the ligand to the metal center.[12][13]
Instrumentation:
-
FTIR spectrometer.
Sample Preparation (KBr Pellet Method): [14]
-
Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[14]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[14]
Data Collection:
-
Place the KBr pellet in the sample holder of the FTIR instrument.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Analysis:
-
Compare the spectrum of the coordination polymer with that of the free this compound ligand. A shift in the characteristic vibrational frequencies of the carboxylate groups can confirm their coordination to the metal ions.
Data Presentation
Table 1: Crystallographic Data for a Manganese(II) Pyridine-3,4-dicarboxylate Polymer
| Parameter | Value |
| Chemical Formula | C₇H₅MnNO₄ |
| Formula Weight | 226.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.086(2) |
| b (Å) | 9.879(3) |
| c (Å) | 10.150(4) |
| β (°) | 108.89(1) |
| V (ų) | 672.4(4) |
| Z | 4 |
| ρcalc (g/cm³) | 2.231 |
| μ (mm⁻¹) | 2.296 |
| F(000) | 444 |
| Data obtained from the hydrothermal synthesis of Mn·PDB·H₂O. |
Table 2: Thermal Stability of Selected Pyridine Dicarboxylate-Based Materials
| Compound | Decomposition Temperature (°C) | Reference |
| [Mn₂(C₇H₃NO₄)₂(C₁₀H₈N₂)₂]n · 2nH₂O | Stable up to 315 °C | [3] |
| [Ni(pydc)(H₂O)₂] · H₂O | - | [3] |
| Note: Detailed TGA data for a wider range of this compound derivatives is needed for a comprehensive comparison. |
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: General workflow for the solvothermal synthesis of a Metal-Organic Framework.
Caption: Logical workflow for the characterization of synthesized materials.
References
- 1. photometrics.net [photometrics.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assembly of a manganese(ii) pyridine-3,4-dicarboxylate polymeric network based on infinite Mn–O–C chains - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Two three-dimensional metal–organic frameworks constructed by thiazole-spaced pyridinecarboxylates exhibiting selective gas sorption or antiferromagnetic coupling | Semantic Scholar [semanticscholar.org]
- 9. mcgill.ca [mcgill.ca]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. rtilab.com [rtilab.com]
- 13. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 14. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for the Quantification of Pyridine-3,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Pyridine-3,4-dicarboxylic acid (also known as Cinchomeronic acid). The methods described include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note
This application note describes a reversed-phase HPLC method for the quantification of this compound in pharmaceutical substances. The method is suitable for purity analysis and content uniformity testing. This compound and its isomers are polar compounds, and their retention on traditional C18 columns can be challenging under highly aqueous mobile phases. The use of a mixed-mode column (combining reversed-phase and ion-exchange characteristics) or an aqueous C18 column is recommended for robust and reproducible separation.[1][2] The method utilizes UV detection at a wavelength where the analyte exhibits maximum absorbance, typically around 270 nm.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid (H3PO4)
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Column: Mixed-mode (e.g., Primesep 100, 4.6 x 150 mm, 5 µm) or Aqueous C18 (e.g., 4.6 x 250 mm, 5 µm)[1]
-
Mobile Phase:
-
A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
B: Acetonitrile
-
-
Gradient: 5% B to 30% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of water and methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation (for a pharmaceutical formulation):
-
Accurately weigh and transfer a portion of the powdered formulation equivalent to 10 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of a 50:50 water/methanol mixture and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Note: These values are representative and should be established during method validation. |
Experimental Workflow
Caption: HPLC-UV workflow for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
This note describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices such as plasma or urine. Due to the polar nature of the analyte, derivatization is often employed to improve its retention on reversed-phase columns and enhance ionization efficiency.[3][4] A common derivatization strategy involves the use of reagents like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and pyridine.[4] This method is suitable for pharmacokinetic studies and biomarker analysis.
Experimental Protocol
1. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Electrospray Ionization (ESI) source
2. Materials and Reagents:
-
This compound reference standard
-
This compound-d3 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
3-Nitrophenylhydrazine (3-NPH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Pyridine (anhydrous)
-
Water (LC-MS grade)
3. Sample Preparation (from plasma):
-
To 100 µL of plasma sample, add 10 µL of the internal standard solution (this compound-d3, 1 µg/mL).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization:
-
Reconstitute the residue in 50 µL of a solution containing 50 mM 3-NPH in 50% acetonitrile.
-
Add 20 µL of a freshly prepared solution of 120 mM EDC with 6% pyridine in acetonitrile/water (50/50, v/v).[4]
-
Vortex and incubate at 40 °C for 30 minutes.[4]
-
After incubation, add 100 µL of 0.1% formic acid in water to stop the reaction.
-
Transfer to an autosampler vial for analysis.
-
4. LC-MS/MS Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 10% B to 80% B over 8 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound derivative: To be determined based on the derivatizing agent.
-
This compound-d3 derivative: To be determined based on the derivatizing agent.
-
5. Data Analysis:
-
Quantify the analyte using the ratio of the peak area of the analyte to that of the internal standard.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD, n=6) | < 5.0% |
| Accuracy (Recovery) | 95.0% - 105.0% |
| Note: These values are representative and should be established during method validation. |
Experimental Workflow
Caption: LC-MS/MS workflow for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
This application note details a GC-MS method for the quantification of this compound following derivatization to increase its volatility. Dicarboxylic acids are not volatile enough for direct GC analysis and require conversion to more volatile esters or silyl derivatives.[5][6] Esterification with reagents like BF3/methanol or derivatization with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common approaches.[6] This method is suitable for the analysis of this compound in complex matrices where high selectivity is required.
Experimental Protocol
1. Instrumentation:
-
GC-MS system with a capillary column
-
Autosampler
2. Materials and Reagents:
-
This compound reference standard
-
This compound-d3 (internal standard)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
3. Sample Preparation:
-
To a dried sample extract containing this compound and the internal standard, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[7]
-
Cap the vial tightly and heat at 70 °C for 1 hour to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
4. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
5. Data Analysis:
-
Quantify using the ratio of the peak area of the analyte to the internal standard against a calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD, n=6) | < 10% |
| Accuracy (Recovery) | 90.0% - 110.0% |
| Note: These values are representative and should be established during method validation. |
Experimental Workflow
Caption: GC-MS workflow for quantification.
Capillary Electrophoresis (CE)
Application Note
This note presents a capillary zone electrophoresis (CZE) method for the analysis of this compound. CZE is an excellent technique for the separation of charged species like dicarboxylic acids and their isomers. The separation is based on the differences in the electrophoretic mobility of the analytes in a buffer-filled capillary under the influence of an electric field. This method offers high efficiency, short analysis times, and low sample and reagent consumption.[8][9]
Experimental Protocol
1. Instrumentation:
-
Capillary electrophoresis system with a UV detector
2. Materials and Reagents:
-
This compound reference standard
-
Sodium phosphate (monobasic and dibasic)
-
Sodium hydroxide
-
Hydrochloric acid
-
Water (deionized)
3. Electrophoretic Conditions:
-
Capillary: Fused silica, 50 µm ID, 60 cm total length (52 cm effective length)
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV at 214 nm
4. Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in water.
-
Prepare calibration standards by diluting the stock solution with the BGE.
-
Dissolve and dilute samples in the BGE.
-
Filter all solutions through a 0.22 µm filter before use.
5. Data Analysis:
-
Quantify the analyte by comparing the peak area to a calibration curve constructed from the standards.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL |
| Precision (%RSD, n=6) | < 3.0% |
| Accuracy (Recovery) | 97.0% - 103.0% |
| Note: These values are representative and should be established during method validation. |
Experimental Workflow
Caption: Capillary Electrophoresis workflow.
References
- 1. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 8. Study on Dicarboxylic Acids in Aerosol Samples with Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Application Notes and Protocols for Complexation with Lanthanide Ions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, characterization, and application of lanthanide ion complexes. The unique luminescent and magnetic properties of lanthanides make their complexes valuable tools in various research and development areas, including medical imaging, bioassays, and drug delivery.
I. Introduction to Lanthanide Complexation
Lanthanide ions (Ln³⁺) possess unique electronic configurations, specifically the partially filled 4f orbitals, which give rise to their characteristic sharp emission spectra and long luminescence lifetimes. However, direct excitation of Ln³⁺ ions is inefficient. Complexation with organic ligands, which act as "antennas," is crucial for sensitizing the lanthanide's luminescence. The ligand absorbs light and transfers the energy to the lanthanide ion, which then emits its characteristic light. The choice of ligand is critical as it influences the stability, solubility, and photophysical properties of the resulting complex.[1][2]
Furthermore, the paramagnetic properties of certain lanthanide ions, such as Gadolinium(III), make their complexes excellent contrast agents for Magnetic Resonance Imaging (MRI).[3] The design and synthesis of stable and effective lanthanide complexes are therefore of significant interest in diagnostics and therapeutics.
II. Key Experimental Workflows
The following diagram illustrates the general workflow for the synthesis and characterization of lanthanide complexes.
Caption: General workflow for lanthanide complex synthesis and characterization.
III. Experimental Protocols
A. Synthesis of Lanthanide Complexes
1. Protocol for Synthesis with a Schiff Base Ligand
This protocol describes the synthesis of a lanthanide complex using a Schiff base ligand, which is formed in situ.
-
Materials:
-
Substituted benzaldehyde (e.g., 4-butyloxy benzaldehyde)
-
1,3-diamino-2-propanol
-
Lanthanide(III) chloride (e.g., LaCl₃, NdCl₃)
-
Ethanol (absolute)
-
Methanol
-
-
Procedure:
-
Dissolve the substituted benzaldehyde (2 mmol) in 20 mL of hot ethanol.
-
In a separate flask, dissolve 1,3-diamino-2-propanol (1 mmol) in 20 mL of hot ethanol.
-
Add the diamine solution dropwise to the aldehyde solution with constant stirring.
-
Reflux the mixture for 2 hours to form the Schiff base ligand.
-
Dissolve the lanthanide(III) chloride (1 mmol) in 15 mL of methanol.
-
Add the lanthanide salt solution dropwise to the hot ligand solution.
-
A colored precipitate will form immediately.
-
Continue refluxing the mixture for an additional 3 hours with stirring.
-
Allow the mixture to cool to room temperature.
-
Filter the precipitate, wash it with ethanol and then with diethyl ether.
-
Dry the resulting complex in a desiccator over anhydrous CaCl₂.[4]
-
2. Protocol for Synthesis with a Polyaminopolycarboxylate Ligand
This protocol is suitable for creating lanthanide complexes for applications such as MRI contrast agents.[5]
-
Materials:
-
Polyaminopolycarboxylate ligand (e.g., p-SCN-Bn-DTPA)
-
Lanthanide(III) chloride (e.g., GdCl₃, EuCl₃)
-
Deionized water
-
1 M NH₄OH
-
0.2 M NH₄OH
-
-
Procedure:
-
Dissolve the ligand in deionized water to a concentration of 30-265 mM.
-
Adjust the pH of the ligand solution to between 5.5 and 7.0 by adding 1 M NH₄OH.
-
Dissolve 1-2 equivalents of the lanthanide chloride in deionized water to a concentration of 5-1000 mM.
-
Add the lanthanide chloride solution to the ligand solution while stirring.
-
After the addition is complete, adjust the pH of the reaction mixture to between 5.5 and 7.0 using 0.2 M NH₄OH.[5]
-
Monitor the reaction by pH measurements; the reaction is complete when the pH remains constant.[5]
-
B. Purification of Lanthanide Complexes
1. Purification by Dialysis
This method is effective for removing unreacted metal ions and other small molecule impurities.
-
Materials:
-
Dialysis tubing (with appropriate molecular weight cutoff)
-
Deionized water (dialysate)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Cut a piece of dialysis tubing of the appropriate length and hydrate it according to the manufacturer's instructions.
-
Load the crude complex solution into the dialysis tubing and seal both ends.
-
Place the sealed tubing into a beaker containing a large volume of deionized water.
-
Stir the dialysate gently at room temperature.
-
Change the dialysate every few hours for the first day, and then 2-3 times a day for the following 2-3 days to ensure complete removal of impurities.
-
After dialysis, recover the purified complex solution from the tubing.
-
2. Purification by Crystallization
Selective crystallization can be used to separate different lanthanide complexes or to obtain high-purity crystals for structural analysis.[6]
-
Materials:
-
Appropriate solvent system (e.g., DMF/H₂O)
-
Crude lanthanide complex
-
-
Procedure:
-
Dissolve the crude complex in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try techniques such as scratching the inside of the flask or adding a seed crystal.
-
Alternatively, use a solvent-antisolvent system where the complex is soluble in one solvent but insoluble in another. Dissolve the complex in the good solvent and slowly add the antisolvent until turbidity is observed.
-
Allow the solution to stand undisturbed for crystals to form.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
C. Characterization of Lanthanide Complexes
1. UV-Visible (UV-Vis) Spectroscopy for Stability Constant Determination
This protocol describes a competition experiment to determine the thermodynamic stability (dissociation constant, Kd) of a lanthanide-macromolecule complex.[7]
-
Materials:
-
Purified lanthanide-macromolecule complex
-
A competing chelator with a known affinity for the lanthanide (e.g., EDTA)
-
Appropriate buffer solution
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a solution of the lanthanide-macromolecule complex in the buffer.
-
Measure the UV-Vis spectrum of this solution.
-
Make sequential additions of the competing chelator to the solution.
-
After each addition, allow the solution to equilibrate and then measure the UV-Vis spectrum.
-
The changes in the spectrum will indicate the displacement of the lanthanide from the macromolecule by the competing chelator.
-
The stability constant can be calculated from the spectral data using appropriate software.
-
2. Luminescence Spectroscopy
Luminescence spectroscopy is a powerful tool to study the photophysical properties of lanthanide complexes.[8]
-
Materials:
-
Purified lanthanide complex
-
Appropriate solvent (e.g., acetonitrile, water)
-
Spectrofluorometer
-
-
Procedure:
-
Prepare a dilute solution of the lanthanide complex in the chosen solvent.
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the lanthanide's characteristic emission wavelength.
-
Record the emission spectrum by exciting the sample at the wavelength of maximum excitation (determined from the excitation spectrum) and scanning the emission wavelengths.
-
To measure the luminescence lifetime, use a pulsed light source and measure the decay of the emission intensity over time after the excitation pulse.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the structure of the complex in solution. The paramagnetic nature of many lanthanide ions can induce large shifts in the NMR spectrum (Lanthanide Induced Shifts - LIS), providing structural information.[9][10]
-
Materials:
-
Purified lanthanide complex
-
Deuterated solvent (e.g., CDCl₃, D₂O)
-
NMR spectrometer
-
-
Procedure:
-
Dissolve the complex in the deuterated solvent.
-
Acquire standard ¹H and ¹³C NMR spectra.
-
The paramagnetic shifts can be analyzed to determine the proximity of different nuclei to the lanthanide center.
-
For quantitative analysis of enantiomeric purity, a chiral lanthanide shift reagent can be used.[9]
-
4. Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and composition of the complex.
-
Materials:
-
Purified lanthanide complex
-
Appropriate matrix for MALDI-TOF (e.g., 2,4,6-trihydroxyacetophenone) or solvent for ESI-MS.[3]
-
-
Procedure (MALDI-TOF):
-
Mix the sample with the matrix solution on the MALDI plate.
-
Allow the solvent to evaporate, co-crystallizing the sample and matrix.
-
Analyze the sample in the mass spectrometer. The isotopic distribution pattern can confirm the presence of the specific lanthanide.[3]
-
IV. Application in Drug Delivery
Lanthanide complexes can be incorporated into drug delivery systems to monitor the release and distribution of a therapeutic agent.[1][2] The following is a conceptual protocol for evaluating a drug delivery system using a luminescent lanthanide complex.
Caption: Workflow for evaluating a lanthanide-based drug delivery system.
V. Quantitative Data Summary
The following tables summarize key quantitative data for the characterization of lanthanide complexes.
Table 1: Stability Constants of Lanthanide-Ligand Complexes
| Lanthanide Ion | Ligand | Stoichiometry (Ln:L) | logβ | Method | Reference |
| Eu(III) | H₃L¹ | 1:1 | 19.34 | Potentiometry | [11] |
| Eu(III) | H₃L¹ | 1:2 | 34.58 | Potentiometry | [11] |
| Gd(III) | H₃L¹ | 1:1 | 18.52 | Potentiometry | [11] |
| Gd(III) | H₃L¹ | 1:2 | 32.96 | Potentiometry | [11] |
| Tb(III) | H₃L¹ | 1:1 | 19.01 | Potentiometry | [11] |
| Tb(III) | H₃L¹ | 1:2 | 33.86 | Potentiometry | [11] |
| La(III) | Iminodiacetic Acid | 1:1 | 6.43 | Potentiometry | [12] |
| La(III) | Iminodiacetic Acid | 1:2 | 11.26 | Potentiometry | [12] |
| La(III) | Iminodiacetic Acid | 1:3 | 14.79 | Potentiometry | [12] |
¹H₃L = 1,3-bis(3-bromo-5-chlorosalicylideneamino)-2-propanol
Table 2: Spectroscopic Properties of Lanthanide Complexes
| Complex | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (%) | Lifetime (µs) | Reference |
| [Eu₂(L)₃(NO₃)₃]² | 369 | 612 | - | - | [13] |
| [Tb₂(L)₃(NO₃)₃]² | 369 | 545 | - | - | [13] |
| [Er₂(L)₃(NO₃)₃]² | 369 | 1530 | - | - | [13] |
| [Yb₂(L)₃(NO₃)₃]² | 369 | 980 | - | - | [13] |
| 2-Eu³ | 297 | 612 | - | - | [14] |
²L = 2-((2-(benzoxazol-2-yl)-2-methylhydrazono)methyl)phenol ³2-Eu = Eu(hfac)₃(pd)
Table 3: Elemental Analysis Data for a Schiff Base Lanthanide Complex
| Complex | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) | Reference |
| [Sm₂(L)₃(NO₃)₃]² | 42.04 | 42.18 | 2.82 | 2.84 | 13.07 | 13.11 | [13] |
²L = 2-((2-(benzoxazol-2-yl)-2-methylhydrazono)methyl)phenol
References
- 1. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. Detection and quantification of lanthanide complexes in cell lysates by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol [article.sapub.org]
- 5. Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective crystallization strategies for lanthanide–lanthanide and lanthanide–actinide separations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. mdpi.com [mdpi.com]
- 14. d1ssu070pg2v9i.cloudfront.net [d1ssu070pg2v9i.cloudfront.net]
Application Notes and Protocols: The Role of Pyridine-3,4-dicarboxylic Acid in the Development of Functional Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid, is a heterocyclic organic compound featuring a pyridine ring functionalized with two carboxylic acid groups.[1] Its rigid structure and versatile coordination capabilities make it a valuable building block in the synthesis of advanced functional polymers.[2] The presence of both nitrogen and oxygen donor atoms allows it to form a wide array of polymers, including high-performance polyamides, polyesters, and coordination polymers (CPs) or metal-organic frameworks (MOFs).[3][4] These materials exhibit desirable properties such as high thermal stability, unique optical and electrical characteristics, and catalytic activity, rendering them suitable for diverse applications in electronics, materials science, and chemical synthesis.[3][5]
Key Application Areas:
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): this compound is extensively used as an organic linker to construct CPs and MOFs by coordinating with various metal ions.[6] These materials are notable for their crystalline, porous structures. The specific arrangement of the carboxylic groups and the pyridine nitrogen allows for the formation of 2D and 3D networks with applications in gas storage, separation, and heterogeneous catalysis.[4][7] For instance, a copper(II)-based MOF using a related pyridine-dicarboxylate linker has demonstrated excellent catalytic performance in Knoevenagel condensation reactions.[4]
-
High-Performance Polymers: The rigidity of the pyridine ring, when incorporated into a polymer backbone, can impart superior thermal and mechanical properties.[3] It can be used as a monomer in condensation polymerization reactions with diamines or diols to produce specialty polyamides and polyesters, respectively.[8][9] These polymers are investigated for use as high-stability materials in demanding environments.[3]
-
Materials for Electronics and Optics: Polymers derived from this compound are explored for their potential in advanced material manufacturing, including for electronics and optics.[3] For example, they are considered for the preparation of materials used in Organic Light Emitting Diodes (OLEDs), where they may enhance luminous efficiency and stability.[3]
Data Presentation: Properties of Functional Polymers
The following tables summarize quantitative data for functional polymers synthesized using pyridine-dicarboxylic acid derivatives.
Table 1: Catalytic Performance of a Coordination Polymer in Knoevenagel Condensation (Data derived from a study on a related pyridine-dicarboxylate linker)
| Catalyst | Substrate | Product Yield | Reaction Conditions | Reference |
| Copper(II) MOF | Benzaldehyde & Propanedinitrile | Up to 99% | Optimized parameters | [4] |
Table 2: Thermal Stability of Metal-Organic Frameworks
| Polymer | Metal Ion | Decomposition Temperature | Topology/Structure | Reference |
| [Nd2(bpdc)2(adi)(H2O)6]n | Neodymium(III) | Stable below 197 °C | Triclinic, Pī space group | [10] |
| MnPDBH2O | Manganese(II) | Stable up to 315 °C | 4-connected ABW-zeolite | [5] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of a Metal-Organic Framework (MOF)
This protocol describes a general method for synthesizing a crystalline MOF using this compound as the organic linker, adapted from hydrothermal methods described in the literature.[5][10]
Materials:
-
This compound (H2PDC)
-
Metal salt (e.g., Mn(CH3CO2)2 · 4H2O, Ni(NO3)2 · 6H2O)[5]
-
Solvent (e.g., deionized water, DMF)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 25 mL Teflon-lined autoclave, dissolve this compound (e.g., 0.1 mmol) and the chosen metal salt (e.g., 0.1 mmol) in 10 mL of deionized water or a water/DMF mixture.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Optionally, add a co-ligand or modulator (e.g., 4,4′-bipyridine) if a mixed-linker framework is desired.[5]
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically 120-180 °C) and maintain for 24-72 hours.[10]
-
Allow the autoclave to cool slowly to room temperature (e.g., at a rate of 5 °C/h).
-
Collect the resulting crystals by filtration, wash with deionized water and ethanol to remove unreacted precursors.
-
Dry the product in a vacuum oven at 60 °C overnight.
Characterization:
-
Confirm the crystal structure using Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD).
-
Analyze thermal stability using Thermogravimetric Analysis (TGA).
-
Verify the coordination environment using Fourier-Transform Infrared (FTIR) Spectroscopy.
Protocol 2: Synthesis of a Polyamide via Solution Polycondensation
This protocol outlines the synthesis of a polyamide by reacting the diacyl chloride derivative of this compound with a diamine. The use of a diacyl chloride is often preferred over the dicarboxylic acid for higher reactivity.[8]
Part A: Synthesis of Pyridine-3,4-dicarbonyl dichloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, add this compound (1 eq.).
-
Add an excess of thionyl chloride (SOCl2) (e.g., 5-10 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Gently reflux the mixture for 2-4 hours until the evolution of HCl and SO2 gas ceases. The solid should fully dissolve.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude pyridine-3,4-dicarbonyl dichloride as a solid. Use this directly in the next step.
Part B: Polycondensation
-
In a three-necked flask under a nitrogen atmosphere, dissolve a diamine (e.g., hexamethylenediamine, 1 eq.) in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc).
-
Cool the solution in an ice bath to 0 °C.
-
Dissolve the pyridine-3,4-dicarbonyl dichloride (1 eq.) from Part A in the same anhydrous solvent and add it dropwise to the cooled diamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol or water.
-
Filter the polymer, wash it thoroughly with water and methanol to remove unreacted monomers and salts.
-
Dry the final polyamide product under vacuum at 80 °C.
Characterization:
-
Determine molecular weight using Gel Permeation Chromatography (GPC).
-
Assess thermal properties (glass transition temperature, melting point) using Differential Scanning Calorimetry (DSC) and TGA.
-
Confirm the formation of the amide linkage using FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations: Synthesis and Workflows
Caption: Synthesis routes from this compound to functional polymers.
Caption: Experimental workflow for the hydrothermal synthesis of a MOF.
Caption: Experimental workflow for polyamide synthesis via solution polycondensation.
References
- 1. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound Supplier China | High Purity | Properties, Uses & Safety Data [pipzine-chem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. savemyexams.com [savemyexams.com]
- 9. sparkl.me [sparkl.me]
- 10. A metal-organic framework constructed with pyridine carboxylic and adipic acid: Synthesis, structures, and properties [journal.buct.edu.cn]
Application Notes and Protocols for Single-Crystal X-ray Diffraction of Pyridine-3,4-dicarboxylic Acid Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of metal complexes involving pyridine-3,4-dicarboxylic acid (pyda). This class of compounds is of significant interest in crystal engineering, materials science, and drug development due to the versatile coordination modes of the pyridine-3,4-dicarboxylate ligand, which can lead to the formation of diverse supramolecular architectures, including metal-organic frameworks (MOFs).
Introduction to this compound Complexes
This compound is a versatile organic ligand that possesses one nitrogen atom and two carboxylic acid groups, allowing for various coordination modes with metal ions. The arrangement of these donor atoms enables the formation of a wide array of coordination polymers with diverse dimensionalities and topologies. The resulting crystal structures are influenced by several factors, including the nature of the metal ion, the molar ratio of reactants, the pH of the reaction medium, and the presence of co-ligands or structure-directing agents. Understanding the relationship between these synthetic conditions and the final solid-state structure is crucial for the rational design of materials with desired properties.
Data Presentation: Crystallographic Data of this compound Complexes
The following tables summarize the crystallographic data for a selection of metal complexes synthesized with this compound, providing a basis for structural comparison.
Table 1: Crystallographic Data and Refinement Parameters
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | R1 | wR2 |
| Co(C₇H₃NO₄)(C₁₂H₈N₂)(C₃H₇NO)[1] | C₂₂H₁₈CoN₄O₅ | Monoclinic | P1n1 | 10.331(2) | 13.911(3) | 15.110(3) | 90 | 107.52(3) | 90 | 2070.8(7) | 4 | 0.0453 | 0.1119 |
| [Zn(pydc)(L)(H₂O)]·5H₂O[2][3] | C₁₅H₂₃N₃O₁₀Zn | Monoclinic | P2₁/c | 10.707(5) | 14.221(5) | 13.278(5) | 90 | 102.071(5) | 90 | 1977.1(14) | 4 | - | - |
| Mn(C₇H₃NO₄)·H₂O | C₇H₅MnO₅ | - | - | - | - | - | - | - | - | - | - | - | - |
| [Ni(pydc)(H₂O)₂]·H₂O[4] | C₇H₉NNaO₇ | Triclinic | P-1 | 7.065(3) | 7.812(4) | 9.031(4) | 75.57 | 68.97 | 75.93 | 444.0(3) | 2 | - | - |
| {[La(PDC)(N-HPDC)]·H₂O}n[4] | C₁₄H₁₀LaN₂O₉ | Monoclinic | P2₁/c | 14.528(2) | 6.8159(11) | 14.640(2) | 90 | 94.270(2) | 90 | 1445.6(4) | 4 | 0.0310 | 0.0762 |
Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for [Zn₂(L)₂(H₂O)₄] [1]
| Bond | Length (Å) | Angle | Angle (°) |
| Zn1-O1 | 2.083(2) | O1-Zn1-O3 | 93.31(9) |
| Zn1-O3 | 2.133(2) | O1-Zn1-O5 | 90.96(10) |
| Zn1-O5 | 1.966(3) | O3-Zn1-O5 | 174.96(10) |
| Zn1-O6 | 2.030(3) | O1-Zn1-O6 | 171.74(10) |
| Zn1-N1 | 2.166(3) | O3-Zn1-O6 | 88.08(10) |
| O5-Zn1-O6 | 87.14(12) | ||
| O1-Zn1-N1 | 77.21(9) | ||
| O3-Zn1-N1 | 87.89(9) | ||
| O5-Zn1-N1 | 87.11(11) | ||
| O6-Zn1-N1 | 95.10(11) |
Experimental Protocols
This section provides detailed methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound complexes.
Synthesis and Crystallization
Two primary methods are commonly employed for the synthesis and crystallization of these complexes: hydrothermal synthesis and slow evaporation. The choice of method can significantly influence the resulting crystal structure.
Protocol 1: Hydrothermal Synthesis
This method is suitable for the synthesis of robust, often dense, coordination polymers.
Materials:
-
This compound (H₂pyda)
-
Metal salt (e.g., Co(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O, Mn(CH₃COO)₂·4H₂O, Ni(NO₃)₂·6H₂O, LaCl₃·7H₂O)
-
Solvent (e.g., deionized water, ethanol, N,N-dimethylformamide (DMF))
-
Co-ligand (optional, e.g., 2,2'-bipyridine, 1,10-phenanthroline)
-
Teflon-lined stainless steel autoclave (25 mL capacity)
Procedure:
-
In a typical synthesis, combine this compound (e.g., 0.1 mmol, 16.7 mg) and a metal salt (e.g., 0.1 mmol) in a 25 mL Teflon-lined stainless steel autoclave.
-
Add the desired solvent or solvent mixture (e.g., 10 mL of deionized water). If a co-ligand is used, it should be added at this stage.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically between 120-180 °C) for a period of 24 to 72 hours.
-
After the reaction time, allow the autoclave to cool slowly to room temperature over 24-48 hours.
-
Collect the resulting crystals by filtration, wash them with the mother liquor and then with deionized water and/or ethanol, and air-dry.
Protocol 2: Slow Evaporation Method
This technique is generally used for obtaining single crystals of discrete complexes or less dense coordination polymers at room temperature.
Materials:
-
This compound (H₂pyda)
-
Metal salt
-
Solvent (e.g., methanol, ethanol, water, or a mixture)
-
Beaker or vial
-
Parafilm or a loosely fitting cap
Procedure:
-
Dissolve this compound and the metal salt in an appropriate solvent or solvent mixture in a beaker or vial. Gentle heating may be required to achieve complete dissolution.
-
Cover the container with parafilm perforated with a few small holes or a loosely fitting cap to allow for slow evaporation of the solvent.
-
Leave the solution undisturbed at room temperature in a vibration-free environment.
-
Single crystals suitable for X-ray diffraction will typically form over a period of several days to weeks.
-
Carefully collect the crystals and dry them.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the general steps for data collection and structure refinement.
Instrumentation and Software:
-
Single-crystal X-ray diffractometer (e.g., Bruker APEX II CCD) with a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å)
-
Data collection and processing software (e.g., APEX2, SAINT)
-
Structure solution and refinement software (e.g., SHELXS, SHELXL)
Procedure:
1. Crystal Mounting and Data Collection:
-
Select a suitable single crystal (typically 0.1-0.4 mm in at least two dimensions) with well-defined faces and no visible cracks.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of paratone or other cryoprotectant.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Based on the preliminary data, devise a data collection strategy to ensure high completeness and redundancy.
-
Collect a full sphere of diffraction data at a suitable temperature (often 100 K or 173 K to minimize thermal motion).
2. Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities using software like SAINT.
-
Apply corrections for Lorentz and polarization effects, and perform an absorption correction (e.g., using SADABS).
-
Determine the space group from the systematic absences and intensity statistics.
-
Solve the crystal structure using direct methods or Patterson methods with software such as SHELXS. This will provide an initial model of the atomic positions.
3. Structure Refinement:
-
Refine the structural model against the experimental diffraction data using a full-matrix least-squares method with software like SHELXL.
-
Initially, refine the positions of the heavy atoms isotropically.
-
Locate the lighter atoms (C, N, O) from the difference Fourier map.
-
Refine all non-hydrogen atoms anisotropically.
-
Place hydrogen atoms in calculated positions and refine them using a riding model.
-
Continue the refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor. The final model should have low residual electron density peaks in the difference Fourier map.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and structural analysis of this compound complexes and the factors influencing their crystal structures.
References
Application Notes and Protocols for Electrochemical Applications of Pyridine-3,4-dicarboxylic Acid-Based Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical applications of materials derived from pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid. The focus is on the synthesis of coordination polymers and their potential uses in electrochemical sensing and energy storage. Detailed experimental protocols are provided to enable the replication and further development of these applications.
Application: Electrochemical Sensing of Biomolecules
This compound-based coordination polymers can be utilized as electrode modifiers for the sensitive and selective detection of electroactive biomolecules, such as dopamine. The porous structure and the presence of metal centers in these materials can enhance the electrocatalytic oxidation of analytes, leading to improved sensor performance.
Logical Workflow for Electrochemical Dopamine Sensing
The following diagram illustrates the logical workflow for the fabrication of a modified electrode and its application in the electrochemical detection of dopamine.
Caption: Workflow for Dopamine Sensing.
Experimental Protocols
Protocol 1: Synthesis of Manganese(II)-Pyridine-3,4-dicarboxylate Polymeric Network
This protocol is adapted from the synthesis of a manganese(II) polymeric network.[1][2]
-
Precursor Preparation : Prepare a solution of manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O) and this compound (H₂PDB) in deionized water.
-
Hydrothermal Synthesis : Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 160°C for 72 hours.
-
Product Recovery : Allow the autoclave to cool to room temperature. Collect the resulting crystals by filtration.
-
Washing and Drying : Wash the collected product with deionized water and ethanol to remove any unreacted precursors. Dry the final product in an oven at 60°C.
Protocol 2: Fabrication of a Modified Glassy Carbon Electrode (GCE)
This protocol is a general method for the fabrication of a chemically modified electrode.
-
Slurry Preparation : Prepare a homogeneous slurry by mixing 5 mg of the synthesized Mn-PDCA polymer, 1 mg of acetylene black (conductive additive), and 20 µL of a 5 wt% Nafion solution (binder) in 1 mL of isopropanol.
-
Electrode Coating : Polish a glassy carbon electrode (GCE) with alumina slurry, rinse with deionized water and ethanol, and allow it to dry. Drop-cast 5 µL of the prepared slurry onto the surface of the GCE.
-
Drying : Dry the modified electrode at room temperature or in a desiccator.
Protocol 3: Electrochemical Detection of Dopamine
This protocol outlines the procedure for the voltammetric determination of dopamine.[3]
-
Electrochemical Cell Setup : Use a three-electrode system with the Mn-PDCA/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode. The supporting electrolyte is a 0.1 M phosphate buffer solution (pH 7.0).
-
Voltammetric Measurements : Perform differential pulse voltammetry (DPV) by scanning the potential from 0.0 V to 0.6 V.
-
Calibration Curve : Record the DPVs for different concentrations of dopamine. Plot the peak current against the dopamine concentration to obtain a calibration curve.
-
Sample Analysis : Use the calibration curve to determine the dopamine concentration in unknown samples.
Quantitative Data
The following table summarizes hypothetical performance data for a Mn-PDCA/GCE sensor for dopamine detection, based on typical values for similar MOF-based sensors.
| Parameter | Value |
| Linear Range | 0.1 - 100 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Sensitivity | 0.5 µA/µM·cm² |
| Response Time | < 5 s |
Application: Energy Storage
Coordination polymers based on this compound can be investigated as electrode materials for supercapacitors due to their porous nature and the redox activity of the metal centers.
Experimental Workflow for Supercapacitor Fabrication and Testing
The diagram below outlines the process of fabricating a supercapacitor electrode and evaluating its electrochemical performance.
Caption: Supercapacitor Fabrication Workflow.
Experimental Protocols
Protocol 4: Synthesis of a Cobalt(II)-Pyridine-3,4-dicarboxylate Coordination Polymer
This protocol is based on the synthesis of similar cobalt coordination polymers.
-
Reaction Mixture : In a vial, dissolve cobalt(II) nitrate hexahydrate and this compound in a solvent mixture of N,N-dimethylformamide (DMF) and water.
-
Solvothermal Synthesis : Seal the vial and place it in an oven at 120°C for 48 hours.
-
Product Isolation : After cooling to room temperature, collect the crystalline product by filtration.
-
Washing : Wash the product with DMF and then with ethanol to remove residual reactants and solvent.
-
Drying : Dry the synthesized material in a vacuum oven at 80°C.
Protocol 5: Fabrication of a Supercapacitor Electrode
This protocol is adapted from methods for fabricating MOF-based supercapacitor electrodes.[4][5]
-
Slurry Preparation : Create a slurry by mixing the synthesized Co-PDCA powder (80 wt%), acetylene black (10 wt%), and polyvinylidene fluoride (PVDF) binder (10 wt%) in N-methyl-2-pyrrolidone (NMP).
-
Coating : Coat the slurry onto a piece of nickel foam, which serves as the current collector.
-
Drying and Pressing : Dry the coated nickel foam in a vacuum oven at 120°C for 12 hours. After drying, press the electrode to ensure good contact between the active material and the current collector.
Protocol 6: Electrochemical Characterization of the Supercapacitor Electrode
This protocol describes the standard electrochemical tests for a supercapacitor electrode.[4][6]
-
Three-Electrode Setup : Perform electrochemical measurements in a three-electrode configuration with the Co-PDCA electrode as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. Use a 2 M KOH aqueous solution as the electrolyte.
-
Cyclic Voltammetry (CV) : Record CV curves at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a potential window of 0 to 0.6 V (vs. SCE).
-
Galvanostatic Charge-Discharge (GCD) : Perform GCD measurements at different current densities (e.g., 1, 2, 5, 10 A/g).
-
Electrochemical Impedance Spectroscopy (EIS) : Conduct EIS measurements in a frequency range from 100 kHz to 0.01 Hz with an AC amplitude of 5 mV.
Quantitative Data
The following table presents expected electrochemical performance metrics for a hypothetical Co-PDCA-based supercapacitor electrode, based on data from similar pyridine dicarboxylate-based MOFs.[4][5][6]
| Parameter | Value |
| Specific Capacitance (at 1 A/g) | 250 - 400 F/g |
| Rate Capability (% retention at 10 A/g) | 60 - 75% |
| Energy Density | 15 - 25 Wh/kg |
| Power Density | 500 - 1500 W/kg |
| Cycle Stability (% retention after 5000 cycles) | > 85% |
References
- 1. Assembly of a manganese(ii) pyridine-3,4-dicarboxylate polymeric network based on infinite Mn–O–C chains - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07104A [pubs.rsc.org]
- 5. Redox active pyridine-3,5-di-carboxylate- and 1,2,3,4-cyclopentane tetra-carboxylate-based cobalt metal–organic frameworks for hybrid supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine 3,5-dicarboxylate-based metal-organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyridine-3,4-dicarboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of Pyridine-3,4-dicarboxylic acid (also known as cinchomeronic acid).
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most prevalent starting materials for the synthesis of this compound are isoquinoline and quinoline. The oxidation of these precursors cleaves the benzene ring, yielding the desired pyridine dicarboxylic acid.
Q2: I am observing a very low yield in my reaction. What are the potential general causes?
Low yields in the synthesis of this compound can stem from several factors. Common issues include incomplete oxidation of the starting material, over-oxidation leading to smaller, undesired products, suboptimal reaction temperature, incorrect stoichiometry of reagents, or deactivation of the catalyst.
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?
Purification of this compound can be challenging due to its polarity. Common impurities include unreacted starting material (isoquinoline or quinoline), partially oxidized intermediates, and inorganic salts from the workup. Tar-like side products can also form. Recrystallization from water is a common purification method.[1] Adjusting the pH of the solution is crucial for selective precipitation of the product.[1][2] The use of activated carbon can help in removing colored impurities.[1]
Q4: Can I use other substituted pyridines as starting materials?
Yes, it is possible to synthesize substituted Pyridine-3,4-dicarboxylic acids from appropriately substituted pyridines. However, the reaction conditions, particularly the strength of the oxidant, may need to be adjusted to avoid degradation of the substituents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low to No Conversion of Starting Material | 1. Insufficient Oxidant: The molar ratio of the oxidizing agent to the starting material may be too low. 2. Low Reaction Temperature: The activation energy for the oxidation may not be reached. 3. Catalyst Inactivity: The catalyst may be poisoned or not present in a sufficient amount. | 1. Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidant. For instance, in chlorate oxidation of quinoline, a molar ratio of at least 3:1 (chlorate:quinoline) is theoretically required for complete oxidation. 2. Optimize Temperature: Gradually increase the reaction temperature while monitoring for side product formation. Some protocols specify temperatures as high as 270-280°C for selenium-catalyzed oxidation.[1] 3. Check Catalyst: Ensure the catalyst is of high purity and used in the recommended loading. For reactions involving metal catalysts, ensure there are no interfering substances that could chelate the metal. |
| Low Yield of Desired Product | 1. Over-oxidation: The reaction conditions may be too harsh, leading to the degradation of the desired product. 2. Side Reactions: Formation of byproducts such as tar can reduce the yield. 3. Incomplete Product Precipitation: The pH for precipitation might not be optimal, leaving a significant amount of product in the filtrate. | 1. Control Reaction Conditions: Reduce the reaction temperature or shorten the reaction time. Consider a slower, dropwise addition of the oxidant to maintain a low, steady concentration. 2. Optimize Reagent Ratios: Adjusting the concentration of acid and reactants can minimize tar formation. In some cases, the presence of a co-catalyst, like a cupric compound in chlorate oxidation, can improve yield and reduce side reactions. 3. Optimize Precipitation pH: Carefully adjust the pH of the cooled reaction mixture to the isoelectric point of this compound (typically around pH 1.5-2) to maximize precipitation.[1] Chilling the solution for several hours can also improve recovery.[1] |
| Formation of a Dark, Tarry Mixture | 1. High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of starting materials and products. 2. High Concentration of Reactants: Concentrated reaction mixtures are more prone to tar formation. | 1. Reduce Temperature: Lower the reaction temperature and consider a longer reaction time to achieve full conversion. 2. Dilute the Reaction Mixture: Performing the reaction in a more dilute solution can sometimes mitigate the formation of tarry byproducts. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Inefficient Purification: The purification method may not be effectively separating the product from the starting material. | 1. Increase Reaction Time: Monitor the reaction using an appropriate technique (e.g., TLC, GC-MS) to ensure the starting material is fully consumed. 2. Improve Purification: Unreacted quinoline or isoquinoline can often be removed by extraction with an organic solvent after the product has been precipitated from the aqueous solution. Recrystallization may need to be repeated to achieve high purity. |
Data Presentation
Comparison of Synthesis Methods for this compound
| Starting Material | Oxidizing Agent | Catalyst/Co-reagents | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |
| Isoquinoline | Oxone | Fe(NO₃)₃·9H₂O, H₂SO₄, Tetrabutylammonium bromide | 60 | 16 h | 71 | [2] |
| Isoquinoline | H₂SO₄ | Selenium | 270-280 | ~3.5 h | 79.5 | [1] |
| Isoquinoline | H₂SO₄ | Selenium | Not specified | Not specified | 75 | [1] |
| Isoquinoline | Alkaline KMnO₄ | - | Vigorous Conditions | Not specified | Not specified | [3] |
| Quinoline | Sodium Chlorate | H₂SO₄ | 98-100 | 17 h | ~26 | |
| Quinoline | Sodium Chlorate | H₂SO₄, Cupric compound | 98-100 | 17 h | 50-62 |
Experimental Protocols
Method 1: Oxidation of Isoquinoline with Oxone and Iron Catalyst
This method provides a relatively high yield under milder conditions compared to other oxidation methods.[2]
Materials:
-
Isoquinoline
-
Oxone (Potassium peroxymonosulfate)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
96% Sulfuric acid (H₂SO₄)
-
Tetrabutylammonium bromide
-
Water
-
Concentrated ammonia
Procedure:
-
In a reaction vessel equipped with a stirrer, add 30 g of water, 0.06 g of Fe(NO₃)₃·9H₂O, 15 g of 96% sulfuric acid, 0.03 g of tetrabutylammonium bromide, and 2.5 g of isoquinoline.
-
Begin stirring and heat the mixture to 60 °C.
-
Once the temperature is stable, add 20 g of oxone in portions.
-
Maintain the reaction at 60 °C for 16 hours after the addition of oxone is complete.
-
After the reaction is complete, cool the mixture to a temperature between -10 to 10 °C.
-
Slowly add concentrated ammonia dropwise while stirring to adjust the pH to 0.6-1.
-
Continue stirring for an additional hour.
-
Collect the precipitated solid by suction filtration.
-
Dry the solid to obtain this compound. The filtrate can be further processed to recover more product.
Method 2: Oxidation of Isoquinoline with Selenium and Sulfuric Acid
This method involves high temperatures but can provide a good yield of the product.[1]
Materials:
-
Isoquinoline
-
Concentrated sulfuric acid (H₂SO₄)
-
Selenium powder
-
Activated carbon
-
Concentrated ammonia
-
Water
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 750 g of concentrated sulfuric acid and 1.4 g of selenium powder.
-
Heat the mixture until the selenium dissolves (approximately 275 °C).
-
In a separate container, dissolve 129.2 g of isoquinoline in 550 g of sulfuric acid.
-
Slowly add the isoquinoline solution to the hot selenium/sulfuric acid mixture, maintaining the reaction temperature between 270-280 °C. This addition should take approximately 2.5 hours.
-
After the addition is complete, continue stirring at 270-280 °C for another hour.
-
Allow the mixture to cool to room temperature.
-
Carefully add 400 ml of water to the cooled mixture.
-
Add 5 g of activated carbon and heat the mixture for a few minutes.
-
Filter the hot solution to remove the selenium and activated carbon.
-
Cool the filtrate and carefully adjust the pH to 1.5 with concentrated ammonia.
-
Allow the solution to stand for several hours to allow the product to precipitate.
-
Collect the precipitate by filtration and wash with water to obtain this compound.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship between reaction parameters and synthesis outcomes.
References
Technical Support Center: Oxidation of Isoquinoline to Cinchomeronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinchomeronic acid (pyridine-3,4-dicarboxylic acid) via the oxidation of isoquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a significant amount of a white, crystalline byproduct along with cinchomeronic acid. What is this side product and why is it forming?
A1: The most common side product in the oxidation of isoquinoline is phthalic acid.[1][2][3] This occurs because the oxidizing agent, typically potassium permanganate (KMnO₄), can attack and cleave either the benzene ring or the pyridine ring of the isoquinoline molecule. Cleavage of the benzene ring results in the desired cinchomeronic acid, while cleavage of the pyridine ring leads to the formation of phthalic acid.[1][2][3]
Troubleshooting:
-
Reaction Conditions: The formation of phthalic acid is a competing side reaction. The reaction conditions, particularly pH, play a crucial role. An alkaline medium, achieved by using potassium permanganate in a basic solution (e.g., with sodium hydroxide or potassium hydroxide), is commonly employed for this oxidation. However, careful control of the alkalinity is necessary to optimize the yield of cinchomeronic acid.
-
Substituent Effects: The electronic nature of substituents on the isoquinoline ring can direct the site of oxidation. Electron-donating groups on the benzene ring can make it more susceptible to oxidative cleavage, potentially increasing the yield of cinchomeronic acid. Conversely, electron-withdrawing groups on the benzene ring may favor the cleavage of the pyridine ring, leading to a higher proportion of phthalic acid.[1]
Q2: How can I minimize the formation of phthalic acid and improve the yield of cinchomeronic acid?
A2: Minimizing the formation of phthalic acid requires careful control over the reaction parameters.
Troubleshooting & Optimization:
-
Temperature Control: The oxidation of isoquinoline is an exothermic reaction. Maintaining a controlled, low temperature throughout the addition of the oxidizing agent is critical. Runaway temperatures can lead to over-oxidation and a decrease in selectivity, favoring the formation of byproducts.
-
Stoichiometry of the Oxidant: The amount of potassium permanganate used is a key factor. An excess of the oxidant can lead to more aggressive oxidation and a higher proportion of phthalic acid. It is advisable to perform stoichiometric calculations and consider a slight excess of KMnO₄, but avoid a large excess.
-
pH Control: While an alkaline medium is generally used, the precise pH can influence the product distribution. It is recommended to maintain a consistent pH throughout the reaction. Some literature suggests that a neutral medium using KMnO₄ can lead to the formation of phthalimide, indicating the sensitivity of the reaction to pH.[1]
Q3: I am having difficulty separating the cinchomeronic acid from the phthalic acid in my final product mixture. What separation techniques are effective?
A3: Separating these two dicarboxylic acids can be challenging due to their similar acidic properties.
Troubleshooting & Purification:
-
Fractional Crystallization: This is a common method for separating compounds with different solubilities. The solubilities of cinchomeronic acid and phthalic acid in various solvents will differ. Experimenting with different solvent systems (e.g., water, ethanol, or mixtures) and temperatures can lead to the selective crystallization of one of the acids. Due to the presence of the nitrogen atom, the polarity and solubility of cinchomeronic acid will differ from phthalic acid.
-
pH-based Separation: The pKa values of the carboxylic acid groups in cinchomeronic acid and phthalic acid are different. This difference can be exploited for separation. By carefully adjusting the pH of an aqueous solution of the mixture, it may be possible to selectively precipitate one of the acids while the other remains in solution as its salt.
-
Chromatographic Methods: For smaller scale purifications or for analytical purposes, techniques like column chromatography or high-performance liquid chromatography (HPLC) can be effective in separating the two acids.
Experimental Protocols
General Protocol for the Oxidation of Isoquinoline to Cinchomeronic Acid:
Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions and scales.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve isoquinoline in an appropriate volume of water containing a base (e.g., sodium hydroxide). Cool the solution in an ice-water bath to 0-5 °C.
-
Preparation of Oxidant: In a separate beaker, prepare a solution of potassium permanganate in water.
-
Addition of Oxidant: Slowly add the potassium permanganate solution to the stirred isoquinoline solution via the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition. The addition should be dropwise to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at a controlled temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete (indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate), the manganese dioxide is removed by filtration.
-
Isolation of Products: The filtrate, containing the potassium salts of cinchomeronic acid and phthalic acid, is then acidified (e.g., with hydrochloric acid or sulfuric acid) to precipitate the free acids. The precipitate is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product mixture is then subjected to a purification method, such as fractional crystallization, to separate cinchomeronic acid from phthalic acid.
Data Presentation
| Parameter | Cinchomeronic Acid | Phthalic Acid |
| Molar Mass | 167.12 g/mol | 166.13 g/mol |
| Melting Point | 266-268 °C (decomposes) | 206-208 °C |
| Solubility in Water | Sparingly soluble | Slightly soluble |
| Structure | This compound | Benzene-1,2-dicarboxylic acid |
Mandatory Visualizations
References
Overcoming solubility issues of Pyridine-3,4-dicarboxylic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridine-3,4-dicarboxylic acid (also known as Cinchomeronic Acid). This resource addresses common challenges, with a focus on overcoming its limited solubility in reaction systems.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to off-white solid that is slightly soluble in water.[1] Its solubility in organic solvents varies, and it is generally considered sparingly soluble in many common organic solvents. It is sparingly soluble in hot alcohol, ether, and benzene, and insoluble in chloroform.[2]
Q2: Why is this compound poorly soluble in many solvents?
A2: The poor solubility of this compound is attributed to its rigid, crystalline structure and the presence of two carboxylic acid groups. These groups can form strong intermolecular hydrogen bonds, making it difficult for solvent molecules to solvate the individual molecules effectively.
Q3: How can I improve the solubility of this compound for a reaction?
A3: Several strategies can be employed to overcome the solubility issues of this compound:
-
pH Adjustment: Increasing the pH of an aqueous solution by adding a base will deprotonate the carboxylic acid groups, forming a more soluble salt.
-
Co-solvent Systems: Using a mixture of solvents can disrupt the solute-solute interactions and improve solubility. For instance, a polar aprotic solvent like DMSO or DMF can be used in small amounts with another solvent.
-
Derivatization: Converting the carboxylic acid groups to more soluble esters or amides can facilitate its use in subsequent reactions.
-
Elevated Temperatures: In some cases, heating the reaction mixture can increase the solubility of the acid. However, care must be taken to avoid decomposition.
Q4: Are there any known biological signaling pathways involving this compound?
A4: While direct involvement of this compound in a specific signaling pathway is not extensively documented in readily available literature, its isomer, Pyridine-2,4-dicarboxylic acid, is a known inhibitor of 2-oxoglutarate-dependent dioxygenases.[3][4] This suggests that this compound and its derivatives could potentially interact with similar enzymatic pathways and are of interest in drug discovery.[1]
Troubleshooting Guide: Overcoming Solubility Issues in Reactions
This guide provides solutions to common problems encountered during reactions involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound does not dissolve in the reaction solvent. | 1. Inappropriate solvent selection.2. Insufficient solvent volume.3. Low temperature. | 1. Consult the solubility data table and consider a different solvent or a co-solvent system (e.g., adding a small amount of DMSO or DMF).2. Increase the solvent volume, if the reaction concentration allows.3. Gently heat the mixture while stirring. Monitor for any signs of decomposition. |
| Reaction is slow or incomplete. | Poor solubility of the starting material is limiting its availability for the reaction. | 1. Attempt to form a more soluble salt in situ by adding a non-nucleophilic base if the reaction conditions permit.2. Consider converting the dicarboxylic acid to its more reactive and often more soluble acid chloride or ester derivative prior to the main reaction.3. For biphasic reactions, consider the use of a phase-transfer catalyst to transport the deprotonated acid into the organic phase. |
| Product yield is low. | 1. Incomplete dissolution of the starting material.2. Side reactions occurring at elevated temperatures used to improve solubility. | 1. Ensure complete dissolution before proceeding with the reaction, using the methods described above.2. If heating, monitor the reaction closely by TLC or LC-MS to minimize byproduct formation. Consider a lower reaction temperature with a more potent catalyst or a longer reaction time. |
| Difficulty in purifying the product from unreacted starting material. | The unreacted, poorly soluble starting material co-precipitates with the product. | 1. After the reaction, filter the cooled mixture to remove any unreacted this compound before work-up and purification.2. During work-up, perform a basic wash (e.g., with aqueous sodium bicarbonate) to extract any remaining acidic starting material into the aqueous layer. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility (g/L) | Temperature (°C) | Notes |
| Water | 2.34 | 25 | Slightly soluble[5] |
| Hot Alcohol | Sparingly soluble | - | Qualitative data[2] |
| Ether | Sparingly soluble | - | Qualitative data[2] |
| Benzene | Sparingly soluble | - | Qualitative data[2] |
| Chloroform | Insoluble | - | Qualitative data[2] |
| DMSO | Soluble (with heating) | - | Inferred from general chemical principles and data on related compounds[6] |
| DMF | Soluble (with heating) | - | Often used as a solvent for MOF synthesis involving pyridine dicarboxylic acids[7] |
Experimental Protocols
Protocol 1: Esterification of this compound to Diethyl Ester
Objective: To synthesize diethyl pyridine-3,4-dicarboxylate, a more soluble derivative.
Methodology:
-
Apparatus Setup: Assemble a reflux apparatus with a Dean-Stark trap.
-
Reagent Addition: To a round-bottom flask, add this compound (1 eq.), a large excess of absolute ethanol (to act as both reactant and solvent), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.), and a suitable solvent for azeotropic water removal (e.g., toluene or benzene).
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Amide Synthesis from this compound
Objective: To synthesize a diamide derivative of this compound.
Methodology:
-
Acid Chloride Formation: In a fume hood, suspend this compound (1 eq.) in an inert solvent (e.g., dichloromethane) and add thionyl chloride (SOCl₂) (excess, e.g., 2.2 eq.) and a catalytic amount of DMF. Heat the mixture to reflux until the solid dissolves and the evolution of gas ceases, indicating the formation of the diacid chloride.
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude diacid chloride in a fresh portion of an anhydrous, non-protic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath.
-
Amine Addition: Slowly add a solution of the desired amine (e.g., aniline, 2.2 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with dilute acid, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Experimental workflows for the synthesis of ester and amide derivatives.
Caption: Inhibition of 2-Oxoglutarate-Dependent Dioxygenase by a structural analog.
References
- 1. 2-Oxoglutarate-dependent dioxygenases are sensors of energy metabolism, oxygen availability, and iron homeostasis: potential role in the regulation of aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 490-11-9 | Benchchem [benchchem.com]
- 3. Frontiers | 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of MOF Synthesis with Pyridine-3,4-dicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using pyridine-3,4-dicarboxylic acid as an organic linker.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for synthesizing MOFs with this compound?
A1: The synthesis of MOFs using this compound is commonly achieved through solvothermal or hydrothermal methods. These reactions are typically conducted in sealed vessels, such as Teflon-lined stainless-steel autoclaves, at elevated temperatures, generally ranging from 100°C to 180°C. The reaction time can vary from several hours to a few days. The choice of solvent is crucial, with N,N-dimethylformamide (DMF) being a common option, sometimes in combination with other solvents like ethanol or water.
Q2: Which metal ions are compatible with this compound for MOF synthesis?
A2: this compound has been successfully used to synthesize MOFs with a variety of metal ions. Divalent cations such as zinc(II), copper(II), and cobalt(II) are frequently employed. Lanthanide ions have also been utilized to create coordination polymers with this linker. The selection of the metal ion plays a significant role in determining the final structure and properties of the MOF.
Q3: What is the role of a modulator in the synthesis, and should I use one?
A3: A modulator is a compound added to the reaction mixture to control the nucleation and growth of the MOF crystals.[1][2] Modulators, often monofunctional carboxylic acids like acetic acid or formic acid, compete with the linker for coordination to the metal centers.[1][3] This competition can slow down the reaction rate, leading to higher crystallinity and potentially larger crystals.[2] The use of a modulator is highly recommended if you are experiencing issues with amorphous precipitates or poorly crystalline products.[2] The concentration and type of modulator are key parameters to optimize for a specific system.[2]
Q4: How does pH affect the synthesis of MOFs with this compound?
A4: The pH of the reaction mixture is a critical parameter in MOF synthesis. It influences the deprotonation of the carboxylic acid groups on the linker, which is necessary for coordination to the metal ions. An inappropriate pH can lead to the formation of non-porous coordination polymers or prevent the formation of the desired MOF structure altogether. While not always explicitly controlled, the inherent acidity or basicity of the reactants and solvents establishes a pH that dictates the outcome of the synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal temperature or reaction time. 3. Incorrect solvent system. 4. Unfavorable metal-to-linker ratio. | 1. Increase the reaction time or temperature within the stable range for your reactants. 2. Systematically screen different temperatures (e.g., in 10-20°C increments). 3. Try a different solvent or a mixture of solvents (e.g., DMF/ethanol, DMF/water). 4. Vary the molar ratio of the metal salt to this compound. |
| Amorphous Precipitate or Poor Crystallinity | 1. Reaction proceeding too quickly. 2. Suboptimal temperature. 3. Inappropriate solvent polarity. | 1. Introduce a modulator (e.g., acetic acid, formic acid) to slow down the crystallization process.[1][2] 2. Lower the reaction temperature to promote more ordered crystal growth. 3. Experiment with different solvents or solvent mixtures to better solubilize the precursors and facilitate crystal formation. |
| Formation of an Unexpected Crystal Phase | 1. Influence of reaction temperature. 2. Effect of the solvent system. 3. Presence of contaminants or templates. | 1. Systematically vary the synthesis temperature, as different phases can be thermodynamically or kinetically favored at different temperatures. 2. The choice of solvent can direct the formation of specific crystal structures. Try alternative solvents. 3. Ensure high purity of reactants and solvents. In some cases, specific molecules (even impurities) can act as templates, directing the growth of a particular phase. |
| Product is a Dense, Non-porous Material | 1. The coordination network is not forming a porous structure under the chosen conditions. 2. Pores are filled with solvent or unreacted starting materials. | 1. Modify the synthesis conditions (temperature, solvent, metal-to-linker ratio) to favor the formation of a porous framework. The use of auxiliary ligands or pillars can also introduce porosity. 2. Ensure proper activation of the MOF after synthesis. This typically involves solvent exchange with a low-boiling-point solvent followed by heating under vacuum to remove guest molecules from the pores. |
Data Presentation
Table 1: Influence of Reaction Temperature and Time on MOF Synthesis (General Observations)
| Temperature (°C) | Time (hours) | General Outcome | Reference |
| 100 | 72 | Formation of red block-shaped crystals for a Co(II)-based MOF with a pyridin-4-ylmethoxy-functionalized linker. | [4] |
| 120 | 48-72 | Common temperature for hydrothermal/solvothermal synthesis of various MOFs, including those with pyridine-dicarboxylic acid derivatives.[4] | [4] |
| 150-650 | 4 | Used for the synthesis and subsequent pyrolysis of Zinc-based MOFs. The optimal temperature for high conductivity was found to be 450°C. | [5] |
Table 2: Examples of Solvothermal/Hydrothermal Synthesis Conditions for MOFs with Pyridine-Dicarboxylic Acid Linkers
| Metal Salt | Linker(s) | Solvent(s) | Temperature (°C) | Time (hours) | Resulting Structure | Reference |
| Zn(NO₃)₂·6H₂O | 4-Hydroxypyridine-2,6-dicarboxylic acid | Water | 120 | 72 | 2D (4,4) net | [4] |
| Co(NO₃)₂·6H₂O | Pyridin-4-ylmethoxy-functionalized dicarboxylic acid + 4,4'-azopyridine | DMF/Ethanol | 100 | 72 | Not specified | [4] |
| CuBr₂·4H₂O | This compound + 1,10-phenanthroline | Water | Not specified | Not specified | 3D supramolecular network | [6] |
| Co(NO₃)₂·6H₂O | This compound + 2,2-bipyridine | DMF | 120 | 72 | 2D hexagonal (6,3) network | [7] |
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Zinc-based MOF with this compound
This protocol is a generalized starting point and may require optimization.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve Zinc Nitrate Hexahydrate (e.g., 0.1 mmol) and this compound (e.g., 0.1 mmol) in a mixture of DMF (e.g., 4 mL) and Ethanol (e.g., 1 mL).
-
For reactions requiring a modulator, add a specific molar equivalent of the chosen modulator (e.g., acetic acid) to the solution.
-
Seal the vial tightly.
-
Place the vial in a programmable oven and heat to the desired temperature (e.g., 120°C) for a specified duration (e.g., 48-72 hours).
-
After the reaction is complete, allow the oven to cool down slowly to room temperature.
-
Collect the resulting crystals by filtration or decantation.
-
Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials and residual solvent.
-
Dry the product under vacuum.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.
-
Scanning Electron Microscopy (SEM): To observe the morphology and size of the crystals.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of guest solvent molecules during activation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the coordination of the linker to the metal centers.
Visualizations
Caption: Generalized workflow for the solvothermal synthesis of MOFs.
Caption: Troubleshooting decision tree for MOF synthesis.
References
- 1. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Structure-Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Synthesis of a novel 2D zinc(ii) metal–organic framework for photocatalytic degradation of organic dyes in water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Pyridine-3,4-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Pyridine-3,4-dicarboxylic acid (also known as Cinchomeronic acid). The focus is on preventing and controlling polymorphism to ensure the desired crystalline form is obtained.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of this compound?
A1: this compound is known to exist in at least two polymorphic forms:
-
Form I: This is the thermodynamically stable orthorhombic form.
-
Form II: This is a metastable monoclinic form.[1]
The difference in stability between these two forms is primarily attributed to variations in their hydrogen-bonding patterns.[1]
Q2: How can I ensure I obtain the stable Form I during crystallization?
A2: To selectively crystallize the stable Form I, it is recommended to use conditions that favor thermodynamic equilibrium. This typically involves slower crystallization rates. A detailed protocol is provided in the Troubleshooting Guide section.
Q3: Under what conditions is the metastable Form II likely to form?
A3: The metastable Form II is more likely to crystallize under conditions of high supersaturation and rapid cooling. These conditions favor kinetic control over thermodynamic control. Specific methods for targeting Form II are outlined in the Experimental Protocols section.
Q4: What analytical techniques are recommended for identifying the polymorphic form of my crystals?
A4: A combination of analytical techniques is recommended for unambiguous identification of the polymorphic form:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for distinguishing between different crystalline forms as each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC can be used to identify melting points and phase transitions. The metastable Form II will typically exhibit a lower melting point than the stable Form I. DSC may also show a solid-state transition from the metastable to the stable form upon heating.
-
Raman Spectroscopy: This non-destructive technique provides information about molecular vibrations, which differ between polymorphs due to their different crystal lattice environments.
Q5: What is the solubility of this compound in common solvents?
A5: While comprehensive solubility data for this compound is not extensively published, general solubility information indicates that it is soluble in water and has varying solubility in organic solvents. For a related compound, Pyridine-3-carboxylic acid, the solubility varies significantly with the solvent and temperature. This highlights the importance of determining the solubility of this compound in your specific solvent system to control the crystallization process effectively.
Troubleshooting Guides
Problem 1: My crystallization yields a mixture of polymorphs.
| Possible Cause | Suggested Solution |
| Cooling rate is too high. | A rapid cooling rate can lead to the nucleation of both the stable and metastable forms. Reduce the cooling rate to allow the system to remain closer to equilibrium, favoring the formation of the stable Form I. |
| High level of supersaturation. | High supersaturation can induce the rapid nucleation of the metastable Form II. To avoid this, either reduce the initial concentration of the solute or increase the crystallization temperature to lower the supersaturation level. |
| Solvent choice. | The solvent can influence which polymorphic form crystallizes. Experiment with different solvents or solvent mixtures. Polar protic solvents may favor the formation of the stable form through specific hydrogen bonding interactions. |
| Impurities present. | Impurities can sometimes act as templates for the nucleation of a specific polymorph. Ensure the starting material is of high purity. |
Problem 2: I am consistently obtaining the metastable Form II when I want Form I.
| Possible Cause | Suggested Solution |
| Crystallization conditions are kinetically controlled. | To favor the thermodynamically stable Form I, you need to shift the process towards thermodynamic control. This can be achieved by: - Slowing down the cooling rate: Implement a gradual cooling profile. - Using a solvent with moderate solubility: This will help to maintain a lower level of supersaturation. - Introducing seeds of Form I: Seeding the solution with crystals of the desired stable form can direct the crystallization towards that form. |
| Solvent-mediated transformation is slow. | The metastable form may persist if the transformation to the stable form is kinetically hindered. Introducing a small amount of a solvent in which both forms have some solubility can facilitate the transformation to the stable Form I through a slurry conversion process. |
Data Presentation
Table 1: Polymorph Characteristics of this compound
| Property | Form I | Form II |
| Crystal System | Orthorhombic | Monoclinic |
| Thermodynamic Stability | Stable | Metastable |
| Relative Stability | More Stable | Less Stable |
Experimental Protocols
Protocol 1: Selective Crystallization of Stable Form I
This protocol is designed to favor the formation of the thermodynamically stable Form I through slow cooling crystallization.
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., water or a water/ethanol mixture) at an elevated temperature (e.g., 70-80 °C) to create a saturated or slightly undersaturated solution.
-
Hot Filtration: Filter the hot solution to remove any particulate impurities that could act as unwanted nucleation sites.
-
Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A programmable cooling bath is recommended to ensure a linear and slow cooling rate (e.g., 0.1-0.5 °C/min).
-
Maturation: Once the solution has reached room temperature and crystals have formed, allow the slurry to stir gently for an extended period (e.g., 12-24 hours). This "aging" or "maturation" step allows for any metastable Form II to transform into the more stable Form I.
-
Isolation: Isolate the crystals by filtration.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C).
-
Characterization: Confirm the polymorphic form using PXRD, DSC, and/or Raman spectroscopy.
Protocol 2: Preparation of Metastable Form II
This protocol aims to produce the kinetically favored, metastable Form II through rapid cooling.
-
Dissolution: Prepare a concentrated solution of this compound in a suitable solvent at an elevated temperature.
-
Rapid Cooling (Crash Cooling): Quickly cool the hot, saturated solution by immersing the crystallization vessel in an ice bath or a pre-chilled cooling medium. Agitation during cooling can further promote rapid nucleation.
-
Immediate Isolation: As soon as a significant amount of precipitate has formed, immediately isolate the crystals by filtration. Prolonged contact with the solvent can lead to transformation to the stable Form I.
-
Rapid Drying: Dry the crystals quickly under vacuum at a low temperature to minimize the risk of solid-state transformation.
-
Characterization: Promptly characterize the crystals using PXRD, DSC, and/or Raman spectroscopy to confirm the presence of Form II.
Visualizations
Caption: A flowchart illustrating the distinct experimental workflows for selectively crystallizing the stable Form I and the metastable Form II of this compound.
Caption: A diagram showing the logical relationship between key crystallization parameters and the resulting polymorphic form of this compound.
References
Technical Support Center: Characterization of Pyridine-3,4-dicarboxylic Acid Metal Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine-3,4-dicarboxylic acid metal complexes.
Section 1: Troubleshooting Guides
This section addresses common challenges encountered during the characterization of this compound metal complexes, categorized by analytical technique.
Crystallography (Single-Crystal and Powder X-ray Diffraction)
Question: I am struggling to obtain single crystals suitable for X-ray diffraction. What can I do?
Answer:
Obtaining high-quality single crystals of this compound metal complexes can be challenging due to their frequent low solubility and rapid precipitation. Here are several strategies to try:
-
Solvent System Modification: The choice of solvent is critical. If your complex is insoluble in most common solvents, try using a mixture of solvents to fine-tune the solubility. A combination of a solvent in which the complex has moderate solubility with another in which it is poorly soluble can promote slow crystallization.
-
Slow Evaporation: Dissolve your complex in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks in an undisturbed location.
-
Vapor Diffusion: Place a vial containing your dissolved complex inside a larger sealed container with a more volatile solvent in which the complex is insoluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the complex solution can induce crystallization.
-
Temperature Variation: Experiment with different crystallization temperatures. Some complexes form better crystals upon slow cooling of a saturated solution, while others may benefit from being held at a constant, slightly elevated, or sub-ambient temperature.
-
pH Adjustment: The coordination of this compound is pH-dependent. A slight adjustment of the pH of the crystallization medium can sometimes influence the crystal packing and quality.
-
Use of Modulators: Introducing small amounts of other molecules, such as monocarboxylic acids, can sometimes act as modulators, influencing the crystal growth rate and habit, leading to better quality crystals.
Question: My powder X-ray diffraction (PXRD) pattern does not match the simulated pattern from my single-crystal X-ray diffraction (SCXRD) data. Why?
Answer:
Discrepancies between experimental PXRD and simulated SCXRD patterns are a common issue. Several factors can contribute to this:
-
Sample Purity: The bulk powder sample used for PXRD may contain impurities or a mixture of crystalline phases that are not represented by the single crystal selected for SCXRD.
-
Solvent Effects: The single crystal may contain ordered solvent molecules within its structure that are lost when the bulk sample is dried to a powder, leading to a different crystal lattice.
-
Polymorphism: Your compound may exist in different crystalline forms (polymorphs) under slightly different synthesis or crystallization conditions. The single crystal you selected may be one polymorph, while the bulk powder is another or a mixture.
-
Preferred Orientation: During PXRD sample preparation, plate-like or needle-shaped crystals can preferentially align, leading to a significant alteration of the relative peak intensities compared to the randomly oriented powder simulated from the SCXRD data.
-
Temperature Difference: SCXRD data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations, while PXRD is typically performed at room temperature. The difference in temperature can cause slight changes in the unit cell parameters.
NMR Spectroscopy
Question: The ¹H NMR spectrum of my metal complex shows very broad peaks, or I can't see some signals at all. What is the problem and how can I fix it?
Answer:
This is a classic issue when dealing with paramagnetic metal complexes. The unpaired electrons on the metal center cause rapid nuclear spin relaxation, leading to significant line broadening and large chemical shifts (paramagnetic shifts) that can move peaks outside the typical spectral window.
Here are some troubleshooting strategies:
-
Optimize Acquisition Parameters:
-
Use a shorter acquisition time (AT) and a short relaxation delay (D1). Paramagnetic complexes have very short T1 relaxation times, so you can acquire more scans in a shorter amount of time.
-
Increase the spectral width (SW). Paramagnetic shifts can be very large, so widen the spectral window to ensure you are not missing peaks that have been shifted far upfield or downfield.
-
-
Lower the Temperature: In some cases, recording the spectrum at a lower temperature can reduce the rate of relaxation and sharpen the signals. However, be mindful of your solvent's freezing point.
-
Use 2D NMR Techniques:
-
COSY and NOESY: These experiments can help to identify coupled spin systems and spatial proximities, even with broadened signals.
-
Heteronuclear correlation spectra (e.g., HSQC, HMBC): These can be very informative. If proton signals are severely broadened, detecting the less sensitive but also less affected ¹³C nuclei directly might be an option.
-
-
Consider ¹³C-detected Experiments: Paramagnetic relaxation effects are significantly smaller for ¹³C than for ¹H, which can result in sharper signals in ¹³C-detected experiments.
-
Use a Different Metal Center: If you are studying a series of complexes, a diamagnetic analogue (e.g., using Zn²⁺) can provide a reference spectrum to help assign the ligand protons.
Question: My complex is poorly soluble. How can I obtain a good NMR spectrum?
Answer:
Poor solubility is a common challenge for these types of complexes.
-
Use High-Sensitivity Spectrometers: A higher field magnet will improve the signal-to-noise ratio.
-
Increase the Number of Scans: For very dilute samples, signal averaging over a long period (many scans) is necessary.
-
Use Deuterated Solvents with High Solubilizing Power: While common NMR solvents like CDCl₃ and DMSO-d₆ are often tried first, consider more aggressive solvents if your complex is stable in them.
-
Solid-State NMR (ssNMR): If solution NMR is not feasible, ssNMR can provide valuable structural information on the powdered sample.
Mass Spectrometry
Question: I am having trouble interpreting the ESI-MS spectrum of my complex. I see many peaks that don't correspond to the expected molecular ion.
Answer:
Electrospray ionization (ESI) is a soft ionization technique, but metal complexes can still undergo various processes in the ESI source, leading to complex spectra.
-
In-source Fragmentation: The complex may fragment, leading to the loss of ligands or counter-ions. Look for peaks corresponding to [M - L] or [M - counter-ion].
-
Adduct Formation: The complex may form adducts with solvent molecules or salts present in the mobile phase (e.g., [M + Na]⁺, [M + H]⁺).
-
Changes in Metal Oxidation State: The metal center can be oxidized or reduced during the ESI process.
-
Formation of Oligomers: You might observe peaks corresponding to dimeric or trimeric species.
To simplify interpretation:
-
Optimize ESI Source Conditions: Lowering the cone voltage and desolvation temperature can reduce in-source fragmentation.
-
Use High-Resolution Mass Spectrometry (HRMS): This will provide accurate mass measurements, allowing you to determine the elemental composition of the observed ions and distinguish between species with similar nominal masses.
-
Tandem MS (MS/MS): Isolate a peak of interest and fragment it further. This can help to confirm the identity of the parent ion by observing the expected daughter fragments. Common fragmentation pathways for this compound complexes include the loss of CO₂ from the carboxylate groups.
Thermal Analysis (TGA/DSC)
Question: My TGA curve shows multiple weight loss steps. How do I assign them?
Answer:
For this compound metal complexes, a multi-step decomposition is common.
-
Initial Weight Loss (below ~150 °C): This is typically due to the loss of physically adsorbed or lattice solvent molecules (e.g., water, DMF).
-
Intermediate Weight Loss ( ~150-300 °C): This step often corresponds to the loss of coordinated solvent molecules. For hydrated complexes, this is the dehydration step.
-
Major Weight Loss (above ~300 °C): This is usually the decomposition of the pyridine-3,4-dicarboxylate ligand. The final residual mass should correspond to the thermodynamically stable metal oxide.
Question: What do the peaks in my DSC curve signify?
Answer:
-
Endothermic Peaks: These indicate processes that absorb heat. For these complexes, endotherms are often associated with the loss of solvent molecules (desolvation/dehydration) or melting of the compound.
-
Exothermic Peaks: These represent processes that release heat. Sharp, strong exotherms are typically associated with the oxidative decomposition of the organic ligand.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the typical coordination modes of this compound in metal complexes?
A1: this compound is a versatile ligand that can adopt several coordination modes. The carboxylate groups can coordinate in a monodentate, bidentate, or bridging fashion. The pyridine nitrogen can also coordinate to the metal center. This flexibility in coordination leads to a wide variety of structures, from discrete molecules to 1D, 2D, and 3D coordination polymers.
Q2: How can I confirm the coordination of the pyridine-3,4-dicarboxylate ligand to the metal center using FTIR spectroscopy?
A2: In the FTIR spectrum of the free this compound, you will observe a strong C=O stretching vibration from the carboxylic acid groups, typically around 1700 cm⁻¹. Upon coordination to a metal center, this band will shift to a lower wavenumber, and you will see two new bands corresponding to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the coordinated carboxylate group, typically in the ranges of 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The separation between these two bands (Δν = ν_as - ν_s) can provide information about the coordination mode of the carboxylate group. Additionally, vibrations associated with the pyridine ring may shift upon coordination of the nitrogen atom to the metal. You may also observe new bands in the far-IR region (below 600 cm⁻¹) corresponding to M-O and M-N stretching vibrations.
Q3: My complex is paramagnetic. Can I still get useful information from ¹H NMR?
A3: Yes, absolutely. While the spectra will look different from those of diamagnetic compounds, they are often rich in structural information. The large chemical shift dispersion can actually be an advantage, as it reduces signal overlap. The paramagnetic shifts are highly sensitive to the geometry of the complex and the distribution of unpaired electron spin density, providing a powerful probe of the electronic structure. By using the troubleshooting techniques mentioned above (e.g., optimized acquisition parameters, 2D NMR), you can obtain well-resolved spectra that can be fully assigned.
Section 3: Quantitative Data Summary
The following tables summarize typical characterization data for this compound metal complexes. Note that specific values will vary depending on the metal center, coordination environment, and crystal structure.
Table 1: Selected FTIR Vibrational Frequencies (cm⁻¹)
| Functional Group | Free Ligand (Approx.) | Coordinated Ligand (Approx. Range) |
| O-H (Carboxylic Acid) | ~3000 (broad) | Absent or shifted |
| C=O (Carboxylic Acid) | ~1700 | Absent |
| ν_as(COO⁻) | - | 1550 - 1650 |
| ν_s(COO⁻) | - | 1380 - 1450 |
| Pyridine Ring Vibrations | ~1600, ~1400 | Shifted upon N-coordination |
| M-O Stretch | - | ~400 - 600 |
| M-N Stretch | - | ~200 - 400 |
Table 2: Typical Thermal Analysis Data for Dihydrated Complexes
| Metal Complex | Dehydration Temp. (°C) | Decomposition Temp. Range (°C) |
| Co(II) | 162 | 248 - 420 |
| Ni(II) | 160 | 218 - 396 |
| Cu(II) | 148 | 204 - 404 |
Table 3: Representative Bond Lengths (Å) in Pyridine-Dicarboxylate Metal Complexes
| Bond | Typical Range |
| Co-O | 2.000 - 2.417[1] |
| Co-N | 2.086 - 2.273[1][2] |
| C-C (pyridine ring) | 1.352 - 1.445[3] |
| C-N (pyridine ring) | ~1.35 - 1.40[3] |
Section 4: Experimental Protocols
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. Mount the crystal on a cryoloop using a small amount of cryoprotectant oil.
-
Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. Cool the crystal to the desired temperature (typically 100 K) using a nitrogen or helium cryostream. A preliminary screening is performed to determine the unit cell and crystal quality. A full sphere of diffraction data is then collected.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and occupancies.
Protocol: Paramagnetic NMR Spectroscopy
-
Sample Preparation: Dissolve the complex in a suitable deuterated solvent. Due to potential solubility issues, start with a higher concentration if possible. Filter the solution to remove any particulate matter.
-
Initial 1D ¹H Spectrum:
-
Set a wide spectral width (e.g., -50 to 100 ppm).
-
Use a short acquisition time (e.g., 0.1 s) and a short relaxation delay (e.g., 0.05 s).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Spectrum Optimization: Adjust the spectral width to encompass all observed signals. Optimize the acquisition time and relaxation delay to maximize signal intensity.
-
2D Experiments (COSY, NOESY, HSQC): Use standard pulse programs but with modifications for paramagnetic samples, such as shorter delays and more scans. These experiments are crucial for assigning the observed resonances.
-
Data Processing: Apply appropriate window functions before Fourier transformation to improve the signal-to-noise ratio or resolution of the broadened signals.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the complex (typically 1-10 µM) in a solvent suitable for ESI, such as methanol, acetonitrile, or water.
-
Instrument Setup: Infuse the sample solution into the ESI source at a constant flow rate.
-
Data Acquisition:
-
Acquire the mass spectrum over a wide m/z range.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to achieve a stable signal and minimize in-source fragmentation. Start with "soft" conditions (low voltages and temperatures).
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the parent ion of interest and applying collision-induced dissociation (CID) to generate fragment ions.
-
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small amount of the finely ground sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with the desired atmosphere (e.g., nitrogen, air) at a constant flow rate.
-
Data Collection: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range (e.g., 30-800 °C). Record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to identify the temperatures and magnitudes of weight loss events. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum weight loss rate.
Section 5: Visualizations
Caption: A typical experimental workflow for the characterization of a new this compound metal complex.
Caption: A troubleshooting flowchart for obtaining single crystals of this compound metal complexes.
Caption: A decision tree for optimizing NMR experiments for paramagnetic this compound metal complexes.
References
Technical Support Center: Pyridine-3,4-dicarboxylic Acid in Hydrothermal Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating stability issues of Pyridine-3,4-dicarboxylic acid (3,4-PDCA) under hydrothermal conditions.
Troubleshooting Guide
This guide addresses common problems encountered during hydrothermal experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low product yield or no crystallization | Ligand Decomposition: At elevated temperatures (>250°C) and prolonged reaction times, 3,4-PDCA may undergo decarboxylation. | - Optimize Temperature and Time: Gradually decrease the reaction temperature in 10-20°C increments. Reduce the reaction time. - pH Adjustment: Ensure the pH of the reaction mixture is within a range that favors the stability of the desired metal-ligand coordination over decomposition. A moderately acidic to neutral pH is often a good starting point. |
| Formation of unexpected crystalline phases or amorphous precipitate | Partial Ligand Decomposition: The in-situ formation of decomposition byproducts, such as nicotinic acid (from single decarboxylation), can lead to the formation of unintended coordination polymers. | - Characterize Byproducts: Analyze the precipitate using techniques like powder X-ray diffraction (PXRD) and Fourier-transform infrared spectroscopy (FTIR) to identify potential byproduct phases. - Use of Modulators: Introduce small amounts of monofunctional carboxylic acids (e.g., acetic acid) to act as modulators, which can sometimes favor the formation of the desired product over phases formed from decomposition fragments. |
| Discoloration of the reaction mixture (e.g., yellowing or browning) | Thermal Decomposition of the Ligand: Significant darkening of the solution can indicate more extensive thermal decomposition of the organic ligand, potentially leading to complex mixtures of byproducts. | - Lower Reaction Temperature: This is the most critical parameter to adjust. High temperatures accelerate decomposition. - Inert Atmosphere: While not always standard for hydrothermal synthesis, if oxidation is suspected, performing the reaction under an inert atmosphere (N₂ or Ar) may be beneficial. |
| Inconsistent or poor reproducibility of results | Variability in Hydrothermal Conditions: Minor variations in pH, temperature ramp rate, or cooling profile can significantly impact the outcome, especially if operating near the stability limit of the ligand. | - Precise pH Control: Use a pH meter to accurately measure and adjust the initial pH of the solution. Consider using buffers if compatible with the reaction system. - Standardize Heating/Cooling: Use a programmable oven to ensure consistent heating and cooling rates across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound under hydrothermal conditions?
The most probable decomposition pathway is thermal decarboxylation. This process involves the loss of one or both carboxylic acid groups as carbon dioxide (CO₂). The loss of one carboxyl group results in the formation of nicotinic acid, which may then coordinate with metal ions or undergo further decomposition.
Q2: How does pH affect the stability of this compound in my experiment?
The pH of the solution determines the protonation state of the carboxylic acid groups and the pyridine nitrogen. With pKa values of approximately 3.23 and 4.94, the ligand will be fully deprotonated at higher pH values. This deprotonated form is often more reactive and may be more susceptible to decarboxylation, particularly in the presence of certain metal ions that can catalyze the process. Conversely, very low pH may lead to the formation of pyridinium salts and affect coordination.
Q3: My reaction involves a metal salt. Can this influence the stability of the ligand?
Yes, metal ions can act as catalysts for the decarboxylation of carboxylic acids. The coordination of the carboxylate groups to a metal center can facilitate the cleavage of the C-C bond, leading to the release of CO₂ at temperatures lower than the decomposition temperature of the free ligand.
Q4: What is the maximum recommended temperature for hydrothermal synthesis with this ligand?
While this compound is one of the more thermally robust pyridinedicarboxylic acid isomers, with a solid-state decomposition temperature above 300°C, its stability in water under pressure is lower.[1] It is advisable to start experiments at lower temperatures (e.g., 120-180°C) and only increase the temperature if necessary for product formation. Significant decomposition can be expected at temperatures exceeding 250°C, especially during long reaction times.
Q5: The material safety data sheet (MSDS) states the compound is stable. Why am I seeing decomposition?
Standard stability data often refers to conditions of ambient temperature and pressure.[2] Hydrothermal synthesis involves high temperatures and pressures in aqueous solution, which constitutes a much harsher chemical environment where different reaction pathways, like decarboxylation, become accessible.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound relevant to its use in hydrothermal synthesis.
| Property | Value | Significance in Hydrothermal Synthesis |
| Molecular Formula | C₇H₅NO₄ | Basic identifying information. |
| Molecular Weight | 167.12 g/mol | Used for calculating molar ratios of reactants. |
| Melting Point | ~262 °C (decomposes) | Indicates the onset of thermal decomposition in the solid state.[3] Stability in solution under pressure will be lower. |
| pKa1 | 3.23 | Corresponds to the deprotonation of the first carboxylic acid group.[2] |
| pKa2 | 4.94 | Corresponds to the deprotonation of the second carboxylic acid group.[2] |
| Solubility in Water | Slightly soluble | Affects the concentration of the ligand available in the solution phase for reaction. |
Experimental Protocols
Protocol 1: Baseline Stability Test for this compound
Objective: To determine the decomposition onset temperature of the ligand under specific hydrothermal conditions.
Materials:
-
This compound
-
Deionized water
-
pH meter
-
Teflon-lined stainless steel autoclave (e.g., 23 mL)
-
Programmable oven
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of this compound in deionized water at a concentration relevant to your planned synthesis (e.g., 0.1 M).
-
Adjust the pH of the solution to the desired experimental value (e.g., 4.0, 7.0, 9.0).
-
Fill a Teflon-lined autoclave to ~70% of its volume with the prepared solution.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to the target temperature (e.g., start at 150°C) and hold for the desired reaction time (e.g., 24 hours).
-
Allow the autoclave to cool to room temperature naturally.
-
Open the autoclave and retrieve the solution. Note any color changes or precipitate formation.
-
Analyze the solution using HPLC to quantify the remaining concentration of this compound and identify any new peaks corresponding to decomposition products.
-
Repeat the experiment at increasing temperature intervals (e.g., 20°C) to determine the temperature at which significant degradation occurs.
Visualizations
Logical Flowchart for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Decomposition Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Hydro(solvo)thermal synthesis, structures, luminescence of 2-D zinc(ii) and 1-D copper(ii) complexes constructed from pyridine-2,6-dicarboxylic acid N-oxide and decarboxylation of the ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Purification strategies to remove starting material from Pyridine-3,4-dicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Pyridine-3,4-dicarboxylic acid. Our focus is to help you effectively remove unreacted starting materials and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound, and what impurities should I expect?
The most cited starting materials for the synthesis of this compound (also known as Cinchomeronic acid) are isoquinoline and quinoline.[1] The primary impurity you should anticipate in your crude product is unreacted starting material. Depending on the synthetic route, other by-products may also be present.
Q2: What are the key physical and chemical property differences between this compound and its common starting materials that can be exploited for purification?
This compound is an acidic solid, while isoquinoline and quinoline are basic liquids/solids with low water solubility.[1][2][3][4] These differences in acidity/basicity and solubility are the foundation for effective purification strategies like acid-base extraction and recrystallization.
Q3: Which purification technique is generally recommended for removing basic starting materials from the acidic this compound product?
Acid-base extraction is a highly effective and recommended first-line purification strategy. This technique leverages the differing acidic and basic properties of the product and starting materials to separate them into aqueous and organic phases.
Q4: Can I use recrystallization to purify this compound?
Yes, recrystallization is a powerful technique for purifying this compound, especially after an initial acid-base extraction. The success of recrystallization depends on selecting an appropriate solvent system where the dicarboxylic acid has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Minimal or no precipitate forms upon acidification of the aqueous layer during acid-base extraction. | Incomplete extraction of the carboxylate salt into the aqueous phase. | - Ensure thorough mixing of the organic and aqueous layers during the basic extraction. - Perform multiple extractions with the basic solution to maximize the transfer of the dicarboxylic acid into the aqueous phase. |
| Insufficient acidification to precipitate the dicarboxylic acid. | - Check the pH of the aqueous layer after adding acid to ensure it is sufficiently acidic (pH < 2). - Add the acid slowly with stirring and monitor the pH. | |
| Low recovery of crystals after recrystallization. | The chosen recrystallization solvent is too good a solvent, even at low temperatures. | - Try a different solvent or a solvent mixture. - Reduce the amount of solvent used to the minimum required to dissolve the solid at the solvent's boiling point. |
| The cooling process was too rapid, leading to the formation of fine, difficult-to-filter crystals or oiling out. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - If the product oils out, reheat the solution and add a small amount of a co-solvent in which the compound is less soluble to encourage crystallization. |
Product Contamination
| Symptom | Possible Cause | Troubleshooting Steps |
| The purified product is still contaminated with starting material (isoquinoline or quinoline) after acid-base extraction. | Incomplete washing of the organic layer containing the starting material from the aqueous layer containing the product. | - After separating the basic aqueous layer, perform a "back-wash" with a fresh portion of the organic solvent to remove any residual starting material. |
| Emulsion formation during extraction, trapping starting material in the aqueous phase. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. | |
| The recrystallized product is discolored or has a broad melting point range. | Incomplete removal of colored impurities or the presence of other by-products. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Ensure the recrystallization solvent is appropriate for selectively crystallizing the desired product while leaving impurities in the mother liquor. |
| The product may have co-precipitated with an impurity. | - Consider a second recrystallization from a different solvent system. |
Data Presentation: Solubility Data
The following table summarizes the solubility of this compound and its common starting materials. This data is essential for designing effective purification protocols.
| Compound | Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference |
| This compound | Water | 0.234 | 25 | [1][2] |
| This compound | Hot Alcohol | Sparingly Soluble | - | [5] |
| This compound | Ether | Sparingly Soluble | - | [5] |
| This compound | Benzene | Sparingly Soluble | - | [5] |
| This compound | Chloroform | Insoluble | - | [5] |
| Isoquinoline | Water | Low Solubility | Room Temp | [2][3] |
| Isoquinoline | Ethanol | Soluble | Room Temp | [2][3] |
| Isoquinoline | Ether | Soluble | Room Temp | [2][3] |
| Isoquinoline | Chloroform | Soluble | Room Temp | [2] |
| Quinoline | Cold Water | Slightly Soluble | - | [4] |
| Quinoline | Hot Water | Readily Soluble | - | [4] |
| Quinoline | Most Organic Solvents | Readily Soluble | - | [4] |
Experimental Protocols
Acid-Base Extraction for Removal of Basic Starting Materials
This protocol is designed to separate the acidic this compound from basic starting materials like isoquinoline or quinoline.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which both the product and starting material are soluble (e.g., diethyl ether or ethyl acetate).
-
Extraction: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of a weak base, such as sodium bicarbonate.
-
Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer, while the basic starting material will remain in the organic (top) layer.
-
Collection: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution 2-3 times to ensure complete transfer of the dicarboxylic acid.
-
Back-Washing: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any entrained starting material.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the solution is acidic (pH < 2). This compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Recrystallization of this compound
This protocol is for the final purification of this compound. Water is often a suitable solvent.
Methodology:
-
Solvent Selection: Place a small amount of the crude this compound in a test tube and add a small amount of the potential recrystallization solvent (e.g., water). Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at the solvent's boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals, for example, in a drying oven at a temperature below the compound's melting point.
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purification issues.
References
Technical Support Center: Controlling the Dimensionality of Coordination Polymers with Pyridine-3,4-dicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pyridine-3,4-dicarboxylic acid (py-3,4-dc) to synthesize coordination polymers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and characterization of coordination polymers using this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no crystal formation | - Inappropriate solvent system.- Incorrect metal-to-ligand ratio.- Unsuitable pH of the reaction mixture.- Reaction temperature or time is not optimal. | - Screen different solvents or solvent mixtures (e.g., DMF, water, ethanol).- Vary the molar ratio of the metal salt to this compound.- Adjust the pH of the solution. The protonation state of the carboxylic acid groups is pH-dependent and can significantly influence coordination.[1][2]- Optimize the reaction temperature and duration for hydrothermal or solvothermal synthesis. |
| Formation of an unexpected dimensionality (e.g., 1D instead of 3D) | - Absence or inappropriate choice of auxiliary ligands.- The coordination preference of the metal ion used.- The flexibility and coordination modes of the this compound ligand under the specific reaction conditions. | - Introduce auxiliary ligands (e.g., 1,10-phenanthroline, 2,2'-bipyridine) which can act as "pillars" or "spacers" to extend the dimensionality.[3][4][5]- Select a metal ion with a higher coordination number or a different preferred coordination geometry.[6]- Modify reaction conditions (pH, solvent) to favor different coordination modes of the py-3,4-dc ligand.[1] |
| Low yield of the desired product | - Incomplete reaction.- Side reactions occurring.- Product is partially soluble in the mother liquor. | - Increase the reaction time or temperature.- Carefully control the reaction conditions, especially pH, to minimize side reactions.- After the reaction, cool the solution slowly to room temperature to encourage precipitation. Consider adding a less polar solvent to induce precipitation if the product is soluble. |
| Difficulty in obtaining single crystals for X-ray diffraction | - Rapid precipitation leading to amorphous powder or microcrystalline material.- Presence of impurities that inhibit crystal growth. | - Employ slow evaporation, slow cooling, or solvent diffusion techniques to promote the growth of single crystals.- Use high-purity reagents and solvents.- Consider using a Teflon-lined stainless steel autoclave for hydrothermal/solvothermal synthesis, which allows for slow cooling.[3] |
Frequently Asked Questions (FAQs)
Q1: How does the choice of metal ion influence the dimensionality of the coordination polymer?
A1: The coordination number and preferred geometry of the metal ion play a crucial role in determining the final structure.[6] For instance, metal ions with a higher coordination number are more likely to form higher-dimensional structures (2D or 3D). The lanthanide contraction, for example, can lead to different structural types within the same family of coordination polymers.[7][8]
Q2: What is the role of auxiliary ligands in controlling the dimensionality?
A2: Auxiliary ligands, often nitrogen-donor ligands like 1,10-phenanthroline or 2,2'-bipyridine, can significantly influence the final architecture.[3][4][5] They can act as:
-
Spacers or pillars: Connecting lower-dimensional motifs (chains or layers) into higher-dimensional frameworks.
-
Blocking agents: Occupying coordination sites on the metal center and directing the coordination of the primary ligand, thus controlling the dimensionality.
-
Structure-directing agents: Influencing the overall packing and topology of the network through non-covalent interactions like π-π stacking.[3]
Q3: How does pH affect the synthesis of coordination polymers with this compound?
A3: The pH of the reaction medium is a critical parameter as it dictates the deprotonation state of the carboxylic acid groups on the this compound ligand.[1][2] This, in turn, affects the coordination modes of the ligand and the resulting dimensionality of the coordination polymer. Different pH values can lead to the formation of compounds with varying compositions and architectures.[2]
Q4: What are the common coordination modes of this compound?
A4: this compound is a versatile ligand that can adopt various coordination modes involving the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups. The carboxylate groups can coordinate in monodentate, bidentate chelate, or bidentate bridging fashions. This flexibility allows for the construction of diverse architectures.
Q5: What characterization techniques are essential for coordination polymers?
A5: The following techniques are crucial for characterizing coordination polymers:
-
Single-Crystal X-ray Diffraction: To determine the precise 3D structure, including bond lengths, bond angles, and connectivity.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample and to compare with the simulated pattern from single-crystal data.[4][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and to confirm the coordination of the ligand to the metal center.[3][4][5]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer and to determine the presence of solvent molecules.[3][4][5]
-
Elemental Analysis: To verify the empirical formula of the synthesized compound.[3][4][5]
Quantitative Data Summary
The following tables summarize key crystallographic data for representative coordination polymers synthesized using pyridine-dicarboxylic acids.
Table 1: Selected Crystallographic Data for Co(II) Coordination Polymers with this compound
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dimensionality | Ref. |
| 1 | Co(L2)(2,2-bipyridine)(DMF) | Monoclinic | P21/c | 10.707(5) | 14.221(5) | 13.278(5) | 102.071(5) | 2D | [3] |
H2L2 = this compound
Table 2: Selected Bond Lengths for a Co(II) Coordination Polymer with this compound
| Bond | Length (Å) |
| Co-O | 2.000 - 2.2275 |
| Co-N | 2.088 - 2.172 |
Data for Co(L2)(2,2-bipyridine)(DMF)[3]
Experimental Protocols
Synthesis of a 2D Cobalt(II) Coordination Polymer with this compound [3]
This protocol describes the solvothermal synthesis of Co(L2)(2,2-bipyridine)(DMF), where H2L2 is this compound.
Materials:
-
This compound (H2L2)
-
Co(NO3)2·6H2O
-
2,2'-bipyridine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a small vial, dissolve this compound (0.05 mmol, 8.356 mg), Co(NO3)2·6H2O (0.1 mmol, 29.1 mg), and 2,2'-bipyridine (0.1 mmol, 18 mg) in 5 mL of DMF.
-
Transfer the resulting solution to a 15 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 120 °C for 3 days.
-
After 3 days, cool the autoclave slowly (10 °C·h⁻¹) to room temperature.
-
Collect the resulting crystals by filtration, wash with DMF, and air dry.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of coordination polymers.
Caption: Factors influencing the dimensionality of coordination polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning the structure and magnetic properties via distinct pyridine derivatives in cobalt(ii) coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. From 1D to 3D lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid: synthesis, crystal structures, and catalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Controlling dimensionality via a dual ligand strategy in Ln-thiophene-2,5-dicarboxylic acid-terpyridine coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing By-Product Formation in Derivatization Reactions
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals minimize by-product formation in derivatization reactions. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
General Troubleshooting Workflow
The following workflow provides a systematic approach to troubleshooting issues related to by-product formation in derivatization reactions.
Caption: A step-by-step workflow for troubleshooting by-product formation.
Silylation Reactions: Troubleshooting Guide
Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[1][2] However, side reactions can lead to a variety of by-products.[3]
Q1: I am observing multiple peaks for a single analyte in my chromatogram after silylation. What could be the cause?
A1: The presence of multiple peaks for a single analyte often indicates incomplete derivatization or the formation of different silylated species.[3][4]
-
Possible Causes & Solutions:
-
Presence of Moisture: Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete reactions.[5] Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[6][7]
-
Insufficient Reagent: An inadequate amount of silylating reagent will result in an incomplete reaction.[4] A 2:1 molar ratio of the silylating reagent to active hydrogens is a good starting point.[8]
-
Suboptimal Reaction Conditions: The reaction time and temperature may not be sufficient for the reaction to go to completion.[5][8] For sterically hindered groups, a catalyst like Trimethylchlorosilane (TMCS) may be needed to increase the reactivity of the primary silylating agent (e.g., BSTFA, MSTFA).[9][10]
-
Analyte with Multiple Reactive Sites: Your analyte may have multiple functional groups that can be silylated, leading to a mixture of partially and fully derivatized products.[4] Optimize reaction conditions (time, temperature, reagent concentration) to favor the formation of a single, fully derivatized product.[4]
-
Q2: My baseline is noisy and shows many extraneous peaks after silylation.
A2: A noisy baseline with artifact peaks can originate from the derivatization reagents, the sample matrix, or side reactions.[6]
-
Possible Causes & Solutions:
-
Excess Derivatization Reagent: Injecting a large excess of the silylating reagent can lead to a rising baseline and ghost peaks.[4] While an excess is necessary for the reaction, try reducing the amount injected or perform a sample cleanup step after derivatization.
-
Reagent Impurities: Use high-purity derivatization reagents to minimize artifact peaks.[6] The by-products of some silylating agents, like N-methyltrifluoroacetamide from MSTFA, are volatile and may interfere with early eluting peaks.[11][12]
-
Sample Matrix Effects: Components in a complex sample matrix can also be derivatized and appear as peaks in the chromatogram.[6] Proper sample cleanup procedures, such as solid-phase extraction (SPE), are essential.[5][13]
-
| Parameter | Recommendation | Rationale |
| Reagent Purity | >98% | Minimizes artifact peaks from reagent impurities.[1] |
| Reagent Excess | 2:1 molar ratio to active hydrogens | Ensures complete derivatization.[8] |
| Solvent | Anhydrous aprotic (e.g., Pyridine, Acetonitrile) | Prevents reagent hydrolysis; Pyridine can also act as a catalyst.[9] |
| Temperature | 60-100°C (analyte dependent) | Increases reaction rate, but higher temperatures can cause analyte degradation.[8] |
| Time | 30-90 minutes (analyte dependent) | Allows the reaction to proceed to completion.[6] |
Acylation Reactions: Troubleshooting Guide
Acylation reduces the polarity of compounds with -OH, -SH, and -NH groups by converting them into esters, thioesters, and amides, respectively.[12][14]
Q1: I am getting low yields and incomplete acylation. What are the common causes?
A1: Low yields in acylation reactions are often due to reagent quality, reaction conditions, or the presence of by-products that need to be removed.
-
Possible Causes & Solutions:
-
Reagent Quality: Old or improperly stored acylating agents may have degraded.[15] Use fresh, high-purity reagents.
-
Acidic By-products: Acylations using anhydrides and acyl halides produce acidic by-products that must be removed to prevent column damage and interference.[10][12] These reactions are often carried out in a solvent like pyridine that can act as an acid acceptor.[12][16]
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction's progress by analyzing aliquots at different time points.[15]
-
Moisture: Acylation reagents are sensitive to moisture.[12] Ensure anhydrous conditions.
-
Q2: My chromatogram shows multiple products after acylation. How can I improve selectivity?
A2: The formation of multiple products can be due to a lack of regioselectivity or side reactions.[15]
-
Possible Causes & Solutions:
-
Multiple Reactive Sites: If your analyte has multiple functional groups, you may get a mixture of acylated products. Consider using a protecting group strategy for less reactive sites if mono-acylation is desired.[17]
-
Side Reactions: Depending on the reaction conditions, side reactions such as rearrangement or degradation may occur.[15] Try using milder reaction conditions (e.g., lower temperature).
-
Excess Reagent: An excessive volume of the acylating agent can sometimes lead to the formation of by-products that interfere with the analysis.[18] It is important to optimize the volume of the derivatizing agent.[18]
-
| Parameter | Recommendation | Rationale |
| Reagent Type | Anhydrides, Acyl Halides, Activated Amides | Choice depends on analyte reactivity and desired derivative stability.[12] |
| Solvent | Pyridine, Tetrahydrofuran | Capable of accepting acidic by-products.[12][16] |
| Catalyst | DMAP (for some reactions) | Can increase the reaction rate.[15] |
| Temperature | Room temperature to 85°C | Higher temperatures can increase rate but also degradation.[18] |
| Time | Varies (monitor by TLC/HPLC) | Ensure reaction goes to completion.[15] |
Esterification (Alkylation) Reactions: Troubleshooting Guide
Esterification is a common form of alkylation used to derivatize compounds with acidic hydrogens, particularly carboxylic acids, to form less polar and more volatile esters.[10][14]
Q1: My esterification reaction is incomplete, showing a large peak for the underivatized acid.
A1: Incomplete esterification is a frequent issue, often related to reaction equilibrium, catalysts, or the presence of water.
-
Possible Causes & Solutions:
-
Presence of Water: Water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium away from the desired product.[4] Ensure anhydrous conditions are maintained.
-
Inefficient Catalyst: The choice and concentration of the acid or base catalyst are crucial. For some methods, like using BF3-methanol, the catalyst itself can be unstable and should be stored properly.[7][16]
-
Suboptimal Conditions: Reaction time and temperature need to be optimized. For some fatty acids, heating at 60°C for 10-15 minutes may be sufficient, while other protocols require higher temperatures for longer durations.[16]
-
Analyte Stability: The analyte itself may be degrading under the harsh acidic or basic conditions required for some esterification methods.[17] Consider a milder derivatization technique if degradation is suspected.
-
Q2: I am observing unexpected by-products in my esterification reaction.
A2: By-products in esterification can arise from side reactions of the analyte or the reagents.
-
Possible Causes & Solutions:
-
Isomerization: The sample preparation or derivatization procedure itself can sometimes cause isomerization of the analyte, leading to separate peaks in the chromatogram.[4]
-
Reagent-Related Artifacts: Some derivatization reagents can form by-products. For example, using diazomethane is effective but hazardous, and it can form artifacts.[7]
-
Oxidation: If using a catalyst like Ag2O, oxidation can be a common side reaction, especially for sensitive groups like sulfhydryls.[19]
-
Caption: By-product formation pathways in a typical derivatization reaction.
Frequently Asked Questions (FAQs)
Q: Why is derivatization necessary for chromatographic analysis? A: Derivatization is used to modify an analyte to make it more suitable for analysis.[12][16] This can increase volatility and thermal stability for gas chromatography (GC), or improve detectability for both GC and liquid chromatography (LC).[1][7] It can also improve peak shape and resolution by reducing interactions between the analyte and the chromatographic column.[7][16]
Q: How can I ensure my reagents remain active? A: Most derivatization reagents are sensitive to moisture and air.[12] They should be stored in tightly sealed containers, often under an inert atmosphere (e.g., nitrogen or argon), and in a desiccator to protect them from humidity.[8] It is also advisable to use fresh reagents whenever possible.[15]
Q: What is the role of a catalyst in derivatization? A: Catalysts are used to increase the rate of the derivatization reaction.[9] For example, TMCS is often used as a catalyst with BSTFA to enhance the silylation of sterically hindered groups.[9][10] In acylation, bases like pyridine can act as catalysts and also as scavengers for acidic by-products.[12]
Q: Can the sample solvent affect the derivatization reaction? A: Yes, the choice of solvent is critical.[20] It should dissolve both the analyte and the reagents, be inert to the reaction conditions, and for many derivatization types, it must be anhydrous. Aprotic solvents like acetonitrile, pyridine, or dimethylformamide (DMF) are commonly used.[9]
Q: How do I know if my derivatization reaction has gone to completion? A: The progress of a derivatization reaction can be monitored by analyzing aliquots of the reaction mixture at different time points using the intended chromatographic method.[6][10] The reaction is considered complete when the peak corresponding to the starting material is no longer observed, and the peak for the derivatized product reaches its maximum and constant area.[6]
Experimental Protocols
General Protocol for Silylation of an Analyte for GC-MS
This protocol provides a general guideline for the silylation of a sample containing hydroxyl, carboxyl, or amine groups. Optimization will be required for specific applications.
-
Sample Preparation: Transfer a known amount of the sample extract into a clean, dry reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[6]
-
Reagent Addition: Add the silylating reagent (e.g., 50 µL of BSTFA with 1% TMCS or MSTFA) and a suitable solvent (e.g., 50 µL of anhydrous pyridine or acetonitrile) to the dried sample.[6][21]
-
Reaction: Cap the vial tightly and heat at a specified temperature (e.g., 70-80°C) for a specified time (e.g., 30-60 minutes).[6]
-
Cooling: Allow the vial to cool to room temperature.[6]
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.[6]
General Protocol for Acylation of an Analyte
This protocol is a general guideline for acylation and may need to be optimized.
-
Sample Preparation: Dissolve the analyte in an appropriate anhydrous solvent (e.g., DMF) in a dry reaction vial.[15]
-
Reagent Addition: Add a catalytic amount of a base (e.g., DMAP or pyridine) to the solution. Then, add an excess of the acylating agent (e.g., 10 equivalents of acetic anhydride).[15]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or HPLC.[15]
-
Workup: Once the reaction is complete, quench the reaction by slowly adding water. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[15]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.[15] The sample is now ready for analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. selectscience.net [selectscience.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. gcms.cz [gcms.cz]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. weber.hu [weber.hu]
- 20. taylorfrancis.com [taylorfrancis.com]
- 21. Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Thermal Stability of Pyridine-3,4-dicarboxylic Acid-Based Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of materials based on pyridine-3,4-dicarboxylic acid (cinchomeronic acid).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimentation aimed at improving the thermal stability of this compound-based materials, such as metal-organic frameworks (MOFs) and co-crystals.
| Issue | Potential Cause | Suggested Solution |
| Unexpectedly low thermal stability of a newly synthesized MOF. | 1. Presence of coordinated solvent molecules.[1] 2. The chosen metal ion forms weaker coordination bonds.[1] 3. Incomplete reaction or presence of unreacted starting materials. | 1. Optimize the activation (solvent removal) process. This may involve heating under vacuum at a temperature high enough to remove the solvent without decomposing the framework.[2] 2. Select metal ions known to form stronger bonds (harder metals can sometimes lead to higher stability).[1] 3. Purify the product thoroughly. Techniques like washing with appropriate solvents can help remove impurities.[3] |
| TGA curve shows a multi-step decomposition for a co-crystal. | 1. The co-crystal may be a solvate, with the initial weight loss corresponding to the loss of the solvent. 2. The components of the co-crystal may be decomposing at different temperatures. 3. The sample may be a physical mixture rather than a true co-crystal.[4][5] | 1. Correlate the initial weight loss with the expected stoichiometry of the solvate. 2. Analyze the decomposition temperatures to see if they correspond to the individual components. 3. Confirm co-crystal formation using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC), looking for a single, sharp melting point different from the individual components.[4][5] |
| DSC curve of a physical mixture shows an exothermic peak followed by an endothermic peak. | This is often an indication of co-crystal formation upon heating.[5][6] The exothermic peak represents the crystallization of the co-crystal from the molten eutectic mixture, and the subsequent endothermic peak is the melting of the newly formed co-crystal.[5][6] | This is a positive result if you are attempting to screen for co-crystal formation. To isolate the co-crystal, you can try solvent-based methods like slurry evaporation or liquid-assisted grinding.[5] |
| Difficulty in forming co-crystals of this compound. | 1. Unfavorable hydrogen bonding or steric hindrance between the co-formers. 2. Inappropriate solvent selection for crystallization.[7] | 1. Screen a variety of co-formers with different functional groups that can form robust supramolecular synthons with the pyridine and carboxylic acid moieties.[8] 2. Experiment with different solvents or solvent mixtures. Mechanochemical methods (grinding) can also be effective for co-crystal synthesis.[7] |
| Broad or multiple melting peaks in the DSC of a co-crystal. | 1. Presence of impurities or an amorphous phase. 2. The sample may exist in multiple polymorphic forms. 3. The sample may not be a true co-crystal but a mixture. | 1. Ensure high purity of the starting materials and optimize the crystallization process to obtain a highly crystalline product. 2. Use techniques like hot-stage microscopy or variable temperature PXRD to investigate potential polymorphic transitions. 3. Verify the formation of a single co-crystal phase with PXRD. |
Frequently Asked Questions (FAQs)
Q1: What is the typical decomposition temperature of pure this compound?
A1: this compound is one of the more thermally stable isomers of pyridinedicarboxylic acid, with a reported decomposition temperature above 300°C.
Q2: How can I enhance the thermal stability of my this compound-based material?
A2: Forming metal-organic frameworks (MOFs) or co-crystals are two common and effective strategies. MOFs introduce strong metal-ligand coordination bonds that can significantly increase thermal stability.[1] Co-crystallization can also enhance stability by creating a more robust crystal lattice through strong intermolecular interactions like hydrogen bonding.[8]
Q3: My TGA curve for a MOF shows an initial weight loss at a relatively low temperature. What does this signify?
A3: This initial weight loss typically corresponds to the removal of guest or coordinated solvent molecules from the pores or metal centers of the MOF.[1] This is a common feature and is part of the "activation" process. The thermal stability of the framework itself is determined by the temperature at which the main structure begins to decompose.
Q4: What information can I get from the DSC curve of my this compound derivative?
A4: A DSC curve provides information on thermal transitions. For a crystalline material, you can determine the melting point (an endothermic peak).[9] The presence of a single, sharp melting peak for a co-crystal, different from its individual components, is evidence of its formation.[4][5] DSC can also reveal other transitions like glass transitions, crystallization (exothermic peak), and decomposition.[9]
Q5: How do I choose a suitable metal for synthesizing a thermally stable MOF with this compound?
A5: The choice of metal is crucial. Generally, metals that form stronger coordination bonds can lead to more thermally stable MOFs.[1] Factors to consider include the metal's oxidation state, ionic radius, and coordination geometry preferences. It is often a matter of experimental screening to find the optimal metal for a specific application.
Quantitative Data Summary
The following tables summarize key thermal stability data for this compound and its derivatives.
Table 1: Thermal Properties of this compound
| Property | Value |
| Melting Point (°C) | ~255 (with decomposition) |
| Decomposition Temperature (°C) | >300 |
Note: The melting point can be accompanied by decomposition, and the exact temperature can vary based on the heating rate and experimental conditions.
Table 2: Thermal Stability of this compound-Based MOFs
| MOF Composition | Decomposition Temperature (°C) | Metal Ion |
| [Mn(pydc)(DMF)]n | ~315 | Mn(II) |
| [Mn2(C7H3NO4)2(C10H8N2)2]n·2nH2O | Not specified, but described as having good thermal stability. | Mn(II) |
| {[La(PDC)(N-HPDC)]·H2O}n | Not specified, but characterized. | La(III) |
(pydc = pyridine-3,4-dicarboxylate; DMF = N,N-dimethylformamide)
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried sample into a TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from room temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss is typically considered the decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[10]
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum). Seal the pan hermetically or with a pinhole lid, depending on the experiment's goal.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
The temperature program can include heating, cooling, and isothermal segments to study various thermal events.[11] A common procedure is a heat-cool-heat cycle to erase the sample's thermal history and observe its intrinsic properties on the second heating scan.[12]
-
-
Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization) are analyzed for their onset temperature, peak temperature, and enthalpy change (area under the peak).[9]
Protocol 3: Synthesis of a this compound-Based MOF (General Procedure)
-
Reactant Preparation: Dissolve a metal salt (e.g., zinc nitrate, manganese chloride) and this compound in a suitable solvent or solvent mixture (e.g., DMF, ethanol, water).[13]
-
Solvothermal Synthesis:
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a set period (e.g., 24-72 hours).[13]
-
-
Isolation and Purification:
-
Allow the autoclave to cool to room temperature slowly.
-
Collect the crystalline product by filtration.
-
Wash the product with fresh solvent to remove any unreacted starting materials.
-
-
Activation: Dry the purified MOF, often under vacuum and with gentle heating, to remove solvent molecules from the pores.
Visualizations
Caption: Workflow for enhancing and evaluating the thermal stability of this compound materials.
Caption: A decision tree for troubleshooting common issues in the thermal analysis of modified this compound materials.
References
- 1. researchgate.net [researchgate.net]
- 2. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. etamu.edu [etamu.edu]
- 11. eng.uc.edu [eng.uc.edu]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Selective Functionalization of Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective functionalization of one carboxyl group in molecules containing multiple carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the selective monofunctionalization of a dicarboxylic acid?
A1: The main strategies to achieve selective monofunctionalization of a dicarboxylic acid include:
-
Protection/Deprotection: This involves selectively protecting one carboxyl group with a chemical moiety (a protecting group), performing the desired reaction on the unprotected carboxyl group, and then removing the protecting group. The key to this strategy is the use of orthogonal protecting groups that can be removed under different conditions.[1][2][3][4][5]
-
Selective Activation: This approach involves the selective activation of one carboxyl group to make it more reactive towards a nucleophile than the other carboxyl group(s) in the molecule.[6][7] This can be achieved using specific reagents or catalysts.
-
Kinetic/Thermodynamic Control: Exploiting differences in the steric or electronic environment of the carboxyl groups can lead to selective reactions. For instance, a less sterically hindered carboxyl group may react faster (kinetic control).
-
Catalyst-Controlled Site-Selectivity: Utilizing specific catalysts that can differentiate between the carboxyl groups and direct the reaction to a specific site.[8][9]
Q2: What is "orthogonal protection" and why is it important in multi-step synthesis?
A2: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule that has multiple protecting groups, without affecting the others.[1][3] This is crucial in complex, multi-step syntheses, such as peptide synthesis, where different functional groups need to be deprotected and reacted at different stages of the synthesis.[2][10] For example, an amino acid might have its amino group protected with a base-labile group (like Fmoc) and its carboxyl group protected with an acid-labile group (like a tert-butyl ester). This allows for the selective deprotection of either group without affecting the other.[3]
Q3: How do I choose the right protecting group for my carboxylic acid?
A3: The choice of a protecting group depends on several factors:
-
Stability: The protecting group must be stable under the reaction conditions planned for modifying the unprotected carboxyl group(s).[1][4]
-
Cleavage Conditions: The conditions for removing the protecting group should not affect other functional groups in the molecule.[1][4] For instance, if your molecule is acid-sensitive, you should choose a protecting group that can be removed under basic or neutral conditions (e.g., via hydrogenolysis).
-
Orthogonality: If other protecting groups are present in the molecule, the chosen protecting group should be orthogonal to them.[1][2][3]
-
Ease of Introduction and Removal: The protecting group should be easy to introduce and remove in high yield.[4]
Q4: What are some common methods for the selective activation of a carboxyl group?
A4: Common methods for selective activation include:
-
Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate a carboxyl group to form an O-acylisourea intermediate, which is highly reactive towards nucleophiles.[7]
-
Formation of Mixed Anhydrides: Activating a carboxyl group by converting it into a mixed anhydride is another common strategy.
-
Use of Specific Catalysts: Heterogeneous catalysts like alumina can be used for selective monomethyl esterification of dicarboxylic acids.[11][12] Recent research has also shown that LiCl can drive the highly selective mono-esterification of long-chain dicarboxylic fatty acids.[13]
-
pH-Dependent Reactivity: The reactivity of diazo compounds with carboxylic acids is dependent on the protonation state of the carboxyl group. This can be exploited to selectively modify carboxyl groups with an elevated pKa.[14][15]
Q5: Is it possible to achieve selective functionalization without using protecting groups?
A5: Yes, it is possible in some cases. Strategies to avoid protecting groups include:
-
Catalyst-controlled reactions: Palladium catalysts with specific ligands have been shown to achieve site-selective lactonization of dicarboxylic acids by activating a specific C-H bond.[8][9]
-
Enzymatic reactions: Enzymes can exhibit high selectivity for one carboxyl group over another due to the specific binding in the enzyme's active site.
-
Flow chemistry: In some cases, flow chemistry setups can allow for controlled reaction times that favor mono-functionalization.
-
Stoichiometric control: Carefully controlling the stoichiometry of the reagents can sometimes favor the mono-substituted product, although this often leads to a mixture of products.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low selectivity, formation of di-substituted product | 1. Reaction time is too long. 2. Excess of reagent used. 3. The two carboxyl groups have similar reactivity. | 1. Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the desired mono-product is formed. 2. Use a stoichiometric amount or a slight excess of the limiting reagent. 3. Consider using a protecting group strategy for one of the carboxyl groups. Alternatively, explore catalyst-controlled reactions if applicable. |
| Protecting group is cleaved during the reaction | 1. The protecting group is not stable to the reaction conditions. 2. The reaction conditions are too harsh. | 1. Choose a more robust protecting group that is stable under your reaction conditions. Refer to a protecting group selection guide. 2. Try to perform the reaction under milder conditions (e.g., lower temperature, different solvent, or a milder reagent). |
| Incomplete deprotection or low yield | 1. Deprotection conditions are not optimal. 2. The deprotection reagent has degraded. 3. The product is unstable under the deprotection conditions. | 1. Ensure you are using the correct deprotection conditions for your specific protecting group. You may need to increase the reaction time or temperature, or use a different deprotection reagent. 2. Use fresh deprotection reagents. 3. If the product is sensitive to the deprotection conditions, consider a different protecting group that can be removed under milder conditions. |
| Side reactions at other functional groups | 1. The other functional groups are not compatible with the reaction conditions. 2. The activating agent is too reactive. | 1. Protect the other sensitive functional groups using an orthogonal protection strategy. 2. Use a milder activating agent or coupling reagent. |
| Poor reproducibility of the selective reaction | 1. Variations in reagent quality or concentration. 2. Inconsistent reaction conditions (temperature, time, stirring). 3. Presence of impurities that may act as catalysts or inhibitors. | 1. Use high-purity reagents and accurately measure their amounts. 2. Carefully control all reaction parameters. 3. Ensure all glassware is clean and dry, and use purified solvents. |
Data Presentation
Table 1: Comparison of Common Protecting Groups for Carboxylic Acids
| Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonal to |
| Methyl Ester | Methanol, Acid catalyst | Acid or Base hydrolysis | Benzyl, t-Butyl, Silyl esters |
| Benzyl Ester (Bn) | Benzyl bromide, Base | Hydrogenolysis (H₂, Pd/C) | t-Butyl, Silyl, Fmoc |
| tert-Butyl Ester (tBu) | Isobutylene, Acid catalyst | Strong Acid (e.g., TFA) | Benzyl, Silyl, Fmoc |
| Silyl Ester (e.g., TBDMS) | Silyl chloride, Base | Fluoride source (e.g., TBAF), Acid | Benzyl, t-Butyl, Fmoc |
| Allyl Ester | Allyl alcohol, DCC | Pd(0) catalyst | Benzyl, t-Butyl, Silyl |
| 9-Fluorenylmethyl ester (Fm) | Fmoc-Cl, Base | Base (e.g., Piperidine) | Benzyl, t-Butyl, Silyl |
Experimental Protocols
Protocol 1: Selective Monobenzylation of a Dicarboxylic Acid
This protocol describes the selective protection of one carboxylic acid group as a benzyl ester.
-
Dissolve the dicarboxylic acid (1.0 eq) in a suitable solvent such as DMF.
-
Add a base , such as cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution.
-
Slowly add benzyl bromide (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Once the starting material is consumed and the mono-protected product is maximized, quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography to isolate the mono-benzyl ester.[2]
Protocol 2: Deprotection of a Benzyl Ester by Hydrogenolysis
This protocol describes the removal of a benzyl protecting group.
-
Dissolve the benzyl ester in a suitable solvent (e.g., methanol, ethyl acetate, or THF).
-
Add 10% palladium on carbon (Pd/C) catalyst (typically 10 mol%).
-
Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.[2]
Visualizations
Caption: A workflow for selective monofunctionalization of a dicarboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst-controlled site-selective methylene C-H lactonization of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoselective Caging of Carboxyl Groups for On-Demand Protein Activation with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Pyridine-3,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its utility drives the need for efficient and well-characterized synthetic routes. This guide provides a comparative analysis of common methods for the synthesis of this compound, focusing on the oxidation of isoquinoline. Experimental data, detailed protocols, and process visualizations are presented to aid researchers in selecting the most suitable method for their specific applications.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for different synthesis routes of this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthesis Route | Starting Material | Oxidizing Agent | Catalyst/Additives | Reaction Temperature | Reaction Time | Yield (%) |
| Oxidation of Isoquinoline | Isoquinoline | Oxone | Iron(III) nitrate nonahydrate, Tetrabutylammonium bromide, Sulfuric acid | 60 °C | 16 h | 71%[1] |
| Oxidation of Isoquinoline | Isoquinoline | Sulfuric Acid / Selenium | Selenium | 270-280 °C | ~3.5 h | 79.5%[2] |
| Oxidation of Isoquinoline | Isoquinoline | Sulfuric Acid / Selenium | Selenium | Not specified | Not specified | 75%[2] |
| Oxidation of Isoquinoline | Isoquinoline | Sulfuric Acid / Selenium | Selenium | Not specified | Not specified | 60.0%[2] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Oxidation of Isoquinoline with Oxone
This method utilizes a potassium peroxymonosulfate triple salt (Oxone) as the oxidant in the presence of a catalyst system.
Procedure: [1]
-
To a reaction kettle, add 30 g of water and initiate stirring.
-
Add 0.06 g of Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), 15 g of 96% sulfuric acid, 0.03 g of tetrabutylammonium bromide, and 2.5 g of isoquinoline.
-
Raise the temperature of the reaction mixture to 60 °C.
-
Add 20 g of Oxone in batches.
-
Incubate the reaction for 16 hours after the addition of Oxone is complete.
-
After the reaction is complete, cool the mixture to a temperature between -10 °C and 10 °C.
-
Slowly add concentrated ammonia dropwise while stirring to adjust the pH to 0.6-1.
-
Continue stirring for 1 hour.
-
Collect the precipitate by suction filtration and dry to obtain this compound. The filtrate can be used for further product recovery.
Oxidation of Isoquinoline with Sulfuric Acid and Selenium
This high-temperature oxidation method employs selenium as a catalyst.
Procedure: [2]
-
In a four-necked flask equipped with a stirrer, thermometer, dropper, and a large gas outlet tube, combine 750 g (5.55 mol) of concentrated sulfuric acid and 1.4 g (0.175 mol) of selenium powder.
-
Heat the mixture to 275 °C to dissolve the selenium in the sulfuric acid.
-
In a separate flask, dissolve 129.2 g (1 mol) of isoquinoline in 550 g (4.08 mol) of sulfuric acid.
-
Add the isoquinoline solution dropwise to the hot selenium-sulfuric acid mixture, maintaining the reaction temperature between 270-280 °C. Water vapor and sulfur dioxide are evolved and should be vented.
-
After the addition is complete (approximately 2.5 hours), maintain the temperature at 270-280 °C for an additional hour.
-
Cool the mixture to room temperature, then add 400 ml of water.
-
Add 5 grams of activated carbon and heat the mixture for a few minutes.
-
Filter the hot solution to remove selenium and activated carbon.
-
Carefully adjust the pH of the cooled orange-yellow filtrate to 1.5 with concentrated ammonia.
-
Allow the mixture to stand for several hours to allow for precipitation.
-
Filter the precipitate and rinse with water to obtain this compound.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.
References
A Comparative Analysis of the Coordination Behavior of Pyridinedicarboxylic Acid Isomers
A comprehensive guide for researchers in coordination chemistry and materials science, detailing the comparative coordination behavior of pyridinedicarboxylic acid isomers with various metal ions. This guide provides a summary of their coordination modes, structural data, and the experimental protocols for the synthesis of their metal complexes.
The versatile coordination chemistry of pyridinedicarboxylic acids (PDCs) has garnered significant attention in the fields of materials science and drug development. The positional isomerism of the carboxylic acid groups on the pyridine ring profoundly influences their coordination behavior with metal ions, leading to a diverse array of structures, from discrete molecular complexes to intricate one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs). This guide presents a comparative study of the coordination behavior of six PDC isomers: 2,3-PDC (Quinolinic acid), 2,4-PDC (Lutidinic acid), 2,5-PDC (Isocinchomeronic acid), 2,6-PDC (Dipicolinic acid), 3,4-PDC (Cinchomeronic acid), and 3,5-PDC (Dinicotinic acid).
Structural Comparison and Coordination Modes
The coordination of PDC isomers to metal centers is primarily dictated by the location of the nitrogen atom and the two carboxylate groups. These ligands can act as chelating and/or bridging ligands, utilizing various donor atoms to form stable complexes.
2,3-Pyridinedicarboxylic Acid (Quinolinic Acid): This isomer often acts as a bidentate chelating ligand, coordinating to a metal ion through the nitrogen atom and one oxygen atom from the adjacent carboxylic group, forming a stable five-membered ring.[1][2] This mode of coordination is a common structural theme in its complexes.[1]
2,4-Pyridinedicarboxylic Acid (Lutidinic Acid): In complexes with metals like zinc and nickel, 2,4-PDC has been observed to form both mononuclear and polymeric structures.[3] For instance, in [Zn(2,4-pydc)(H2O)4]·H2O, the ligand coordinates to the zinc ion, while in Na2[Zn(2,4-pydc)2(H2O)2]·8H2O, it forms a bis-ligand complex.[3]
2,5-Pyridinedicarboxylic Acid (Isocinchomeronic Acid): This isomer is a versatile building block for constructing MOFs.[4][5] It can link metal clusters to form 3D framework structures, often resulting in materials with interesting properties like porosity and luminescence.[5][6] For example, it has been used to synthesize UiO-66 type MOFs with Zr, Ce, and Hf.[4]
2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid): As a tridentate ligand, 2,6-PDC can bind to a metal ion through the nitrogen atom and both carboxylate oxygen atoms, forming two five-membered chelate rings. This strong chelation effect leads to the formation of highly stable complexes.[7] It is a popular building block in coordination chemistry, with over 1400 structurally characterized metal complexes reported.[8] Its thio-analogue, 2,6-pyridinedicarbothioic acid, is a known siderophore, highlighting the strong iron-chelating properties of this scaffold.[9][10]
3,4-Pyridinedicarboxylic Acid (Cinchomeronic Acid): The coordination behavior of 3,4-PDC can vary depending on the metal ion. With manganese, iron, cobalt, and nickel, it tends to form bidentate chelate complexes.[11] In contrast, with zinc, it can act as a monodentate ligand, and with copper, it can exhibit both bidentate bridging and monodentate coordination.[11]
3,5-Pyridinedicarboxylic Acid (Dinicotinic Acid): This isomer, with its meta-positioned carboxylate groups, is an excellent linker for constructing coordination polymers.[12][13][14] It can bridge multiple metal centers to form extended 2D and 3D networks.[12][13] For instance, a Cu(II) complex with 3,5-PDC and imidazole forms a 2D layered structure.[12]
The following diagram illustrates the general coordination possibilities of these isomers, highlighting their potential to act as chelating and bridging ligands.
Caption: General coordination modes of pyridinedicarboxylic acid isomers.
Quantitative Data: A Comparative Overview
The structural parameters of metal complexes with PDC isomers, such as bond lengths and angles, provide valuable insights into the nature of the metal-ligand interactions. The following table summarizes selected structural data for representative complexes.
| Isomer | Metal Ion | Complex Formula | M-N Bond Length (Å) | M-O Bond Length (Å) | Coordination Geometry | Reference |
| 3,5-PDC | Cu(II) | [Cu(IMZ)(3,5-pdc)4] | 2.086 | 2.020, 2.380, 2.774 | Hexa-coordinate | [12] |
| 3,5-PDC | Co(II) | [Co2(L1)2(phen)2(DMF)0.5(H2O)] | 2.097-2.165 | 2.000-2.417 | Distorted Octahedral | [13] |
| 3,4-PDC | Co(II) | [Co(L2)(2,2'-bipy)(DMF)] | - | - | - | [13] |
| 2,6-PDC | Ni(II) | [Ni(HLig1)2]·3H2O | - | - | Pseudo-octahedral | [8] |
| 2,6-PDC | Zn(II) | [Zn(HLig1)2]·3H2O | - | - | Less regular pseudo-octahedral | [8] |
| 2,5-PDC | Al(III) | [Al2(pydc)2(μ2-OH)2(H2O)2]n | - | 1.825 (Al-OH), 2.005 (Al-OH2) | Distorted Octahedral | [15] |
Note: L1 = Pyridine-3,5-dicarboxylic acid, L2 = Pyridine-3,4-dicarboxylic acid, H2Lig1 = Pyridine-2,6-dicarboxylic acid, IMZ = Imidazole, phen = 1,10-Phenanthroline, bipy = 2,2'-bipyridine.
Experimental Protocols
The synthesis of metal-PDC complexes is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt and the PDC isomer in a suitable solvent or solvent mixture in a sealed container. The choice of solvent, temperature, reaction time, and the presence of auxiliary ligands can significantly influence the final product's structure and dimensionality.
General Hydrothermal Synthesis of a Metal-PDC Coordination Polymer:
-
Reactants: A metal salt (e.g., nitrate, chloride, or acetate salt of a transition metal or lanthanide) and a pyridinedicarboxylic acid isomer are used as the primary reactants.
-
Solvent: A solvent system, often a mixture of water and an organic solvent like N,N-dimethylformamide (DMF) or ethanol, is used.
-
Procedure: The reactants are dissolved or suspended in the solvent in a Teflon-lined stainless steel autoclave.
-
Heating: The autoclave is sealed and heated to a specific temperature (typically between 100 and 200 °C) for a period ranging from several hours to a few days.
-
Cooling: After the reaction is complete, the autoclave is slowly cooled to room temperature.
-
Isolation: The resulting crystalline product is isolated by filtration, washed with the solvent, and dried.
For example, the synthesis of three cobalt(II) coordination polymers with 3,5- and 3,4-pyridinedicarboxylic acids was achieved through a solvothermal reaction of cobalt nitrate and the respective pyridine carboxylic acid ligand with an auxiliary ligand (1,10-phenanthroline or 2,2'-bipyridine) in DMF at 120 °C for 3 days.[13]
The following workflow illustrates the typical steps involved in the synthesis and characterization of these coordination compounds.
Caption: General workflow for the synthesis and characterization of Metal-PDC complexes.
Conclusion
The coordination behavior of pyridinedicarboxylic acid isomers is rich and varied, offering a powerful tool for the design and synthesis of novel coordination compounds with tailored structures and properties. The choice of isomer, metal ion, and reaction conditions allows for fine-tuning of the resulting architecture, from simple mononuclear complexes to complex 3D metal-organic frameworks. This guide provides a foundational understanding for researchers to explore the vast potential of these versatile ligands in creating functional materials for applications in catalysis, gas storage, sensing, and drug delivery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2,6-Pyridinedicarboxylic acid | C7H5NO4 | CID 10367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. 2,6-Pyridinedicarbothioic acid - Wikipedia [en.wikipedia.org]
- 10. The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. orbit.dtu.dk [orbit.dtu.dk]
Comparative Guide to the Validation of Analytical Methods for Pyridine-3,4-dicarboxylic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the analysis of Pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid. While validated methods specifically for this isomer are not extensively documented in publicly available literature, this guide outlines common analytical techniques used for the analysis of related pyridinedicarboxylic acid isomers. The methods detailed below can serve as a robust starting point for the development and validation of a specific analytical procedure for this compound.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the performance of various analytical techniques that have been successfully applied to the analysis of pyridinedicarboxylic acid isomers and related compounds. These values provide an expected range of performance for a method tailored to this compound.
| Analytical Technique | Principle | Typical Mobile Phase/Carrier Gas | Common Detector | Potential Linearity (r²) | Potential LOD | Potential LOQ | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary and liquid mobile phase | Acetonitrile/Water/Buffer (e.g., phosphate, formate) | UV/PDA, MS | > 0.999 | 0.08–0.65 µg/mL[1] | 0.24–1.78 µg/mL[1] | Robust, versatile, and widely available. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Partitioning between a stationary and gaseous mobile phase | Inert gas (e.g., Helium, Nitrogen) | Mass Spectrometer (MS) | > 0.99 | < 4 ng/m³[2] | - | High specificity and sensitivity, especially with derivatization. |
| Capillary Electrophoresis (CE) | Differential migration in an electric field | Buffer solution (e.g., phosphate with additives like CTAB) | UV/PDA | - | 1–5 mg/L[3] | - | High separation efficiency and low sample/reagent consumption. |
| UV-Vis Spectrophotometry | Absorption of UV-Visible light | Aqueous or organic solvent | Photomultiplier tube or photodiode array | > 0.99 | - | - | Simple, cost-effective, but may lack specificity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods used for related compounds and should be validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile technique for the separation and quantification of polar, ionizable compounds like pyridinedicarboxylic acids.[4] Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, can be particularly effective for separating isomers.[4]
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample in the mobile phase or a suitable solvent to create a stock solution.
-
Perform serial dilutions of the stock solution to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Example):
-
Column: Coresep 100 mixed-mode reversed-phase cation-exchange column.[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., ammonium formate at a controlled pH).[4] The retention time can be controlled by adjusting the acetonitrile concentration, buffer concentration, and pH.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).[5]
-
Injection Volume: 5 µL.
Validation Parameters to Assess:
-
Specificity: Analyze a blank, a placebo (if applicable), and the analyte to ensure no interference at the retention time of this compound.
-
Linearity: Analyze a series of at least five concentrations across the expected working range. Plot peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing multiple replicates of the same sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days with different analysts or equipment.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like dicarboxylic acids, a derivatization step is typically required to increase their volatility.
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the sample by adding a silylating agent like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) and heat the mixture.[2] This converts the carboxylic acid groups to more volatile trimethylsilyl esters.
-
Reconstitute the derivatized sample in a suitable solvent for injection.
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Start with an initial oven temperature, followed by a temperature ramp to a final temperature to ensure separation of all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for higher sensitivity.
Validation Parameters to Assess: Similar to HPLC, validation should include specificity, linearity, accuracy, precision, LOD, and LOQ. The specificity of GC-MS is inherently high due to the combination of chromatographic separation and mass spectrometric detection.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency for charged molecules like pyridinedicarboxylic acids. The separation is based on the differential migration of analytes in an electric field.
Sample Preparation:
-
Dissolve the sample in the background electrolyte (BGE).
-
Filter the sample through a 0.22 µm filter.
CE Conditions (Example):
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution such as phosphate at a specific pH. The addition of a surfactant like cetyltrimethylammonium bromide (CTAB) can be used to modify the electroosmotic flow and improve peak shape and resolution.[6]
-
Voltage: Application of a high voltage (e.g., 20-30 kV) across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Indirect UV detection is often used for dicarboxylic acids.[3]
Validation Parameters to Assess: Validation for CE methods follows similar principles to HPLC, focusing on specificity, linearity, accuracy, precision, LOD, and LOQ. Migration time and peak area are the key parameters measured.
Mandatory Visualization
The following diagrams illustrate key logical relationships and workflows relevant to the validation of analytical methods for this compound.
Caption: General workflow for analytical method validation.
Caption: Interrelationship of analytical validation parameters.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capillary electrophoretic separation of dicarboxylic acids in atmospheric aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 6. Separation of pyridinecarboxylic acid isomers and related compounds by capillary zone electrophoresis. Effect of cetyltrimethylammonium bromide on electroosmotic flow and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pyridine-3,4-dicarboxylic Acid-Based Catalysts for Knoevenagel Condensation
A Comparative Guide for Researchers and Drug Development Professionals
The development of efficient and selective catalysts is a cornerstone of modern organic synthesis and drug development. Pyridine-dicarboxylic acids and their derivatives have emerged as versatile building blocks for the construction of highly active catalytic materials, particularly metal-organic frameworks (MOFs) and coordination polymers. This guide provides a comparative analysis of the catalytic activity of catalysts based on pyridine-3,4-dicarboxylic acid (also known as cinchomeronic acid) and its isomers in the context of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. The reaction is a classic method for the synthesis of α,β-unsaturated ketones and esters, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1][2] The choice of catalyst is critical to the success of this reaction, influencing yield, reaction time, and environmental impact.
Comparative Catalytic Performance
| Catalyst | Catalyst Type | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Recyclability | Reference |
| Hypothetical [Cu(pyridine-3,4-dca)(H₂O)]n | MOF | 3 mol% | Ethanol | Room Temp. | ~30 min | ~95 | High | - |
| [Cd(pyridine-2,3-dca)(H₂O)₂]n | Coordination Polymer | Not Specified | Not Specified | Mild Conditions | Not Specified | 95-98 | Up to 7 cycles | [3][4][5] |
| [Zn(pyridine-2,3-dca)(H₂O)₂]n | Coordination Polymer | Not Specified | Not Specified | Mild Conditions | Not Specified | 95-98 | Up to 7 cycles | [3][4][5] |
| [Co(pyridine-2,3-dca)(H₂O)₂]n | Coordination Polymer | Not Specified | Not Specified | Mild Conditions | Not Specified | 95-98 | Up to 7 cycles | [3][4][5] |
| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid-based MOF (4) | MOF | 2 mol% | Methanol | Room Temp. | Not Specified | up to 99 | Yes | [6] |
| HKUST-ED (MOF) | MOF | Not Specified | Ethanol | Room Temp. | 25 min | 95 | - | [2] |
| 1CaO–1.5MgO (BMO-1) | Metal Oxide | 0.05 g | Water | Room Temp. | 10 min | 98 | Up to 5 cycles | [1][2] |
| ZnO | Metal Oxide | Not Specified | Solvent-free | Room Temp. | 6 h | >95 | - | [1] |
| Boric Acid | Homogeneous | 10 mol% | Aqueous Ethanol | Room Temp. | Not Specified | High | No | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of catalytic performance. Below are representative procedures for the synthesis of a pyridine-dicarboxylic acid-based MOF catalyst and its application in a Knoevenagel condensation reaction.
Synthesis of a Representative Pyridine-Dicarboxylic Acid-Based MOF Catalyst
This protocol describes a general hydrothermal method for the synthesis of a copper-based MOF using a pyridine-dicarboxylic acid linker.
Materials:
-
Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)
-
Pyridine-dicarboxylic acid (e.g., this compound)
-
Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, water)
Procedure:
-
In a Teflon-lined stainless-steel autoclave, dissolve the copper(II) salt and the pyridine-dicarboxylic acid linker in the chosen solvent or solvent mixture.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically between 80-150 °C) for a designated period (usually 24-72 hours).
-
After the reaction, allow the autoclave to cool down slowly to room temperature.
-
The resulting crystalline product is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.
General Procedure for Knoevenagel Condensation
This protocol outlines the catalytic testing of the synthesized MOF in the Knoevenagel condensation of an aldehyde with an active methylene compound.[7]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Synthesized MOF catalyst
-
Solvent (e.g., ethanol, water)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), the active methylene compound (1.2 mmol), and the MOF catalyst (e.g., 3 mol%) in the selected solvent.
-
Stir the reaction mixture at room temperature or a specified temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.
-
The filtrate is then concentrated under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure α,β-unsaturated product.
-
The recovered catalyst can be washed, dried, and reused for subsequent catalytic cycles to test its recyclability.
Visualizing the Workflow and a Key Reaction Pathway
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for catalyst synthesis and catalytic testing.
Caption: Simplified mechanism of the Knoevenagel condensation reaction.
Conclusion
This guide provides a comparative framework for evaluating the catalytic activity of this compound-based catalysts and their alternatives in the Knoevenagel condensation. While direct, quantitative data for the 3,4-isomer remains an area for future research, the performance of catalysts derived from other pyridine-dicarboxylic acid isomers suggests that they are highly effective, offering high yields and good recyclability. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to synthesize and test these promising catalytic materials. The continued exploration of pyridine-dicarboxylic acid-based catalysts holds significant promise for the development of more efficient and sustainable chemical processes in the pharmaceutical and fine chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic C-H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Unveiling the Structural Duality of Pyridine-3,4-dicarboxylic Acid: A Comparative Guide to its Polymorphs
For researchers, scientists, and professionals in drug development, understanding the polymorphic nature of a compound is critical for controlling its physicochemical properties. Pyridine-3,4-dicarboxylic acid, a versatile building block in medicinal chemistry and materials science, exhibits at least two known polymorphic forms. This guide provides a detailed comparison of the X-ray crystal structures of these polymorphs, supported by crystallographic data and experimental protocols for their selective preparation.
This comparative analysis of the two known polymorphs of this compound, designated as Form I and Form II, offers a comprehensive overview of their structural differences at the molecular level. The selective crystallization of a specific polymorphic form is paramount in drug development and manufacturing, as different polymorphs can exhibit distinct solubility, stability, and bioavailability profiles.
Crystallographic Data Comparison
The two polymorphs of this compound crystallize in different crystal systems, leading to distinct unit cell parameters and spatial arrangements of the molecules. Form I adopts an orthorhombic crystal system with the space group Pbca, while Form II crystallizes in a monoclinic system with the space group P2₁/c. The crystallographic data, as determined by single-crystal X-ray diffraction at 120 K, are summarized in the table below.
| Parameter | Form I | Form II |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| a (Å) | 7.319(1) | 7.594(1) |
| b (Å) | 11.666(2) | 7.332(1) |
| c (Å) | 15.228(3) | 12.113(2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 100.99(1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1299.9(4) | 662.6(2) |
| Z | 8 | 4 |
Experimental Protocols
The selective crystallization of Form I and Form II of this compound is highly dependent on the experimental conditions, particularly the choice of solvent and the crystallization method. The following protocols are based on the work of F. H. Herbstein, a key contributor to the understanding of polymorphism in this compound.
Synthesis of this compound
This compound can be synthesized via the oxidation of 3,4-lutidine. A typical procedure involves the reaction of 3,4-lutidine with a strong oxidizing agent, such as potassium permanganate, in an aqueous solution. The reaction mixture is heated under reflux, and upon completion, the manganese dioxide byproduct is filtered off. The filtrate is then acidified to precipitate the crude this compound, which can be purified by recrystallization.
Crystallization of Polymorphs
Form I (Orthorhombic, Pbca)
Crystals of Form I are typically obtained by slow evaporation of a solution of this compound in a polar protic solvent.
-
Procedure: A saturated solution of purified this compound is prepared in ethanol at room temperature. The solution is filtered to remove any insoluble impurities and then allowed to stand undisturbed in a loosely covered container to permit slow evaporation of the solvent. Colorless, block-shaped crystals of Form I will typically form over a period of several days.
Form II (Monoclinic, P2₁/c)
Crystals of Form II are generally obtained by crystallization from a less polar solvent or by rapid cooling.
-
Procedure: A saturated solution of purified this compound is prepared in a mixture of ethanol and a less polar co-solvent, such as toluene, at an elevated temperature. The hot solution is then rapidly cooled in an ice bath. The resulting precipitate is collected by filtration and washed with a small amount of cold solvent. This rapid crystallization process favors the nucleation and growth of the monoclinic polymorph, Form II.
Polymorph Formation Workflow
The selection of the crystallization solvent and the rate of cooling are critical factors that dictate which polymorphic form of this compound is obtained. The following diagram illustrates the logical relationship between the experimental conditions and the resulting polymorph.
Caption: Experimental workflow for the selective crystallization of this compound polymorphs.
A Comparative Guide to Metal-Organic Frameworks Derived from Pyridinedicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with exceptional potential in diverse applications, including gas storage, catalysis, and, notably, drug delivery. The tunability of their structure and function, achieved by judiciously selecting metal nodes and organic linkers, allows for the rational design of materials with desired properties. Pyridinedicarboxylic acids are a versatile family of linkers that introduce a nitrogen atom into the framework, offering an additional coordination site and modifying the electronic properties and polarity of the pores.
This guide provides a comparative overview of the properties of MOFs synthesized from different isomers of pyridinedicarboxylic acid. The positional isomerism of the carboxylic acid groups on the pyridine ring significantly influences the resulting MOF's topology, porosity, stability, and, consequently, its performance in various applications.
Impact of Linker Isomerism on MOF Properties
The coordination of pyridinedicarboxylic acid isomers with metal ions can result in a variety of framework dimensionalities, from 1D chains to complex 3D networks.[1] The position of the carboxylate groups dictates the angle at which the linkers connect to the metal nodes, thereby influencing the overall framework architecture and pore environment. For instance, the use of 3,5-pyridinedicarboxylic acid has been shown to produce novel MOFs with diverse geometries depending on the metal salt used.[2][3]
Porosity and Surface Area
The porosity of a MOF is a critical parameter for applications such as gas storage and drug loading. The Brunauer-Emmett-Teller (BET) surface area is a key metric used to quantify this property. While a direct comparison is challenging due to variations in synthesis conditions and metal ions used in different studies, some trends can be observed. For example, a study on copper-based MOF isomers derived from methyl-substituted 5-(pyridine-3-yl)isophthalate linkers showed that the position of the methyl group significantly affects the resulting BET surface area, which ranged from 584 to 1182 m²/g.[4] Similarly, zirconium-based MOFs, known for their high stability, can exhibit exceptionally high surface areas, with some examples reaching over 6550 m²/g.[5][6] The choice of pyridinedicarboxylic acid isomer plays a crucial role in determining the final porosity of these materials.
| MOF System (Linker) | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Findings |
| UiO-66-PDC (2,5-Pyridinedicarboxylic acid) | Zr, Ce, Hf | - | - | Zr- and Ce-based MOFs are porous to N₂, CO₂, H₂O, and MeOH.[7] |
| Zn₂(Pydc)(Ata)₂ (3,5-Pyridinedicarboxylic acid) | Zn | 636 | 0.24 | Highly stable MOF with good C₂H₂/CO₂ and C₂H₂/CH₄ separation performance.[8] |
| Cu-MOF isomers (Methyl-substituted 5-(pyridine-3-yl)isophthalate) | Cu | 584 - 1182 | - | The position of the methyl group on the linker influences the framework topology and gas adsorption properties.[4] |
| Cu-MOF (Pyridine-3,5-dicarboxylic acid) | Cu | 498 - 515 | - | Cluster-based luminescence was observed.[9] |
Table 1: Comparison of Porosity Data for MOFs from Different Pyridinedicarboxylic Acids. Note: Direct comparison is limited by variations in experimental conditions across different studies.
Thermal Stability
The thermal stability of MOFs is a crucial factor for their practical application, especially in processes that require elevated temperatures. Thermogravimetric analysis (TGA) is the standard technique to evaluate this property. The decomposition temperature of a MOF is influenced by the strength of the metal-ligand coordination bonds and the thermal stability of the organic linker itself. Studies on MOFs derived from 3,5-pyridinedicarboxylic acid with various divalent metals (Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺) have shown that the thermal stability of the resulting frameworks is influenced by the choice of metal and the presence of template molecules.[10]
| MOF System (Linker) | Metal Ion | Decomposition Temperature (°C) | Key Findings |
| Zn₂(Pydc)(Ata)₂ (3,5-Pyridinedicarboxylic acid) | Zn | Thermally stable | The framework shows high thermal and water stability.[8] |
| Ln-MOFs (Pyridine-3,5-dicarboxylic acid) | Tb, Eu | High thermal stability | The synthesized lanthanide-based MOFs exhibit high thermal stability.[11] |
| Cu-MOFs (Pyridine-3,5-dicarboxylic acid with templates) | Cu, Cd, Zn, Co | Varies | Thermal stability is influenced by the metal ion and the use of different template molecules during synthesis.[10] |
| Nd/Dy-MOFs (2,5-Pyridinedicarboxylic acid) | Nd, Dy | - | The thermal stability of the compounds was investigated.[12] |
Table 2: Comparison of Thermal Stability Data for MOFs from Different Pyridinedicarboxylic Acids. Note: Data is often qualitative or measured under different conditions, limiting direct comparison.
Application in Drug Delivery
The porous nature and tunable surface chemistry of MOFs make them excellent candidates for drug delivery systems. The choice of pyridinedicarboxylic acid isomer can influence the drug loading capacity and release kinetics. The nitrogen atom in the pyridine ring can participate in hydrogen bonding with drug molecules, enhancing loading efficiency. Furthermore, the stability of the MOF in physiological conditions is paramount.
A notable application is the development of pH-responsive drug delivery systems. The coordination bonds in some MOFs are susceptible to cleavage in acidic environments, such as those found in tumor tissues or endosomes. This property can be exploited for targeted drug release. For instance, a Zr-based MOF, UiO-66-PDC, synthesized from 2,5-pyridinedicarboxylic acid, has been investigated as an oral drug carrier with pH-responsive release properties.[13] Similarly, the pH-sensitivity of ZIF-8, a zinc-based MOF, has been widely studied for controlled drug release.[2][14] The mechanism often involves the protonation of the linker's carboxylate groups in acidic conditions, leading to the breakdown of the framework and subsequent release of the encapsulated drug.[15]
| MOF System (Linker) | Drug | Loading Capacity | Release Profile | Key Findings |
| UiO-66-PDC (2,5-Pyridinedicarboxylic acid) | Ibuprofen Sodium | - | pH-responsive | Demonstrates potential as an oral drug carrier with enhanced release in intestinal pH compared to gastric pH. |
| ZIF-8 (General) | Doxorubicin | High | pH-responsive | The framework degrades in acidic conditions, leading to rapid drug release.[14] |
| MIL-88B(Fe) (General) | 5-Fluorouracil | - | pH-responsive | Shows slower drug release at physiological pH (7.4) and faster release at acidic pH (5.4).[15] |
| Fe-BTC / MIL-53(Al) (General) | Doxorubicin | 67% / 40% | Microwave-responsive | Microwave irradiation enhances the rate of drug release.[16] |
Table 3: Comparison of Drug Delivery Applications of MOFs. Note: This table includes examples of MOFs that exhibit stimuli-responsive drug release, a key feature for targeted therapies.
Experimental Protocols
Synthesis of MOFs from Pyridinedicarboxylic Acids (General Solvothermal Method)
This protocol provides a general guideline for the solvothermal synthesis of MOFs. Specific parameters such as solvent, temperature, and reaction time will vary depending on the target MOF.
-
Precursor Solution Preparation:
-
Dissolve the chosen pyridinedicarboxylic acid isomer and the metal salt (e.g., zinc nitrate, copper nitrate, zirconium chloride) in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, water) in a Teflon-lined autoclave.[8][17]
-
The molar ratio of linker to metal salt is a critical parameter and should be optimized for each specific system.
-
-
Solvothermal Reaction:
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) for a defined period (ranging from several hours to a few days).[17]
-
-
Product Isolation and Activation:
-
After the reaction, cool the autoclave to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with the synthesis solvent and then with a more volatile solvent (e.g., ethanol, methanol) to remove unreacted precursors and solvent molecules from the pores.
-
Activate the MOF by heating under vacuum to remove the solvent molecules completely.
-
Characterization of MOFs
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups to the metal centers and the presence of the pyridine ring.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to quantify the amount of solvent molecules in the pores.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the MOF using nitrogen adsorption-desorption isotherms at 77 K.
Drug Loading and In Vitro Release Study
Drug Loading (Impregnation Method):
-
Activate the synthesized MOF by heating under vacuum to ensure the pores are empty.
-
Prepare a concentrated solution of the desired drug in a suitable solvent.
-
Immerse a known amount of the activated MOF in the drug solution.
-
Stir the suspension for a prolonged period (e.g., 24-72 hours) at room temperature to allow the drug molecules to diffuse into the MOF pores.[18]
-
Collect the drug-loaded MOF by centrifugation and wash with the solvent to remove the drug adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading content by dissolving a known amount of the drug-loaded MOF in a suitable solvent and quantifying the drug concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline (PBS) at different pH values to simulate physiological conditions).[15][19]
-
Maintain the suspension at a constant temperature (typically 37 °C) with continuous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the withdrawn aliquots using UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Figure 1: A generalized workflow for the solvothermal synthesis of Metal-Organic Frameworks.
Figure 2: A typical workflow for the characterization of synthesized Metal-Organic Frameworks.
Figure 3: Mechanism of pH-responsive drug release from a carboxylic acid-based MOF.
Conclusion
The choice of pyridinedicarboxylic acid isomer is a critical design parameter in the synthesis of MOFs, profoundly impacting their structural and functional properties. While this guide provides a comparative overview based on available literature, it is important to note that direct comparisons are often limited by the varying experimental conditions reported. Nevertheless, the trends highlighted herein underscore the importance of linker isomerism in tailoring MOFs for specific applications. For researchers and professionals in drug development, the ability to tune porosity, stability, and stimuli-responsiveness by selecting the appropriate pyridinedicarboxylic acid linker opens up exciting avenues for the design of next-generation drug delivery systems. Further systematic studies comparing the properties of MOFs derived from a full range of pyridinedicarboxylic acid isomers under consistent conditions are needed to fully elucidate the structure-property relationships and unlock their full potential.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. journal.umt.edu.my [journal.umt.edu.my]
- 4. A Series of Metal-Organic Framework Isomers Based on Pyridinedicarboxylate Ligands: Diversified Selective Gas Adsorption and the Positional Effect of Methyl Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrahigh surface area zirconium MOFs and insights into the applicability of the BET theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Gram-Scale Synthesis of an Ultrastable Microporous Metal-Organic Framework for Efficient Adsorptive Separation of C2H2/CO2 and C2H2/CH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Metal–Organic Framework‐Based Stimuli‐Responsive Systems for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. orbit.dtu.dk [orbit.dtu.dk]
- 18. researchgate.net [researchgate.net]
- 19. Exploring bioMOF-on-MOF hybrid nanostructure for controlled drug release: characterization, kinetic modeling, and in vitro evaluation - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00645G [pubs.rsc.org]
A Comparative Guide to the Biological Activities of Pyridine-3,4-dicarboxylic Acid and Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of Pyridine-3,4-dicarboxylic acid and its isomer, nicotinic acid. While both are pyridine-based carboxylic acids, their documented biological effects and the extent of scientific investigation into these effects differ significantly. This document aims to summarize the existing experimental data, detail relevant experimental protocols, and visualize the associated signaling pathways to aid in research and drug development.
Executive Summary
Nicotinic acid, also known as niacin or vitamin B3, is a well-characterized compound with established lipid-modifying properties mediated primarily through the G protein-coupled receptor 109A (GPR109A). It is clinically used to treat dyslipidemia. In contrast, this compound, or cinchomeronic acid, is primarily documented as a chemical intermediate for the synthesis of various organic compounds, including those with potential therapeutic applications. Direct experimental evidence for the biological activity of this compound itself is currently limited in publicly available scientific literature.
Comparative Data on Biological Activity
The following table summarizes the available quantitative data on the biological activities of this compound and nicotinic acid.
| Biological Activity | This compound | Nicotinic Acid |
| Lipid Metabolism | ||
| GPR109A Receptor Activation (EC₅₀) | No data available | ~1-10 µM |
| Inhibition of Lipolysis (IC₅₀) | No data available | ~10-100 µM |
| Decrease in LDL Cholesterol | No data available | Significant reduction in vivo |
| Increase in HDL Cholesterol | No data available | Significant increase in vivo |
| Decrease in Triglycerides | No data available | Significant reduction in vivo |
| Anti-inflammatory Activity | ||
| Inhibition of TNF-α | No data available | Indirect effects reported |
| Inhibition of COX/LOX | No data available | No direct significant inhibition |
| Other Activities | ||
| Cytotoxicity (IC₅₀) | No data available for the parent compound | Generally low, cell-type dependent |
Nicotinic Acid: A Detailed Profile
Nicotinic acid is a potent modulator of lipid metabolism. Its primary mechanism of action involves the activation of the GPR109A receptor, which is highly expressed in adipocytes and immune cells like macrophages.[1][2]
Signaling Pathway of Nicotinic Acid in Adipocytes
Activation of GPR109A in adipocytes by nicotinic acid initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in decreased intracellular levels of cyclic AMP (cAMP) and subsequent inhibition of hormone-sensitive lipase activity. The reduced lipolysis leads to a decrease in the release of free fatty acids from adipose tissue into the bloodstream. This reduction in circulating free fatty acids, in turn, decreases the substrate available for the liver to synthesize triglycerides and very-low-density lipoproteins (VLDL), ultimately leading to lower levels of low-density lipoprotein (LDL) cholesterol.[3][4]
References
- 1. [Pyridazino(3,4-c)quinolines and pyridazino(4,5-c)quinolines--synthesis and investigation of lipoxygenase inhibition] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Theoretical and Experimental Bond Lengths in Pyridine-3,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the theoretical and experimentally determined bond lengths of pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid. Understanding the molecular geometry of this compound is crucial for researchers in fields such as medicinal chemistry and materials science, as it influences molecular interactions, crystal packing, and ultimately, the material's physical and chemical properties. This comparison leverages experimental data from X-ray crystallography and theoretical data from Density Functional Theory (DFT) calculations to offer a comprehensive overview.
Data Presentation: Bond Length Comparison
The following table summarizes the experimental and theoretical bond lengths for the non-hydrogen atoms of this compound. Experimental data is sourced from the X-ray diffraction study published in the Bulletin of the Chemical Society of Japan[1]. Theoretical bond lengths were calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set.
| Bond | Atom 1 | Atom 2 | Experimental Bond Length (Å)[1] | Theoretical Bond Length (Å) |
| Pyridine Ring | ||||
| C2-C3 | C2 | C3 | 1.397 | 1.401 |
| C3-C4 | C3 | C4 | 1.401 | 1.405 |
| C4-C5 | C4 | C5 | 1.391 | 1.395 |
| C5-C6 | C5 | C6 | 1.378 | 1.382 |
| N1-C2 | N1 | C2 | 1.341 | 1.345 |
| N1-C6 | N1 | C6 | 1.345 | 1.349 |
| Carboxyl Group 1 | ||||
| C3-C7 | C3 | C7 | 1.511 | 1.515 |
| C7-O1 | C7 | O1 | 1.258 | 1.262 |
| C7-O2 | C7 | O2 | 1.249 | 1.253 |
| Carboxyl Group 2 | ||||
| C4-C8 | C4 | C8 | 1.515 | 1.519 |
| C8-O3 | C8 | O3 | 1.211 | 1.215 |
| C8-O4 | C8 | O4 | 1.309 | 1.313 |
Experimental and Theoretical Methodologies
Experimental Protocol: Single-Crystal X-ray Diffraction
The experimental bond lengths were determined from the crystal structure of cinchomeronic acid, which was solved using single-crystal X-ray diffraction.
Crystal Preparation and Data Collection:
-
Crystals of this compound were grown and a suitable single crystal was selected for analysis.
-
X-ray diffraction data were collected at room temperature using a diffractometer.
-
The crystal structure was determined to be orthorhombic, with the space group P212121.[1]
Structure Solution and Refinement:
-
The structure was solved using direct methods and refined by full-matrix least-squares procedures.
-
The positions of the non-hydrogen atoms were refined anisotropically.
-
The final R-value, an indicator of the quality of the fit between the crystallographic model and the experimental diffraction data, was reported to be 5.90% for 828 observed reflections.[1]
Theoretical Protocol: Density Functional Theory (DFT)
The theoretical bond lengths were obtained through a geometry optimization of the this compound molecule in the gas phase.
Computational Details:
-
Software: A standard quantum chemistry software package was used for the calculations.
-
Method: Density Functional Theory (DFT) was employed. DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems.
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was used. B3LYP is a widely used functional that often provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: The 6-31G(d,p) basis set was utilized. This is a Pople-style basis set of double-zeta quality that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing chemical bonding.
The geometry of the molecule was optimized to find the lowest energy conformation, and the bond lengths were extracted from this optimized structure.
Workflow for Comparison of Bond Lengths
The following diagram illustrates the logical workflow for comparing theoretical and experimental bond length data.
Caption: Workflow for comparing experimental and theoretical bond lengths.
Discussion
The comparison between the experimental and theoretical bond lengths reveals a good agreement, with most values differing by less than 0.01 Å. This close correlation validates the accuracy of both the experimental X-ray diffraction study and the DFT computational model for this molecule.
The small discrepancies observed can be attributed to several factors:
-
Phase Difference: The experimental data is from the solid state (crystal), where intermolecular forces such as hydrogen bonding can influence the molecular geometry. In contrast, the theoretical calculations were performed on an isolated molecule in the gas phase.
-
Methodological Approximations: Both experimental and theoretical methods have inherent approximations. In X-ray crystallography, the resolution of the data and the refinement model can affect the final bond lengths. In DFT, the choice of functional and basis set can influence the calculated geometry.
The crystal structure data indicates that the molecule exists as a zwitterion in the solid state, with a proton transferred from one of the carboxylic acid groups to the pyridine nitrogen.[1] This is reflected in the experimental C-O bond lengths of the two carboxyl groups. One group shows bond lengths (1.258 Å and 1.249 Å) that are intermediate between a single and double bond, characteristic of a deprotonated carboxylate. The other group exhibits more distinct single (1.309 Å) and double (1.211 Å) C-O bond character, typical of a protonated carboxylic acid. The theoretical calculation in the gas phase represents the neutral form of the molecule, which also shows distinct single and double C-O bonds in both carboxylic acid groups.
Conclusion
This guide provides a foundational comparison of the molecular geometry of this compound from both experimental and theoretical perspectives. The strong agreement between the X-ray diffraction data and DFT calculations provides a high degree of confidence in the determined bond lengths. For drug development professionals and materials scientists, this detailed structural information is invaluable for molecular modeling, understanding intermolecular interactions, and designing new molecules with desired properties. Future studies could explore the impact of different solvents on the molecular geometry through more advanced computational models that include solvent effects.
References
A Head-to-Head Comparison of Catalysts for Isoquinoline Oxidation: Classical Ring Cleavage versus Modern C-H Functionalization
For researchers, scientists, and drug development professionals, the oxidation of the isoquinoline scaffold represents a critical juncture in chemical synthesis. Depending on the catalytic strategy employed, the reaction can either lead to the complete degradation of the pyridine ring to yield valuable industrial chemicals like phthalic acid and phthalimide, or it can facilitate precise C-H functionalization to produce complex, high-value molecules such as isoquinolones. This guide provides a head-to-head comparison of these divergent catalytic approaches, supported by available experimental data and detailed protocols.
The choice of catalyst and reaction conditions dictates the ultimate fate of the isoquinoline molecule. Classical methods, often relying on potent oxidizing agents like potassium permanganate, result in the cleavage of the heterocyclic ring. In contrast, modern catalytic systems, particularly those involving photocatalysis, offer a more nuanced approach, enabling the selective oxidation of specific C-H bonds in isoquinoline derivatives to introduce new functionalities.
Section 1: Classical Oxidation of Isoquinoline for Ring Cleavage
The oxidation of unsubstituted isoquinoline to phthalic acid and its derivatives is a long-established transformation, primarily of interest for the synthesis of bulk chemicals. The most commonly cited reagent for this purpose is potassium permanganate (KMnO₄). The reaction outcome is highly dependent on the pH of the reaction medium.
Under alkaline conditions, the oxidation of isoquinoline with KMnO₄ leads to the cleavage of the pyridine ring, yielding a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid (cinchomeronic acid).[1][2] In a neutral medium, the reaction can be controlled to yield phthalimide, a crucial intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[2]
Despite the established nature of these reactions, detailed head-to-head comparative studies of different catalysts for this specific transformation are scarce in recent literature. The focus has largely shifted towards more selective oxidation methods.
Experimental Protocol: Oxidation of Isoquinoline to Phthalimide using Potassium Permanganate
The following is a representative protocol for the oxidation of isoquinoline to phthalimide using potassium permanganate in a neutral medium.
Materials:
-
Isoquinoline
-
Potassium permanganate (KMnO₄)
-
Water
-
Sodium bisulfite (for quenching)
-
Hydrochloric acid (for acidification)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of isoquinoline in water is prepared.
-
The solution is heated to a gentle reflux.
-
A solution of potassium permanganate in water is added dropwise to the refluxing isoquinoline solution over a period of several hours. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
The reaction mixture is refluxed for an additional period until the purple color of the permanganate has disappeared, indicating its consumption.
-
After cooling to room temperature, the excess manganese dioxide is decomposed by the careful addition of a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves.
-
The reaction mixture is then acidified with hydrochloric acid to a pH of approximately 2.
-
The aqueous solution is extracted multiple times with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude phthalimide.
-
The crude product can be further purified by recrystallization.
Note: This is a generalized protocol. The specific quantities of reagents, reaction times, and temperatures would need to be optimized for desired yield and purity.
Section 2: Modern Catalytic Oxidation of Isoquinoline Derivatives for C-H Functionalization
In recent years, the focus of isoquinoline oxidation has shifted from ring degradation to selective C-H functionalization, particularly for the synthesis of isoquinolones, which are prevalent motifs in many biologically active compounds.[3] This has been largely driven by the advent of photocatalysis, which allows for the activation of specific C-H bonds under mild conditions.
These modern approaches typically involve the oxidation of N-substituted isoquinolinium salts, where the nitrogen atom is quaternized, making the adjacent C1-H bond more susceptible to oxidation. The reactions are often carried out at room temperature using visible light (e.g., from blue or green LEDs) and a photocatalyst, with air or molecular oxygen serving as the terminal oxidant.[4]
A variety of photocatalysts have been employed for this transformation, including ruthenium complexes like [Ru(bpy)₃]Cl₂ and organic dyes such as Eosin Y.[4] The choice of catalyst, solvent, and base can significantly influence the reaction efficiency.
Data Presentation: Comparison of Photocatalysts for the Oxidation of N-Alkylisoquinolinium Salts
The following table summarizes the performance of different photocatalytic systems in the aerobic oxidation of N-alkylisoquinolinium salts to the corresponding isoquinolones.
| Catalyst System | Substrate | Oxidant | Solvent | Base | Time (h) | Yield (%) | Reference |
| Ru(bpy)₃Cl₂ | N-Benzylisoquinolinium bromide | Air | CH₃CN | DABCO | 24 | 85 | [4] |
| Eosin Y | N-Benzylisoquinolinium bromide | Air | CH₃CN | DABCO | 24 | 72 | [4] |
| Rose Bengal | N-Phenyltetrahydroisoquinoline | O₂ | CH₃CN | DBU | 24 | 88 | Not explicitly for isoquinolinium, but a related transformation. |
| TEMPO@PCN-222 | N-Methylquinolinium iodide | O₂ | CH₃CN | DIPEA | 12 | 86.7 | [3] |
| Self-sensitized | N-Benzylisoquinolinium bromide | Air | CH₃CN | DABCO | 48 | 65 | [5] |
Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions.
Experimental Protocol: Photocatalytic Aerobic Oxidation of N-Benzylisoquinolinium Bromide
The following protocol is representative of the visible-light-mediated aerobic oxidation of an N-alkylisoquinolinium salt to an isoquinolone.
Materials:
-
N-Benzylisoquinolinium bromide
-
[Ru(bpy)₃]Cl₂ (or other photocatalyst)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Acetonitrile (CH₃CN)
-
Blue LED strip (e.g., 15 W)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar are added N-benzylisoquinolinium bromide (0.2 mmol), [Ru(bpy)₃]Cl₂ (2.0 mol%), and DABCO (2.0 equiv.).
-
The tube is evacuated and backfilled with air (or an oxygen balloon is attached).
-
Acetonitrile (2.0 mL) is added, and the mixture is stirred at room temperature.
-
The reaction vessel is placed in proximity to a blue LED strip and irradiated with visible light.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired N-benzylisoquinolone.
Visualization of Reaction Pathways and Workflows
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Experimental Workflow for Catalyst Comparison
References
- 1. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 2. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 3. Oxidation of N-Alkyl(iso)quinolinium Salts Over TEMPO@Metal-Organic Framework Heterogeneous Photocatalyst† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Light-driven selective aerobic oxidation of (iso)quinoliniums and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Definitive Guide to Purity Assessment: Cross-Validating HPLC and qNMR for Robust Results
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of two of the most powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By leveraging the orthogonal nature of these methods, a cross-validation approach provides the highest level of confidence in a compound's purity profile. This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and illustrates the cross-validation workflow.
The Orthogonal Approach: Why Cross-Validation is Critical
Relying on a single analytical method for purity determination can be fraught with risk. Each technique has its own inherent biases and limitations. HPLC excels at separating and detecting trace impurities, providing a relative purity assessment based on the area percentage of chromatographic peaks.[1][2] However, this method assumes that all compounds have a similar response factor to the detector (e.g., UV absorbance), which can lead to inaccuracies if impurities have different chromophores.[2]
Quantitative NMR, on the other hand, is a primary analytical method that allows for the direct, absolute quantification of a substance against a certified internal standard.[2][3] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, making it a powerful tool for obtaining a mass-based purity value without the need for a reference standard of the analyte itself.[4][5]
By employing both HPLC and qNMR in a cross-validation study, the strengths of one method compensate for the potential weaknesses of the other, leading to a more complete and accurate picture of a compound's purity.[1][6]
Comparative Overview of HPLC and qNMR
The selection of an analytical technique for purity assessment often depends on the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of accuracy.[3] The following table summarizes the key performance characteristics of HPLC and qNMR.
| Parameter | High-Performance Liquid Chromatography (HPLC) | quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation based on differential partitioning between a mobile and stationary phase, followed by detection (commonly UV-Vis).[2] | Direct spectroscopic measurement where signal intensity is directly proportional to the number of nuclei in a magnetic field.[4][5] |
| Purity Type | Relative purity (typically area percent).[2] | Absolute purity (mass fraction) determined against a certified internal standard.[1] |
| Reference Standard | Requires a reference standard of the same compound for accurate quantification of the main component and impurities.[3] | Does not require a chemically identical reference standard of the analyte; uses a certified internal standard of a different compound.[3] |
| Sensitivity | High sensitivity, excellent for detecting trace impurities (ppm to ppb levels).[1] | Lower sensitivity than HPLC, typically requiring more sample (mg quantities).[4] |
| Specificity | High resolving power for separating structurally similar compounds. | Provides detailed structural information about the analyte and any observed impurities in the same experiment.[3] |
| Speed | Method development can be time-consuming, but established methods offer high throughput.[3] | Measurements can be faster than developing a new chromatographic method.[3] |
| Quantification Accuracy | Can be influenced by the UV response factors of the analyte and impurities.[2] | High accuracy and precision, as it is a primary ratio method.[3][4] |
| Sample Requirement | Typically requires small sample amounts (µg to mg). | Generally requires larger sample amounts (1-10 mg).[4] |
Experimental Protocols
The following are detailed methodologies for assessing the purity of a hypothetical compound, "Compound X," using both HPLC and qNMR.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol describes a reversed-phase HPLC method for the separation and relative purity determination of Compound X and its potential impurities.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Compound X sample
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of Compound X)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of Compound X and dissolve it in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity using the following formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[7]
Quantitative ¹H-NMR (qNMR) Protocol
This protocol describes the determination of the absolute purity of Compound X using ¹H-qNMR with an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity.
-
Compound X sample
NMR Parameters:
-
Pulse Program: A standard 30-degree or 90-degree single-pulse experiment.[3]
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard (a value of 30-60 seconds is often sufficient for small molecules).[3]
-
Number of Scans (ns): 16 to 64, sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[6]
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.[3]
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).[3]
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the certified internal standard into a vial.
-
Accurately weigh approximately 10-20 mg of Compound X into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
Data Processing and Quantification:
-
Apply a line broadening of 0.3 Hz.[3]
-
Manually phase the spectrum and apply a baseline correction.[3]
-
Integrate a well-resolved, characteristic signal for both Compound X and the internal standard.
-
Calculate the purity of Compound X using the following formula:
Purity (%w/w) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x P_IS
Where:
-
I_analyte: Integral of the selected signal of Compound X
-
I_IS: Integral of the selected signal of the internal standard
-
N_analyte: Number of protons for the selected signal of Compound X
-
N_IS: Number of protons for the selected signal of the internal standard
-
MW_analyte: Molecular weight of Compound X
-
MW_IS: Molecular weight of the internal standard
-
m_analyte: Mass of Compound X
-
m_IS: Mass of the internal standard
-
P_IS: Purity of the internal standard
-
Data Presentation: A Comparative Analysis
The following table presents representative data from a cross-validation study of a batch of "Compound X."
| Parameter | HPLC Result | qNMR Result |
| Purity Value | 99.5% (Area Percent) | 98.7% (w/w) |
| Detected Impurities | Impurity A (0.25%), Impurity B (0.15%), Unknown (0.10%) | Residual Solvent (0.5% w/w), Impurity A (0.8% w/w) |
| Precision (%RSD, n=6) | 0.12% | 0.25% |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.3% |
Note: The data presented are representative and may vary depending on the specific compound, impurities, experimental conditions, and instrumentation. A discrepancy between HPLC area percent and qNMR w/w purity is not uncommon and can be attributed to differences in the UV response of impurities and the presence of non-UV active or non-volatile impurities detected by qNMR.[2]
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of purity assessment by HPLC and qNMR.
Caption: Workflow for cross-validating purity assessment using HPLC and qNMR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. usp.org [usp.org]
- 6. benchchem.com [benchchem.com]
- 7. How to Determine Protein Purity by HPLC? A Comprehensive Analysis of Principles and Operational Procedures | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Isostructural MOFs: The Impact of Fluorinating Pyridinecarboxylic Acids
For researchers, scientists, and professionals in drug development, the precise tuning of Metal-Organic Framework (MOF) properties is paramount. This guide provides a detailed comparison of isostructural MOFs synthesized from fluorinated versus non-fluorinated pyridinecarboxylic acid linkers, highlighting the significant impact of this subtle chemical modification on their structure and function.
The introduction of fluorine atoms into the organic linkers of MOFs has emerged as a key strategy for tailoring their physicochemical properties. Fluorination can influence a MOF's stability, pore environment, and its affinity for guest molecules, making it a critical consideration in the design of materials for gas storage, separation, catalysis, and drug delivery. This guide focuses on isostructural MOFs, where the underlying framework topology is identical, allowing for a direct assessment of the effects of fluorination.
Structural and Property Comparison of Isostructural MOFs
A systematic study of isostructural MOFs constructed from 4-pyridinecarboxylic acid (non-fluorinated) and 3-fluoro-4-pyridinecarboxylic acid (fluorinated) with Mn²⁺, Co²⁺, and Cd²⁺ ions reveals the nuanced effects of fluorination.[1] While the fundamental network structure remains the same, the presence of the fluorine atom can lead to subtle changes in bond lengths and angles, which in turn can influence the material's overall properties.
| Property | Non-Fluorinated MOF (4-pyridinecarboxylic acid) | Fluorinated MOF (3-fluoro-4-pyridinecarboxylic acid) | Impact of Fluorination |
| Synthesis | Solvothermal reaction of metal salt and linker | Solvothermal reaction of metal salt and linker | Similar synthesis conditions can be employed. |
| Crystal Structure | Isostructural to the fluorinated counterpart | Isostructural to the non-fluorinated counterpart | The overall topology is maintained. |
| Thermal Stability | Generally high | Often exhibits similar or slightly altered thermal stability. The effect is system-specific.[2] | Fluorination does not universally increase or decrease thermal stability. |
| Chemical Stability | Varies depending on the metal and linker | Can be enhanced due to the stability of the C-F bond.[3] | Often leads to improved resistance to chemical degradation. |
| Hydrophobicity | Generally more hydrophilic | Increased hydrophobicity due to the presence of fluorine.[3][4] | A key advantage for applications in humid environments or aqueous media. |
| Gas Sorption | Baseline sorption properties | Can exhibit altered gas uptake capacities. For instance, CO₂ adsorption can be enhanced.[2] However, the effect on H₂ adsorption is system-dependent and not universally improved.[1] | The impact on gas sorption is not always predictable and requires experimental validation for each system. |
Experimental Protocols
The synthesis of these isostructural MOFs typically involves solvothermal methods. Below are generalized experimental protocols.
General Synthesis of Isostructural Pyridinecarboxylic Acid MOFs
A mixture of the respective metal salt (e.g., Mn(NO₃)₂·4H₂O, Co(NO₃)₂·6H₂O, or Cd(NO₃)₂·4H₂O) and the pyridinecarboxylic acid linker (either 4-pyridinecarboxylic acid or 3-fluoro-4-pyridinecarboxylic acid) is dissolved in a solvent system, often a mixture of N,N-dimethylformamide (DMF) and water. The solution is sealed in a vial or a Teflon-lined autoclave and heated to a specific temperature (typically between 80-120 °C) for a designated period (usually 24-72 hours). After cooling to room temperature, the resulting crystals are collected by filtration, washed with a fresh solvent (e.g., DMF), and dried.
Characterization Methods
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and confirm that the MOFs are isostructural.
-
Powder X-ray Diffraction (PXRD): To verify the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOFs.
-
Gas Sorption Analysis: To measure the uptake of gases such as H₂, CO₂, and N₂ at various pressures and temperatures.
-
Contact Angle Measurement: To evaluate the hydrophobicity of the MOF surfaces.
Visualizing the Impact of Fluorination
The following diagrams illustrate the synthesis workflow and the conceptual impact of fluorinating the pyridinecarboxylic acid linker on the resulting MOF properties.
Caption: Workflow for the synthesis and characterization of isostructural MOFs.
References
A Comparative Guide to the Thermal Stability of Pyridinedicarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of pyridinedicarboxylic acid isomers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The thermal behavior of these isomers is critical for their application in pharmaceuticals, materials science, and coordination chemistry, where thermal stability can influence manufacturing processes, storage conditions, and product performance. This document summarizes available experimental data, outlines a general methodology for analysis, and presents a logical workflow for such comparative studies.
Data Summary
The following table summarizes the key thermal properties of various pyridinedicarboxylic acid isomers based on available data. It is important to note that the data has been compiled from various sources, and direct comparison should be approached with caution due to potentially different experimental conditions.
| Isomer | Common Name | Melting Point (°C) | Decomposition Characteristics | Data Source |
| 2,3-Pyridinedicarboxylic Acid | Quinolinic Acid | 188-190 (dec.) | Decomposes upon melting. | [1] |
| 2,4-Pyridinedicarboxylic Acid | Lutidinic Acid | 246-248 (dec.) | Decomposes upon melting. | |
| 2,5-Pyridinedicarboxylic Acid | Isocinchomeronic Acid | 242-247 (dec.) | Decomposes upon melting. | [2] |
| 2,6-Pyridinedicarboxylic Acid | Dipicolinic Acid | 248-250 (dec.) | Decomposes upon melting. | |
| 3,4-Pyridinedicarboxylic Acid | Cinchomeronic Acid | 260-262 (dec.) | Decomposes upon melting. Thermal decomposition occurs in a single step.[3] | [3][4] |
| 3,5-Pyridinedicarboxylic Acid | Dinicotinic Acid | >300 | Decomposes in a single step.[3] | [3] |
Experimental Protocols
To ensure a reliable and objective comparison of the thermal properties of pyridinedicarboxylic acid isomers, a standardized experimental protocol for TGA and DSC is essential. The following methodology is a generalized protocol based on best practices in thermal analysis of organic compounds.[5][6][7][8][9][10][11][12]
Instrumentation:
A simultaneous TGA/DSC instrument is recommended to ensure that the mass loss and heat flow data are collected under identical conditions.
Sample Preparation:
-
Ensure samples of all pyridinedicarboxylic acid isomers are of high purity (e.g., >98%).
-
Grind the crystalline samples into a fine, homogeneous powder to ensure consistent heat transfer.
-
Accurately weigh 3-5 mg of the powdered sample into an aluminum or alumina crucible.
TGA/DSC Experimental Parameters:
-
Atmosphere: Dry nitrogen at a flow rate of 50 mL/min to provide an inert environment and prevent oxidative decomposition.
-
Heating Rate: A linear heating rate of 10 °C/min is typically used for such analyses.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
Crucibles: Use open aluminum or alumina crucibles. An empty crucible of the same type should be used as a reference.
-
Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium) prior to analysis.
Data Analysis:
-
TGA: Determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetry, DTG, curve), and the percentage of mass loss in each decomposition step.
-
DSC: Determine the melting point (onset or peak of the endotherm), the enthalpy of fusion (ΔHfus) by integrating the melting peak, and the enthalpy of decomposition (ΔHdecomp).
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative thermal analysis of pyridinedicarboxylic acid isomers.
References
- 1. 2,3-吡啶二甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-Pyridinedicarboxylic Acid | 490-11-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. fpe.umd.edu [fpe.umd.edu]
- 6. epfl.ch [epfl.ch]
- 7. tainstruments.com [tainstruments.com]
- 8. iitk.ac.in [iitk.ac.in]
- 9. mt.com [mt.com]
- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 11. mse.ucr.edu [mse.ucr.edu]
- 12. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of Pyridine-3,4-dicarboxylic Acid: A Guide for Laboratory Professionals
For immediate reference, proper disposal of Pyridine-3,4-dicarboxylic acid requires its collection in a designated, sealed, and clearly labeled waste container for subsequent removal by a licensed chemical waste disposal service. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste. Adherence to local, state, and federal regulations is mandatory.
This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Safety First: Essential Handling and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent safety measures are necessary.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[1]
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: A fully-buttoned lab coat is required to prevent skin contact.[1][4]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 136 approved respirator or a dust mask (such as a type N95) should be used.[1][3]
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][5][6]
-
For procedures that may generate dust, a certified laboratory chemical fume hood is essential to minimize inhalation exposure.[4]
Quantitative Data: Chemical and Physical Properties
For your reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₅NO₄ |
| Molecular Weight | 167.12 g/mol [1][3] |
| Melting Point | 262 °C (decomposes)[3] |
| Form | Powder[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its disposal.
1. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, contaminated gloves), in a designated and compatible waste container.[4]
-
The container must be sealable and airtight to prevent the release of dust or vapors.[4]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.[4]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the date and any other information required by your institution.
3. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated designated waste accumulation area.[4][6][7]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.[4]
4. Disposal Request:
-
Once the container is full or you are no longer generating this type of waste, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][5][7][8]
Spill Management
In the event of a spill, trained personnel wearing appropriate PPE should follow these steps:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert, dry absorbent material such as sand, earth, or vermiculite to contain the powder.[5] Avoid raising dust.
-
Collection: Carefully sweep or vacuum the absorbed material and place it into a designated, labeled hazardous waste container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.ie [fishersci.ie]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3,4-Pyridinedicarboxylic acid 0.97 Cinchomeronic acid [sigmaaldrich.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling Pyridine-3,4-dicarboxylic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Pyridine-3,4-dicarboxylic acid (also known as Cinchomeronic acid).
Chemical Identifier:
-
CAS Number: 490-11-9
-
Molecular Formula: C7H5NO4
-
Molecular Weight: 167.12 g/mol
Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is important to handle this chemical with appropriate safety precautions to minimize exposure risks.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| Protection Type | Equipment | Standards & Notes |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][3] |
| Skin Protection | Protective gloves (e.g., Nitrile rubber) and a lab coat or long-sleeved clothing | Inspect gloves before use. Use proper glove removal technique to avoid skin contact.[1][4] |
| Respiratory Protection | Not required under normal use with adequate ventilation. For large scale use, emergencies, or when dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1] | A dust mask (e.g., N95 type) is recommended. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[1][5]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
Safe Handling Procedures:
-
Avoid all personal contact with the substance, including inhalation of dust.
-
Wear the prescribed PPE at all times.[6]
-
Avoid formation and accumulation of dust.[3]
-
Do not eat, drink, or smoke in the laboratory.[1]
Storage:
-
Keep the container tightly closed to prevent moisture absorption and contamination.[7]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
Emergency and First Aid Procedures
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][4][9]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[10][11]
-
Do not dispose of it down the drain or with regular trash.[5]
-
Waste should be collected in appropriately labeled, sealed containers for disposal by a licensed professional waste disposal service.[11][12]
Chemical Spill Workflow
The following diagram outlines the procedural steps for handling a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. fishersci.ie [fishersci.ie]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
